2-Chloro-5-fluoropyridine-4-boronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(2-chloro-5-fluoropyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BClFNO2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHRCHRHBBOCGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1F)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647882 | |
| Record name | (2-Chloro-5-fluoropyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951677-47-7 | |
| Record name | B-(2-Chloro-5-fluoro-4-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951677-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloro-5-fluoropyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloro-5-fluoropyridine-4-boronic acid: Synthesis, Applications, and Experimental Protocols
CAS Number: 951677-47-7 Molecular Formula: C₅H₄BClFNO₂ Molecular Weight: 175.35 g/mol
Introduction: A Versatile Building Block in Modern Chemistry
2-Chloro-5-fluoropyridine-4-boronic acid is a specialized heterocyclic organoboron compound that has emerged as a critical building block in organic synthesis, particularly within the realms of pharmaceutical and agrochemical development.[1][2] Its strategic substitution pattern—featuring a chloro group at the 2-position, a fluoro group at the 5-position, and a boronic acid at the 4-position of the pyridine ring—imparts a unique electronic profile and reactivity. This structure makes it an invaluable synthon for introducing the 2-chloro-5-fluoropyridinyl moiety into complex molecules, a common feature in a range of biologically active compounds.
The primary utility of this reagent lies in its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] The electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing chloro and fluoro substituents, influences the reactivity of the boronic acid, making it a key intermediate for the synthesis of complex biaryl and heteroaryl structures. This guide provides a comprehensive overview of its synthesis, physicochemical properties, mechanistic considerations in cross-coupling reactions, and detailed experimental protocols for its application, aimed at researchers and professionals in drug discovery and chemical development.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in a laboratory setting. The key data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 951677-47-7 | [3][4] |
| Molecular Formula | C₅H₄BClFNO₂ | [4][5] |
| Molecular Weight | 175.35 | [4][5] |
| Appearance | Solid | [4] |
| Purity | Typically ≥98% | [6] |
| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [5] |
| InChI Key | JJHRCHRHBBOCGY-UHFFFAOYSA-N | [4] |
| SMILES | OB(O)C1=CC(Cl)=NC=C1F | [4] |
Safety and Handling
As with all chemical reagents, proper safety protocols must be strictly followed when handling this compound. It is crucial to handle the compound in a well-ventilated area, preferably within a fume hood.[7]
Personal Protective Equipment (PPE):
-
Wear suitable protective clothing, including a lab coat.
-
Chemical-resistant gloves must be worn and inspected prior to use.[7]
-
Safety glasses or goggles are mandatory to prevent eye contact.
Handling Precautions:
-
Avoid contact with skin and eyes.[7]
-
Avoid the formation of dust and aerosols.[7]
-
Use non-sparking tools to prevent ignition from electrostatic discharge.[7]
-
Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[7]
First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen.[7]
-
In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[7]
-
In case of eye contact: Rinse cautiously with water for at least 15 minutes.[7]
-
If swallowed: Rinse mouth with water. Do not induce vomiting.[7] In all cases of exposure, seek immediate medical attention.[7]
Synthesis of this compound
The synthesis of substituted pyridylboronic acids often involves a lithium-halogen exchange followed by borylation. A representative, field-proven protocol for a structurally similar compound, 2-fluoropyridine-4-boronic acid, provides a validated framework that can be adapted for the synthesis of the title compound from a suitable precursor like 4-bromo-2-chloro-5-fluoropyridine.
Conceptual Synthesis Workflow
The logical flow for the synthesis begins with a halogenated pyridine, which undergoes a lithium-halogen exchange at low temperature to form a lithiated intermediate. This highly reactive species is then quenched with a borate ester, followed by acidic workup to yield the desired boronic acid.
Caption: Conceptual workflow for the synthesis of this compound.
Exemplary Experimental Protocol (Adapted)
The following protocol is adapted from a well-established procedure for the synthesis of 2-fluoropyridine-4-boronic acid and serves as an expert guide for the synthesis of the title compound.[8]
Materials:
-
4-Bromo-2-chloro-5-fluoropyridine (1.0 equiv)
-
Triisopropyl borate (1.2 equiv)
-
n-Butyllithium (n-BuLi) in hexanes (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF) and Toluene
-
3N Hydrochloric Acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, multi-necked round-bottom flask under an inert nitrogen atmosphere, add the starting 4-bromo-2-chloro-5-fluoropyridine (1.0 equiv) and triisopropyl borate (1.2 equiv). Dissolve the solids in a mixture of anhydrous toluene and THF (e.g., 4:1 ratio).[8]
-
Lithiation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.2 equiv) dropwise via syringe over 30 minutes, ensuring the internal temperature remains below -70 °C.[8]
-
Reaction Monitoring: Stir the mixture at -78 °C for an additional 30-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the complete consumption of the starting material.[8]
-
Quenching and Workup: Once the reaction is complete, slowly warm the mixture to -20 °C over one hour. Carefully quench the reaction by adding 3N HCl until the pH of the aqueous phase is approximately 2. Allow the mixture to warm to room temperature and stir for 15-30 minutes.[8]
-
Extraction and Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.[8]
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography to afford the final product as a solid.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds, which is a cornerstone of modern synthetic chemistry.[9][10]
Mechanistic Considerations
The Suzuki-Miyaura reaction follows a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[9]
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For this compound, the transmetalation step is of particular interest. The electron-withdrawing nature of the chloro and fluoro groups makes the pyridine ring electron-deficient. This electronic property can decrease the rate of transmetalation compared to more electron-rich boronic acids.[11] Consequently, the choice of base, solvent, and ligand for the palladium catalyst is critical to facilitate the transfer of the pyridinyl group from the boron atom to the palladium center and to prevent competitive protodeboronation.[11][12] The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for efficient transmetalation.[13]
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with various aryl or heteroaryl halides. Optimization may be required for specific substrates.
Materials:
-
Aryl or Heteroaryl Halide (e.g., bromide or iodide) (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Degassed Solvent (e.g., Dioxane/Water, Toluene, or DMF)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 equiv), this compound (1.5 equiv), the palladium catalyst, and the base (3.0 equiv).[14]
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent via syringe.[14]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.[14]
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Role in Drug Discovery and Development
Heterocyclic boronic acids are invaluable intermediates in the synthesis of pharmaceuticals.[2] The 2-chloro-5-fluoropyridine motif, introduced using the title boronic acid, is present in numerous compounds investigated for therapeutic applications, including kinase inhibitors for oncology. The ability to predictably and efficiently forge a C-C bond via Suzuki-Miyaura coupling allows for the late-stage functionalization of complex molecules, which is a highly desirable strategy in medicinal chemistry for building libraries of potential drug candidates.
Conclusion
This compound (CAS: 951677-47-7) is a highly functionalized and valuable reagent for synthetic chemists. Its utility is primarily demonstrated in the robust and versatile Suzuki-Miyaura cross-coupling reaction, enabling the synthesis of complex heteroaromatic compounds. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its successful application in research and development, particularly in the creation of novel pharmaceuticals and agrochemicals. Adherence to strict safety protocols is mandatory for the handling and use of this compound.
References
- Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Parmar, D., Sugiono, E., Raja, S., & Rueping, M. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.
- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(8), 665-673.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Agrawal, A. A., & Doyle, A. G. (2012). Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O‑Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway. Journal of the American Chemical Society, 134(38), 15944–15947.
- Thomas, A. W., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(6), 1165–1179.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
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- (2-Chloro-5-fluoropyridin-4-yl)boronic acid. (n.d.). MySkinRecipes.
- Majdecki, M., Tyszka-Gumkowska, A., & Jurczak, J. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393.
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- This compound - Safety D
- Wang, Y., et al. (2007). Synthesis of 2-amino-5-fluoropyridine.
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physicochemical properties of 2-Chloro-5-fluoropyridine-4-boronic acid
An In-Depth Technical Guide to 2-Chloro-5-fluoropyridine-4-boronic acid
Introduction: A Versatile Building Block in Modern Chemistry
This compound is a heterocyclic organoboron compound that has emerged as a critical building block in synthetic and medicinal chemistry. As a derivative of pyridine, a fundamental scaffold in numerous biologically active molecules, and possessing a boronic acid moiety, it serves as a versatile coupling partner in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its utility is further enhanced by the presence of chloro and fluoro substituents, which modulate the electronic properties and reactivity of the pyridine ring.
This guide provides an in-depth analysis of the core , offering insights into its stability, reactivity, and handling. The information presented is intended for researchers, scientists, and drug development professionals who utilize this and similar reagents in their synthetic endeavors. The discussion is grounded in established chemical principles and supported by practical, field-proven insights to ensure both technical accuracy and applicability.
Core Physicochemical Properties
The functional utility of a chemical reagent is fundamentally dictated by its physical and chemical properties. For this compound, these properties influence its storage, handling, reactivity in coupling reactions, and purification.
Summary of Key Properties
A consolidated overview of the essential physicochemical data for this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 951677-47-7 | [1][2][3] |
| Molecular Formula | C₅H₄BClFNO₂ | [4][5][6] |
| Molecular Weight | 175.35 g/mol | [4][6] |
| Appearance | Solid; form may vary (e.g., powder to crystal) | [7] |
| Boiling Point | 334.4°C at 760 mmHg | [4] |
| Flash Point | 156°C | [4] |
| pKa | The pKa of boronic acids can vary, typically between 4-10.[8] The specific experimental value for this compound is not widely published, but predictions for similar structures exist.[9][10] | |
| Solubility | Boronic acids generally exhibit moderate solubility in polar solvents.[11] | |
| Storage | Store in a dry, cool, well-ventilated place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[2][4][9] |
Structural and Chemical Identifiers
-
InChI: 1S/C5H4BClFNO2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2,10-11H[6]
-
InChI Key: JJHRCHRHBBOCGY-UHFFFAOYSA-N[6]
-
SMILES String: OB(O)C1=CC(Cl)=NC=C1F[6]
Expert Analysis of Physicochemical Characteristics
The Significance of the Boronic Acid Moiety (pKa and Reactivity)
Boronic acids are considered Lewis acids due to the empty p-orbital on the boron atom.[8] The acidity, represented by the pKa value, is a critical parameter governing their reactivity. At physiological pH, boronic acids typically exist in an uncharged, trigonal planar state. However, in aqueous solutions with a pH higher than their pKa, they convert to a more nucleophilic, anionic tetrahedral form.[8] This equilibrium is central to their function in reactions like the Suzuki-Miyaura coupling. The presence of electron-withdrawing groups, such as the chloro and fluoro substituents on the pyridine ring, is expected to decrease the pKa, thereby increasing the acidity of the boronic acid.[8] This enhanced acidity can facilitate the crucial transmetalation step in the catalytic cycle of cross-coupling reactions.
Stability and Handling: A Self-Validating Protocol
The stability of boronic acids is a paramount concern for ensuring reproducibility in synthetic protocols. Many heterocyclic boronic acids are known to be unstable, susceptible to decomposition via protodeboronation, oxidation, or polymerization.[12]
Protocol for Storage and Handling:
-
Inert Atmosphere is Non-Negotiable: Upon receipt, the reagent should be stored under an inert gas like argon or nitrogen. This mitigates oxidative degradation.
-
Temperature Control: Storage at refrigerated temperatures (2-8°C) is recommended to slow down potential decomposition pathways.[2][9]
-
Moisture Avoidance: Boronic acids can dehydrate to form cyclic anhydrides known as boroxines. While this process is often reversible, it complicates accurate weighing and stoichiometry calculations. Therefore, handling should be performed in a dry environment (e.g., a glove box or under a stream of dry inert gas).
-
Use of Boronic Esters as Alternatives: For applications requiring exceptional stability, the corresponding pinacol ester of this compound can be used.[13][14][15] Boronate esters are generally more stable and less prone to dehydration, hydrolyzing in situ under reaction conditions to generate the active boronic acid species.[16]
Application in Drug Discovery: The Suzuki-Miyaura Coupling
The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is one of the most powerful and widely used methods for constructing C-C bonds, particularly for creating biaryl structures prevalent in pharmaceutical compounds.[9][11]
The unique substitution pattern of this reagent makes it a valuable building block for introducing a functionalized pyridine ring into a target molecule, a common strategy in the development of kinase inhibitors and other therapeutic agents.[9]
Caption: Suzuki-Miyaura coupling workflow using the title compound.
Analytical Characterization Workflow
Ensuring the purity and identity of this compound is crucial before its use in synthesis. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful techniques for this purpose.[17][18]
A Step-by-Step Protocol for Purity Assessment:
-
Sample Preparation: Dissolve a small, accurately weighed sample in a suitable non-aqueous solvent (e.g., acetonitrile or methanol) to prevent hydrolysis.
-
Chromatographic Separation (HPLC/UPLC):
-
Column: A reversed-phase C18 column is typically effective.[17]
-
Mobile Phase: A gradient of acetonitrile and water, often with an additive like ammonium acetate, is used to achieve separation of the boronic acid from potential impurities, including its boroxine form.[17] The pH of the mobile phase can be critical for stabilizing boronate esters if they are being analyzed.[16]
-
-
Detection and Identification (MS):
-
Ionization: Electrospray ionization (ESI) is commonly used.
-
Analysis: The mass spectrometer confirms the molecular weight of the parent compound (175.35 g/mol ) and helps identify impurities by their mass-to-charge ratio. This provides unambiguous confirmation of the compound's identity.
-
-
Quantification (UV Detector): A UV detector integrated into the HPLC system allows for the quantification of purity by measuring the area of the analyte peak relative to impurity peaks.
Caption: A typical UPLC-MS workflow for purity and identity verification.
Safety and Disposal
Proper handling and disposal are essential when working with this compound.
-
Personal Protective Equipment (PPE): Wear appropriate safety goggles, chemical-resistant gloves, and a lab coat.[4]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[4]
-
Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[4]
-
Disposal: Dispose of the material in accordance with local, state, and federal regulations. This may involve removal to a licensed chemical destruction facility. Do not allow the chemical to enter drains or sewer systems.[4]
Conclusion
This compound is a high-value reagent whose physicochemical properties make it an effective tool for the synthesis of complex molecules, particularly in the pharmaceutical industry. A thorough understanding of its stability, reactivity, and analytical characterization is not merely academic; it is a prerequisite for the development of robust, reproducible, and scalable synthetic processes. By adhering to the principles and protocols outlined in this guide, researchers can confidently and effectively leverage this versatile building block in their pursuit of scientific innovation.
References
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- Silva, A. M., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8305330/
- Alfa Chemistry. CAS 1256359-04-2 2-Chloro-4-fluoropyridine-5-boronic acid,pinacol ester. URL: https://www.alfa-chemistry.com/cas_1256359-04-2.htm
- Singh, S., et al. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. URL: https://www.mdpi.com/1420-3049/27/8/2607
- Regalado, E. L. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/342193-Analytical-Methodology-for-Characterization-of-Reactive-Starting-Materials-and-Intermediates-Commonly-Used-in-the-Synthesis-of-Small-Molecule-Pharmaceuticals/
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- BLDpharm. 1034659-38-5|(5-Chloro-2-fluoropyridin-4-yl)boronic acid. URL: https://www.bldpharm.com/products/1034659-38-5.html
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An In-depth Technical Guide to 2-Chloro-5-fluoropyridine-4-boronic acid: A Keystone Building Block in Modern Chemistry
Introduction
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic use of highly functionalized building blocks is paramount. Among these, heterocyclic boronic acids have emerged as indispensable tools for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of 2-Chloro-5-fluoropyridine-4-boronic acid, a key reagent prized for its utility in carbon-carbon bond formation.
This compound is a trifunctional reagent, featuring a pyridine core substituted with a chloro group, a fluoro group, and a boronic acid moiety. This specific arrangement of functional groups offers medicinal chemists a versatile scaffold for creating novel compounds with tailored electronic and steric properties. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for creating biaryl and heteroaryl structures.[1][2] This guide will delve into the physicochemical properties, core applications, handling protocols, and synthetic utility of this compound, providing researchers and drug development professionals with the essential knowledge to effectively leverage this powerful synthetic intermediate.
Physicochemical and Structural Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in the laboratory. This compound is a stable, solid compound under standard conditions, but requires specific storage to maintain its integrity.
Table 1: Key Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Weight | 175.35 g/mol | [3][4] |
| Chemical Formula | C₅H₄BClFNO₂ | [4] |
| CAS Number | 951677-47-7 | [5][6] |
| Appearance | Off-white to white solid | [7] |
| Density | 1.51 g/cm³ | [8] |
| Storage Temperature | Inert atmosphere, 2-8°C or in freezer (-20°C) | [6][8] |
| Purity | Typically ≥98% | [6] |
The structure of this compound is notable for its electron-deficient pyridine ring, further influenced by the electron-withdrawing nature of the chlorine and fluorine atoms. The boronic acid group, a Lewis acid, is the reactive handle for its most significant application in cross-coupling chemistry.[1]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is its role as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning methodology is one of the most robust and versatile methods for the formation of C-C bonds, particularly for linking aromatic rings.[2]
Mechanistic Overview
The Suzuki-Miyaura reaction involves a catalytic cycle with a palladium(0) complex. The generally accepted mechanism proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (the coupling partner).
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which re-enters the cycle.[2]
The diagram below illustrates this fundamental catalytic process.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Self-Validating System
A trustworthy protocol ensures reproducibility. The following general procedure for a Suzuki-Miyaura coupling using this compound is designed as a self-validating system. Each component has a clear causal role, and monitoring reaction progress provides internal validation.
Objective: To couple this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 equivalents)
-
Degassed Solvent (e.g., Dioxane/Water, Toluene, DMF)
Step-by-Step Methodology:
-
Inert Atmosphere Preparation (Causality: Protect Catalyst): To an oven-dried Schlenk flask or reaction vial, add the aryl bromide, this compound, and the base. The vessel is then subjected to three cycles of evacuation and backfilling with an inert gas (Argon or Nitrogen).[9] This step is critical as the Pd(0) catalyst is sensitive to oxygen, and its degradation would halt the catalytic cycle.
-
Reagent Addition (Causality: Initiate Reaction): The palladium catalyst (and ligand, if required) is added under a positive pressure of inert gas. The degassed solvent is then added via syringe.[9] Using degassed solvents further minimizes oxygen exposure.
-
Reaction Execution (Causality: Drive to Completion): The reaction mixture is heated, typically between 80-110 °C, with vigorous stirring.[9] The elevated temperature provides the necessary activation energy for the oxidative addition and reductive elimination steps.
-
In-Process Validation (Trustworthiness: Monitor Progress): The reaction progress should be monitored periodically (e.g., every 1-2 hours) by thin-layer chromatography (TLC) or LC-MS. The disappearance of the limiting starting material (typically the aryl bromide) indicates the reaction is proceeding as expected.
-
Work-up and Purification (Causality: Isolate Product): Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove the base and inorganic byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.[9]
Handling, Storage, and Safety
The chemical integrity and safe handling of boronic acids are crucial for obtaining reliable experimental results and ensuring laboratory safety.
Storage and Stability
Boronic acids, including this compound, can be susceptible to degradation. They are mildly hygroscopic and can absorb moisture from the air, which may lead to caking or impede reactivity.[10][11] Furthermore, prolonged exposure to high heat can cause degradation.
Best Practices for Storage:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8°C) or freezing (-20°C) is recommended for long-term storage.[6][8]
-
Atmosphere: Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.[12]
-
Containers: Use well-sealed containers made of inert materials like glass or chemically resistant plastics (e.g., HDPE).[10]
Laboratory Safety and Handling
While boronic acids are generally not highly hazardous, good laboratory practice is essential.
Table 2: Safety and Handling Guidelines
| Precaution | Rationale and Procedure | Source(s) |
| Personal Protective Equipment (PPE) | Wear standard PPE: safety goggles, lab coat, and chemical-resistant gloves. | [12][13] |
| Ventilation | Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. | [13] |
| Spill & Exposure | In case of skin/eye contact, rinse immediately with plenty of water. If inhaled, move to fresh air. | [13] |
| Fire Safety | The compound is not flammable. Use extinguishing media appropriate for the surrounding fire (dry chemical, CO₂, alcohol-resistant foam). | [13] |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. | [13] |
Broader Significance in Drug Discovery
The incorporation of the 2-chloro-5-fluoropyridine moiety into larger molecules is a common strategy in medicinal chemistry. This heterocyclic system can act as a bioisostere for other aromatic rings and engage in specific hydrogen bonding or dipole interactions with biological targets. The presence of both chloro and fluoro substituents allows for fine-tuning of a molecule's lipophilicity, metabolic stability, and binding affinity.
Boronic acids themselves are a class of compounds with significant therapeutic precedent. The drug Bortezomib (Velcade), a dipeptidyl boronic acid, was the first proteasome inhibitor approved for cancer therapy, validating the boronic acid functional group as a pharmacologically active warhead.[14][15]
The logical workflow from a building block like this compound to a potential drug candidate is illustrated below.
Caption: A simplified workflow illustrating the path from a key building block to a potential therapeutic agent.
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for innovation in the molecular sciences. Its well-defined reactivity, particularly in the robust and reliable Suzuki-Miyaura cross-coupling reaction, provides chemists with a powerful method for constructing novel molecular entities. By understanding its properties, adhering to rigorous handling and reaction protocols, and appreciating its strategic value in the design of functional molecules, researchers in both academic and industrial settings can effectively harness its synthetic potential to advance the frontiers of science and medicine.
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An In-depth Technical Guide to the Synthesis of 2-Chloro-5-fluoropyridine-4-boronic acid
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of modern medicinal chemistry and materials science, halogenated pyridine derivatives are indispensable scaffolds. Their unique electronic properties and defined vectors for substitution make them prized building blocks in the synthesis of complex molecular architectures. Among these, 2-Chloro-5-fluoropyridine-4-boronic acid stands out as a particularly valuable reagent. The orthogonal reactivity of the chloro, fluoro, and boronic acid functionalities provides medicinal chemists with a powerful tool for late-stage functionalization and the exploration of chemical space in drug discovery programs. This guide provides a comprehensive overview of the synthesis of this key intermediate, from the selection of starting materials to detailed experimental protocols and characterization, grounded in established chemical principles.
Retrosynthetic Analysis and Strategic Considerations
The synthesis of this compound is most strategically approached via a lithiation-borylation sequence. This method offers high regioselectivity and is amenable to standard laboratory techniques. A logical retrosynthetic analysis points to 2-chloro-5-fluoro-4-iodopyridine as a key precursor. The carbon-iodine bond is significantly more susceptible to lithium-halogen exchange than the carbon-chlorine or carbon-fluorine bonds, ensuring the desired regioselectivity of the borylation. The synthesis of this iodinated precursor, in turn, can be achieved from the commercially available 2-chloro-5-fluoropyridine.
Caption: Retrosynthetic pathway for this compound.
Part 1: Synthesis of the Precursor - 2-Chloro-5-fluoro-4-iodopyridine
The initial step involves the regioselective iodination of 2-chloro-5-fluoropyridine. This is achieved through a directed ortho-metalation using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by quenching the resulting organolithium species with an iodine source.
Experimental Protocol: Iodination of 2-Chloro-5-fluoropyridine
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Chloro-5-fluoropyridine | 131.54 | 5.00 g | 38.0 |
| Diisopropylamine | 101.19 | 5.8 mL | 41.8 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 16.0 mL | 40.0 |
| Iodine (I₂) | 253.81 | 10.15 g | 40.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |
| Saturated aq. Na₂S₂O₃ solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous MgSO₄ | - | - | - |
| Ethyl acetate (EtOAc) | - | As needed | - |
| Hexanes | - | As needed | - |
Procedure:
-
Preparation of LDA: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF (100 mL) and diisopropylamine (5.8 mL, 41.8 mmol). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (16.0 mL, 40.0 mmol) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.
-
Lithiation: To the freshly prepared LDA solution, add a solution of 2-chloro-5-fluoropyridine (5.00 g, 38.0 mmol) in anhydrous THF (20 mL) dropwise, ensuring the internal temperature remains below -70 °C. Stir the reaction mixture at -78 °C for 1 hour.
-
Iodination: Prepare a solution of iodine (10.15 g, 40.0 mmol) in anhydrous THF (30 mL). Add this iodine solution dropwise to the reaction mixture at -78 °C. The dark color of the iodine should dissipate upon addition. Stir the reaction at -78 °C for an additional 1-2 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution (50 mL) at -78 °C, then allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water (50 mL) and ethyl acetate (100 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-chloro-5-fluoro-4-iodopyridine as a solid.[1]
Part 2: Synthesis of this compound
The core of the synthesis is the lithium-halogen exchange of the iodo-precursor followed by borylation with a trialkyl borate. This reaction must be conducted under strictly anhydrous conditions at low temperatures to prevent side reactions.
Experimental Protocol: Lithiation-Borylation
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Chloro-5-fluoro-4-iodopyridine | 257.43 | 5.15 g | 20.0 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 8.4 mL | 21.0 |
| Triisopropyl borate | 188.08 | 5.6 mL | 24.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |
| 2 M Hydrochloric acid (HCl) | - | As needed | - |
| Ethyl acetate (EtOAc) | - | As needed | - |
| Hexanes | - | As needed | - |
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add 2-chloro-5-fluoro-4-iodopyridine (5.15 g, 20.0 mmol) and anhydrous THF (100 mL). Cool the solution to -78 °C.
-
Lithium-Halogen Exchange: Slowly add n-butyllithium (8.4 mL, 21.0 mmol) dropwise, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 30-45 minutes.
-
Borylation: To the resulting solution, add triisopropyl borate (5.6 mL, 24.0 mmol) dropwise at -78 °C. Stir the reaction mixture at this temperature for 2 hours, then allow it to slowly warm to room temperature overnight.
-
Hydrolysis and Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl until the pH is acidic (pH ~2). Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or water) or by trituration with a non-polar solvent like hexanes to yield this compound as a solid.[2][3]
Caption: Experimental workflow for the synthesis of this compound.
Characterization of this compound
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring.
-
¹³C NMR: The carbon NMR will provide information on the number and chemical environment of the carbon atoms in the molecule.
-
¹⁹F NMR: The fluorine NMR will show a signal characteristic of the fluorine atom on the pyridine ring.
-
Mass Spectrometry: This will confirm the molecular weight of the synthesized compound.[4]
-
Melting Point: A sharp melting point is indicative of a pure compound.[5]
Key Applications in Suzuki-Miyaura Cross-Coupling
This compound is a highly versatile building block, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of carbon-carbon bonds between the pyridine core and various aryl or heteroaryl partners, which is a cornerstone of modern drug discovery. The presence of the chloro and fluoro substituents modulates the electronic properties of the pyridine ring and can influence the pharmacokinetic and pharmacodynamic properties of the final molecules.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The synthesis of this compound via a regioselective iodination followed by a lithium-halogen exchange and borylation is a robust and reliable method for accessing this important synthetic intermediate. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is paramount to achieving high yields and purity. The utility of this building block in Suzuki-Miyaura cross-coupling reactions underscores its significance for researchers, scientists, and drug development professionals in the creation of novel chemical entities with potential therapeutic applications.
References
- ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?
- CyberLeninka. (2022). Synthesis of a new derivative of 5-fluorouracil based on 2-chloro-N-(4-iodophenyl)acetamide and study of its biological activity against cancer cells.
- PubChem. 2-Chloro-5-fluoropyrimidine.
- Journal of Applied Pharmaceutical Science. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active pyrimidine derivative of 5-flourouracil.
- ResearchGate. (2018). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
- Reddit. (2017, December 19). Purification of boronic acids?
- PubMed. (1989, April). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants.
- Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
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- LookChem. 2-Chloro-5-fluoropyridine-3-boronic acid.
- precisionFDA. 2-FLUOROPYRIDINE-5-BORONIC ACID.
- Royal Society of Chemistry. (2015). The first radiosynthesis of 2-amino-5-[18F]fluoropyridines via a “minimalist” radiofluorination/palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate.
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An In-Depth Technical Guide to the Spectral Data of 2-Chloro-5-fluoropyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Chloro-5-fluoropyridine-4-boronic acid in Modern Chemistry
This compound is a key building block in contemporary organic synthesis, particularly valued in the pharmaceutical and agrochemical industries.[1] Its utility stems from its participation in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[1] The specific arrangement of a chloro, a fluoro, and a boronic acid group on the pyridine ring offers medicinal chemists a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications. The precise characterization of this compound is paramount to ensure the purity and identity of starting materials, which directly impacts the success of subsequent synthetic steps and the quality of the final products. This guide provides a comprehensive analysis of the spectral data of this compound, offering insights into its structural confirmation through various spectroscopic techniques.
Molecular Structure and Properties
This compound possesses the following fundamental properties:
| Property | Value | Source |
| CAS Number | 951677-47-7 | [2] |
| Molecular Formula | C₅H₄BClFNO₂ | |
| Molecular Weight | 175.35 g/mol | |
| Appearance | Solid |
The structural arrangement of the substituents on the pyridine ring dictates the unique spectral signature of the molecule.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR provides a complete picture of its structure.
¹H NMR (Proton NMR) Spectroscopy
Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃, and the spectrum is acquired on a 400 MHz or higher field NMR spectrometer. The use of a solvent like DMSO-d₆ is often preferred for boronic acids due to the acidic nature of the B(OH)₂ protons, which can exchange with residual water.
Interpretation: The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring, and a broad signal for the hydroxyl protons of the boronic acid group.
-
Pyridine Protons:
-
One proton is at the C-3 position, adjacent to the chlorine-bearing carbon and the boronic acid-bearing carbon. This proton is expected to appear as a singlet or a narrowly split doublet due to a small coupling with the fluorine atom.
-
The other proton is at the C-6 position, adjacent to the nitrogen and the fluorine-bearing carbon. This proton will likely appear as a doublet due to coupling with the fluorine atom.
-
-
Boronic Acid Protons:
-
The two protons of the B(OH)₂ group will typically appear as a broad singlet. The chemical shift of this signal can be highly variable and is dependent on concentration, temperature, and the solvent used, due to hydrogen bonding and chemical exchange.
-
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| H-3 | ~7.5 - 8.0 | d | ~2-4 Hz (⁴JHF) |
| H-6 | ~8.2 - 8.6 | d | ~3-5 Hz (³JHF) |
| B(OH)₂ | ~5.0 - 7.0 | br s | - |
Note: These are predicted values based on analogous structures. Actual experimental values may vary.
¹³C NMR (Carbon-13 NMR) Spectroscopy
Experimental Protocol: The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom.
Interpretation: The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the electronegativity of the substituents (Cl, F, and B(OH)₂). The carbon atoms directly attached to these substituents will show characteristic shifts, and the carbon-fluorine and carbon-boron couplings can provide further structural confirmation. The carbon attached to the boron atom (C-4) may show a broad signal due to quadrupolar relaxation of the boron nucleus.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 (C-Cl) | ~150 - 155 |
| C-3 | ~120 - 125 |
| C-4 (C-B) | ~130 - 135 (broad) |
| C-5 (C-F) | ~155 - 160 (d, ¹JCF ≈ 240-260 Hz) |
| C-6 | ~145 - 150 (d, ²JCF ≈ 20-30 Hz) |
Note: These are predicted values based on analogous structures. Actual experimental values may vary.
¹⁹F NMR (Fluorine-19 NMR) Spectroscopy
Experimental Protocol: ¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. The spectrum is acquired on an NMR spectrometer equipped with a fluorine probe, and chemical shifts are referenced to an external standard like CFCl₃.
Interpretation: The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom at the C-5 position. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. The signal will likely be split into a doublet of doublets due to coupling with the H-3 and H-6 protons.
Predicted ¹⁹F NMR Data:
| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity |
| F-5 | ~ -110 to -130 | dd |
Note: These are predicted values based on analogous structures. Actual experimental values may vary.
¹¹B NMR (Boron-11 NMR) Spectroscopy
Experimental Protocol: ¹¹B NMR is used to directly observe the boron nucleus. The spectrum is acquired on a multinuclear NMR spectrometer.
Interpretation: The ¹¹B NMR spectrum will display a single, typically broad signal characteristic of a tricoordinate boronic acid. The chemical shift provides information about the electronic environment of the boron atom.
Predicted ¹¹B NMR Data:
| Boron | Predicted Chemical Shift (ppm) |
| B | ~28 - 33 |
Note: These are predicted values based on analogous structures. Actual experimental values may vary.
Mass Spectrometry (MS)
Experimental Protocol: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this polar compound.
Interpretation: The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) corresponding to the molecular weight of the compound (175.35 g/mol ). Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, with the M+2 peak being approximately one-third the intensity of the M peak. Boronic acids are also known to dehydrate and form cyclic anhydrides (boroxines) in the mass spectrometer, which may be observed as higher mass ions.
Expected Fragmentation Pathways: Common fragmentation pathways for boronic acids include the loss of water (H₂O) from the boronic acid group and cleavage of the carbon-boron bond.
Caption: Predicted ESI-MS fragmentation of this compound.
Summary of Expected Mass Spectrometry Data:
| Ion | m/z (for ³⁵Cl) | Description |
| [M+H]⁺ | 176 | Protonated molecule |
| [M+H+2]⁺ | 178 | Isotope peak for ³⁷Cl |
| [M+H - H₂O]⁺ | 158 | Loss of water |
| [M+H - B(OH)₂]⁺ | 132 | Loss of the boronic acid group |
Infrared (IR) Spectroscopy
Experimental Protocol: The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
Interpretation: The IR spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies are expected for the O-H, B-O, C-F, and C-Cl bonds, as well as for the pyridine ring.
Characteristic IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (boronic acid) | 3200 - 3600 | Broad, Strong |
| C=N, C=C stretch (pyridine ring) | 1400 - 1600 | Medium to Strong |
| B-O stretch | 1300 - 1400 | Strong |
| C-F stretch | 1200 - 1300 | Strong |
| C-Cl stretch | 700 - 800 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Experimental Protocol: The UV-Vis spectrum is recorded by dissolving the compound in a suitable solvent (e.g., ethanol or acetonitrile) and measuring its absorbance at different wavelengths.
Interpretation: The UV-Vis spectrum provides information about the electronic transitions within the molecule. The pyridine ring is a chromophore, and its absorption is influenced by the substituents. The spectrum is expected to show absorption maxima in the UV region, corresponding to π → π* transitions of the aromatic system.
Expected UV-Vis Absorption:
| Transition | λmax (nm) |
| π → π* | ~270 - 290 |
Conclusion
The comprehensive spectral analysis of this compound using NMR (¹H, ¹³C, ¹⁹F, ¹¹B), Mass Spectrometry, IR, and UV-Vis spectroscopy provides a robust and self-validating system for its structural elucidation and purity assessment. The combination of these techniques allows for the unambiguous confirmation of the connectivity of atoms and the presence of all key functional groups. For researchers in drug discovery and development, a thorough understanding of this spectral data is crucial for ensuring the quality of this important synthetic building block and the integrity of their scientific endeavors.
References
- MySkinRecipes. (2-Chloro-5-fluoropyridin-4-yl)boronic acid. [Link]
- Chemdad. This compound. [Link]
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An In-depth Technical Guide to the ¹⁹F NMR of 2-Chloro-5-fluoropyridine-4-boronic acid
Introduction: The Significance of a Fluorinated Heterocyclic Building Block
In the landscape of modern drug discovery and agrochemical development, fluorinated heterocyclic compounds are indispensable building blocks.[1][2] Their unique electronic properties can significantly enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs).[1] 2-Chloro-5-fluoropyridine-4-boronic acid is a prime example of such a versatile scaffold, combining the functionalities of a halogenated pyridine ring with the reactive potential of a boronic acid.[3] This dual-functionality makes it a valuable precursor for creating complex molecular architectures, particularly through transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3][4]
Given the critical role of fluorine in modulating molecular properties, its precise analytical characterization is paramount. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands out as a uniquely powerful tool for this purpose. The ¹⁹F nucleus possesses ideal characteristics for NMR analysis: a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is approximately 83% of that of the proton (¹H) nucleus.[5][6] Furthermore, the expansive chemical shift range of ¹⁹F NMR, typically spanning over 800 ppm, provides exquisite sensitivity to subtle changes in the local electronic environment, making it an exceptional probe for structural elucidation and reaction monitoring.[1][5]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the ¹⁹F NMR spectroscopy of this compound. Moving beyond a simple procedural outline, we will delve into the causal relationships between molecular structure and spectral appearance, detail a robust experimental protocol, and provide insights into the nuanced interpretation of the resulting data.
Part 1: Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's inherent properties is the foundation for any spectroscopic analysis. The structure of this compound presents a fascinating interplay of electronic effects that directly influence its ¹⁹F NMR spectrum.
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is amplified by the presence of two electron-withdrawing halogen substituents: a chlorine atom at the 2-position and the fluorine atom at the 5-position. The boronic acid group at the 4-position further modulates the electronic landscape of the aromatic system. These combined influences create a distinct electronic environment for the fluorine nucleus, which is directly reflected in its chemical shift.
Moreover, the boronic acid moiety itself can exist in equilibrium with its dehydrated trimeric anhydride form, the boroxine, particularly in aprotic solvents or upon removal of water. This potential for oligomerization can introduce complexity into the NMR spectrum, sometimes resulting in multiple species or line broadening.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₄BClFNO₂[7] |
| Molecular Weight | 175.35 g/mol [7] |
| Appearance | Off-white to white solid |
| CAS Number | 1034659-38-5 |
| pKa (Predicted) | 6.22 ± 0.58 |
| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C |
Part 2: Core Principles of the ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum of this compound is defined by three key parameters: chemical shift (δ), spin-spin coupling (J), and relaxation effects.
Chemical Shift (δ)
The chemical shift of the ¹⁹F nucleus is highly sensitive to the electron density around it. For fluorinated aromatic systems (Ar-F), the chemical shifts typically appear in a range of +80 to +170 ppm relative to the standard reference CFCl₃.[8] In this molecule, the combined electron-withdrawing effects of the pyridine nitrogen and the ortho-chlorine atom are expected to deshield the fluorine nucleus, shifting its resonance downfield. The precise chemical shift provides a unique fingerprint for the molecule and is an excellent indicator of purity.
Spin-Spin Coupling (J-Coupling)
Spin-spin coupling arises from the interaction of nuclear spins through the intervening chemical bonds and results in the splitting of NMR signals into multiplets. This provides invaluable information about the connectivity of atoms. For the single fluorine atom in our target molecule, several key couplings are expected.
-
Heteronuclear ¹H-¹⁹F Coupling: The fluorine at position 5 will couple to the two protons on the pyridine ring: H-3 and H-6.
-
³JH3-F5 (meta-coupling): Coupling over three bonds to the proton at the 3-position. Meta H-F couplings in aromatic systems are typically in the range of 5-10 Hz.
-
⁴JH6-F5 (para-coupling): Coupling over four bonds to the proton at the 6-position. Para H-F couplings are generally smaller, often 0.5-3.0 Hz.[9] The resulting signal in a proton-coupled ¹⁹F spectrum is expected to be a doublet of doublets (dd), assuming the coupling constants are sufficiently different.
-
-
Heteronuclear ¹³C-¹⁹F Coupling: The fluorine nucleus also couples to carbon nuclei, with the magnitude of the coupling constant (ⁿJCF) being highly dependent on the number of bonds (n). One-bond couplings (¹JCF) are very large (240-320 Hz), while two- and three-bond couplings are significantly smaller.[9][10] These couplings are typically not resolved in a standard 1D spectrum but can be observed as satellites or measured using 2D correlation experiments.
-
Heteronuclear ¹¹B-¹⁹F Coupling: A crucial, though often overlooked, interaction is the potential for coupling to the boron nucleus. Boron has two NMR-active isotopes, ¹¹B (I=3/2, 80.1% abundance) and ¹⁰B (I=3, 19.9% abundance). Both are quadrupolar nuclei. The rapid relaxation of these quadrupolar nuclei can lead to a broadening of the signal of any nucleus they are coupled to.[11] While a direct four-bond coupling (⁴JB4-F5) is likely to be very small, the quadrupolar influence of the boron can contribute to the overall linewidth of the ¹⁹F resonance.
The diagram below illustrates the key through-bond coupling interactions for the fluorine nucleus.
Caption: Key spin-spin coupling interactions for the ¹⁹F nucleus.
Part 3: A Validated Protocol for High-Quality Data Acquisition
Acquiring a high-quality, interpretable ¹⁹F NMR spectrum requires careful attention to both sample preparation and instrument parameterization. The following protocol is designed to be a self-validating system, ensuring reliable and reproducible results.
Step 1: Sample Preparation
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. It provides excellent solubility for boronic acids and its polarity helps to minimize the formation of boroxine anhydrides. Deuterated chloroform (CDCl₃) can also be used, but solubility may be lower. For studies of interactions in biological buffers, D₂O can be employed, though the boronic acid pKa and potential hydrolysis must be considered.[12]
-
Analyte Concentration: Prepare a solution of 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent. This concentration is typically sufficient to achieve excellent signal-to-noise in a reasonable timeframe on a modern NMR spectrometer.
-
Internal Standard (Optional): While the ¹⁹F chemical shift scale is typically referenced externally to CFCl₃, an internal standard can be useful for precise comparative studies. If required, a small amount of an inert, fluorinated compound with a known chemical shift (e.g., trifluorotoluene) can be added. Ensure the standard's signal does not overlap with the analyte signal.
-
Sample Handling: Transfer the solution to a clean, dry 5 mm NMR tube. It is critical to use a dry solvent and minimize exposure to atmospheric moisture to prevent hydrolysis and maintain the integrity of the boronic acid.
Step 2: NMR Spectrometer Configuration and Data Acquisition
The following parameters are based on a 400 or 500 MHz spectrometer equipped with a broadband or fluorine-specific probe.
Table 2: Recommended ¹⁹F NMR Acquisition Parameters
| Parameter | Recommended Value | Rationale |
| Experiment | 1D ¹⁹F with ¹H decoupling | Simplifies the spectrum to a singlet, confirming the chemical shift and improving signal-to-noise. Run a coupled spectrum separately to analyze multiplicity. |
| Pulse Program | zgpg30 (or equivalent) | Standard 30° pulse-acquire sequence is robust and minimizes saturation effects for quantitative measurements. |
| Spectral Width (SW) | ~250 ppm | A wide spectral width is crucial to avoid signal folding, given the large chemical shift range of ¹⁹F NMR.[5] Center the spectrum around the expected chemical shift (~ -110 to -130 ppm). |
| Acquisition Time (AQ) | 1.0 - 2.0 s | Provides adequate digital resolution to resolve fine coupling patterns in the coupled spectrum. |
| Relaxation Delay (D1) | 5.0 s | A longer delay ensures full relaxation of the ¹⁹F nucleus, which is essential for accurate signal integration and quantitative analysis.[6] |
| Number of Scans (NS) | 16 - 64 | Adjust as needed to achieve a signal-to-noise ratio >100:1. |
| Receiver Gain (RG) | Auto-adjust | The instrument's auto-gain function is typically sufficient. |
| Temperature (T) | 298 K (25 °C) | Maintaining a stable temperature is critical for chemical shift consistency. |
Step 3: Advanced Analytical Workflow
For complete structural verification and assignment, a multi-experimental approach is recommended. This workflow provides a hierarchical system of checks to validate the identity and structure of the molecule.
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- 11. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
An In-depth Technical Guide to the Reactivity of 2-Chloro-5-fluoropyridine-4-boronic acid
Introduction: A Versatile Heterocyclic Building Block
In the landscape of modern synthetic chemistry, particularly within drug discovery and agrochemical development, heterocyclic boronic acids are indispensable tools. Among these, 2-Chloro-5-fluoropyridine-4-boronic acid stands out as a highly valuable and versatile building block. Its unique substitution pattern—a pyridine ring functionalized with a boronic acid group, a chloro atom, and a fluoro atom—imparts a distinct reactivity profile that makes it a key intermediate for the synthesis of complex molecular architectures.[1][2]
This guide provides an in-depth exploration of the reactivity of this compound, with a primary focus on its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the electronic effects of its substituents, practical considerations for its use, potential side reactions, and provide a representative experimental protocol for its application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this reagent in their synthetic endeavors.
Molecular Profile and Intrinsic Properties
This compound, with the empirical formula C₅H₄BClFNO₂, is a solid at room temperature. The pyridine core, being a π-deficient heterocycle, is inherently electron-poor. This characteristic is further amplified by the presence of two electron-withdrawing substituents: a chlorine atom at the 2-position and a fluorine atom at the 5-position.[3] This electronic landscape is pivotal in defining the reactivity of the molecule, particularly at the carbon-boron bond.
The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound (like our title molecule) and an organohalide.[4] The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X).
-
Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step is often facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Reactivity of this compound in Suzuki-Miyaura Coupling
The reactivity of this compound in Suzuki-Miyaura coupling is a nuanced interplay of electronic and steric factors.
Electronic Effects of Substituents
The electron-withdrawing nature of the pyridine nitrogen, compounded by the chloro and fluoro groups, has a significant impact.[3] This electron deficiency can, in principle, make the transmetalation step more challenging compared to electron-rich aryl boronic acids. However, this same property makes the resulting biaryl products valuable in medicinal chemistry, where modulation of electronic properties is crucial for biological activity.
The position of the boronic acid group at the 4-position is generally favorable for reactivity when compared to the 2-position.[5] Pyridine-2-boronic acids are notoriously unstable and prone to a side reaction known as protodeboronation, where the carbon-boron bond is cleaved by a proton source (like water or alcohol) to give the corresponding unsubstituted pyridine.[1] This is often referred to as the "2-pyridyl problem".[2] By having the boronic acid at the 4-position, this compound largely circumvents this issue, leading to more reliable and higher-yielding reactions.
Potential Side Reactions: The Challenge of Protodeboronation
While less susceptible than its 2-pyridyl counterparts, protodeboronation can still be a competing pathway, especially under harsh reaction conditions or with prolonged reaction times.[1] This side reaction is influenced by factors such as pH, temperature, and the specific catalyst system employed.[6] The electron-deficient nature of the pyridine ring in this compound can make the C-B bond more susceptible to cleavage.[7]
To mitigate protodeboronation, it is advisable to:
-
Use anhydrous solvents and reagents where possible.
-
Carefully control the reaction temperature and time.
-
Consider the use of boronic esters (e.g., pinacol esters) which can exhibit greater stability and undergo a slow release of the active boronic acid under reaction conditions.[8]
Synthesis of this compound
While commercially available, understanding the synthesis of this compound provides valuable context for its handling and use. A common synthetic route involves the halogenation of a pyridine derivative followed by a metal-halogen exchange and subsequent borylation. For instance, a related compound, 2-chloro-4-amino-5-fluoropyrimidine, can be synthesized from 5-fluorouracil through a chlorination step using phosphorus oxychloride.[9] A similar strategy, starting from an appropriately substituted pyridine, can be envisaged for the synthesis of the title compound. A detailed, specific protocol for the synthesis of this compound would typically involve the lithiation of a suitable precursor followed by quenching with a trialkyl borate.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
The following is a generalized, yet detailed, protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol should be optimized for each specific substrate combination.
Materials and Reagents:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst (e.g., 2-5 mol%) and, if necessary, a ligand.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable technique like TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Data Presentation: Expected Performance
While specific yields are highly substrate-dependent, the use of this compound in Suzuki-Miyaura couplings can be expected to provide moderate to good yields. The electron-withdrawing nature of the substituents generally enhances the electrophilicity of the pyridine ring, which can be beneficial for the overall reaction.[3]
| Coupling Partner Type | Typical Catalyst | Typical Base | Expected Yield Range |
| Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | 60-90% |
| Aryl Chloride | Pd₂(dba)₃ / SPhos | K₃PO₄ | 40-75% |
| Heteroaryl Bromide | PdCl₂(dppf) | Cs₂CO₃ | 55-85% |
Note: This table provides estimated yield ranges based on general principles of Suzuki-Miyaura couplings with heteroaryl boronic acids. Actual yields will vary based on the specific substrates and reaction conditions.
Conclusion and Future Outlook
This compound is a powerful and versatile reagent in the synthetic chemist's toolbox. Its unique electronic properties, combined with the favorable positioning of the boronic acid group, make it an effective coupling partner in Suzuki-Miyaura reactions for the synthesis of complex, highly functionalized biaryl and heteroaryl compounds. While the potential for protodeboronation exists, careful optimization of reaction conditions can lead to high yields of the desired products. As the demand for novel, biologically active molecules continues to grow, the importance of specialized building blocks like this compound in enabling rapid and efficient synthesis is set to increase.
References
- Protodeboronation. Wikipedia.
- Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A.
- Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. ResearchGate.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. NIH.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. NIH.
- Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal.
- Protodeboronations. Organic Chemistry Portal.
- Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature Communications.
- Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Organic Syntheses.
- (2-Chloro-5-fluoropyridin-4-yl)boronic acid. MySkinRecipes.
- Suzuki cross-coupling reaction. YouTube.
- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Advances.
- Detailed experimental procedure for the synthesis of 4-fluoropyridine. ResearchGate.
- Suzuki Coupling. Organic Chemistry Portal.
- The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Journal of Applied Pharmaceutical Science.
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. NIH.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
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An In-depth Technical Guide to the Solubility of 2-Chloro-5-fluoropyridine-4-boronic acid
Introduction
2-Chloro-5-fluoropyridine-4-boronic acid is a key building block in modern medicinal chemistry and drug discovery. Its trifunctional pyridine core, adorned with chloro, fluoro, and boronic acid moieties, offers a versatile platform for the synthesis of complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions. As with any synthetic endeavor, a thorough understanding of the physical properties of the starting materials is paramount for robust process development, optimization, and scale-up. This technical guide provides a comprehensive overview of the solubility of this compound, offering insights into its behavior in various organic solvents and providing detailed protocols for its empirical determination. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to ascertain its solubility profile for their specific applications.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₅H₄BClFNO₂ | |
| Molecular Weight | 175.35 g/mol | |
| Appearance | White to off-white solid | [1] |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C | [1] |
The presence of a polar pyridine ring, a hydrogen-bonding boronic acid group, and halogen atoms suggests a nuanced solubility profile, with potential for significant interactions with a range of solvents.
Factors Influencing the Solubility of Pyridineboronic Acids
The solubility of boronic acids, particularly heterocyclic derivatives like this compound, is a complex interplay of several factors. Understanding these is crucial for solvent selection and for troubleshooting dissolution issues.
1. Solvent Polarity: Generally, boronic acids exhibit increased solubility in polar organic solvents due to the potential for dipole-dipole interactions and hydrogen bonding with the boronic acid moiety. However, the overall polarity of the molecule, influenced by the pyridine ring and halogen substituents, will dictate the optimal solvent polarity for maximal solubility. For instance, phenylboronic acid shows high solubility in ethers and ketones.[2][3]
2. Boroxine Formation: A significant characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[2] This equilibrium is influenced by the solvent, temperature, and the electronic nature of the substituents on the aromatic ring. The formation of the less polar boroxine can significantly alter the solubility profile, often leading to decreased solubility in polar solvents. This phenomenon can also lead to irreproducible solubility data if not carefully controlled.[2]
Caption: Equilibrium between a boronic acid and its corresponding boroxine.
3. pH and Ionization: The boronic acid group is a Lewis acid and can exist in an equilibrium between a neutral trigonal planar form and an anionic tetrahedral boronate form in the presence of a Lewis base (like water or hydroxide ions). This equilibrium is pH-dependent. The ionized form generally exhibits higher aqueous solubility. While this is more relevant for aqueous systems, the Lewis acidity of the boron atom can influence interactions with basic organic solvents.
4. Intermolecular Forces: Hydrogen bonding plays a significant role in the solid-state structure and solvation of boronic acids. Solvents capable of acting as hydrogen bond donors or acceptors will interact more strongly with this compound, promoting dissolution.
Predictive Assessment of Solubility
In the absence of specific quantitative data, a predictive assessment based on the solubility of analogous compounds can guide solvent selection.
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile (MeCN) | High to Moderate | These solvents are strong hydrogen bond acceptors and have high dielectric constants, which should effectively solvate the polar pyridine ring and the boronic acid group. A related compound, 2-chloropyridine-5-boronic acid, has been formulated in DMSO-containing solutions. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate | Ethers are good hydrogen bond acceptors and have been shown to be effective solvents for phenylboronic acid.[2] The halogenated pyridine ring may slightly reduce solubility compared to the parent phenylboronic acid. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | Similar to ethers, ketones are effective solvents for phenylboronic acid.[2] |
| Alcohols | Methanol, Ethanol, Isopropanol (IPA) | Moderate to Low | Alcohols are protic and can hydrogen bond with the solute. However, the non-polar regions of the molecule may limit high solubility. |
| Halogenated | Dichloromethane (DCM), Chloroform | Low | While the chlorine atom on the pyridine ring might suggest some affinity, the overall polarity of the molecule is likely too high for significant solubility in these less polar solvents. |
| Non-polar | Toluene, Hexanes | Very Low | The high polarity of the pyridine and boronic acid functionalities will lead to poor solvation in non-polar solvents. |
Experimental Determination of Solubility
To obtain reliable and accurate solubility data, empirical determination is essential. The following section details two robust, commonly employed methods for determining the solubility of crystalline solids like this compound.
Method 1: Dynamic Method (Turbidity Measurement)
This method is based on determining the temperature at which a known concentration of the solute completely dissolves in a solvent, often referred to as the clear point. It is particularly useful for generating solubility data at different temperatures.[2][4]
Causality Behind Experimental Choices:
-
Heating Rate: A slow and controlled heating rate is crucial to ensure that the system remains at thermal equilibrium and to accurately pinpoint the dissolution temperature.
-
Stirring: Vigorous stirring is necessary to ensure a homogenous suspension and to prevent localized supersaturation.
-
Purity: The purity of both the solute and the solvent is critical for obtaining accurate solubility data, as impurities can significantly affect the results.[5]
Step-by-Step Methodology:
-
Preparation of Samples:
-
Accurately weigh a series of samples of this compound into individual glass vials.
-
To each vial, add a precise volume or weight of the desired solvent to create a range of known concentrations.
-
Seal the vials to prevent solvent evaporation.
-
-
Experimental Setup:
-
Place the vials in a temperature-controlled heating block or bath equipped with a magnetic stirrer.
-
Insert a temperature probe into a reference vial containing the same solvent.
-
Use a laser beam directed through the sample vial and a photodetector or nephelometer to monitor the turbidity of the solution.
-
-
Measurement:
-
Begin stirring the samples.
-
Slowly increase the temperature of the block at a constant rate (e.g., 0.5 °C/minute).
-
Record the temperature at which the turbidity of each solution disappears, indicating complete dissolution (the clear point).
-
-
Data Analysis:
-
Plot the dissolution temperature (°C or K) against the concentration (e.g., mg/mL, mol/L, or mole fraction) of this compound.
-
The resulting graph represents the solubility curve of the compound in the tested solvent.
-
Caption: Experimental workflow for the dynamic solubility determination method.
Method 2: Static Equilibrium Method (Shake-Flask with HPLC/UV-Vis Analysis)
The shake-flask method is a classical and widely accepted technique for determining equilibrium solubility at a constant temperature.[5]
Causality Behind Experimental Choices:
-
Excess Solid: The presence of an excess of the solid solute ensures that the solution reaches saturation.
-
Equilibration Time: Sufficient time must be allowed for the dissolution process to reach equilibrium. For boronic acids, this can be influenced by the kinetics of boroxine formation. 24-48 hours is a common starting point.
-
Filtration: Filtration through a chemically inert, fine-pored filter is critical to separate the saturated solution from the undissolved solid without altering the concentration.
-
Analytical Method: A validated, sensitive, and specific analytical method like HPLC-UV or UV-Vis spectroscopy is required for accurate quantification of the dissolved solute.[5][6][7][8]
Step-by-Step Methodology:
-
Sample Preparation:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Prepare multiple replicate samples.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the equilibration temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a fine-pored syringe filter (e.g., 0.22 µm PTFE) into a clean vial.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectroscopic method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the dissolved compound in the saturated solution from the calibration curve.
-
-
Data Analysis:
-
Calculate the average solubility from the replicate samples and express it in appropriate units (e.g., mg/mL, mM).
-
Caption: Experimental workflow for the static equilibrium solubility determination method.
Stability Considerations for Halogenated Pyridineboronic Acids
The stability of boronic acids in solution is a critical factor for obtaining accurate solubility data and for their successful application in synthesis. Halogenated pyridineboronic acids can be susceptible to degradation pathways, primarily protodeboronation, especially at elevated temperatures or in the presence of certain catalysts or reagents.[9] It is therefore recommended to:
-
Use freshly purchased or properly stored this compound.
-
Minimize the time the compound is in solution, especially at elevated temperatures.
-
Consider performing stability studies in the chosen solvent by monitoring the concentration of the compound over time using HPLC.
-
For applications requiring prolonged heating, conversion to a more stable boronate ester (e.g., a pinacol ester) may be advantageous.[9]
Conclusion
While a comprehensive, publicly available dataset on the quantitative solubility of this compound is currently limited, this technical guide provides a robust framework for researchers to understand and empirically determine its solubility profile. By considering the underlying chemical principles that govern the dissolution of heterocyclic boronic acids and by implementing the detailed experimental protocols provided, scientists and drug development professionals can generate the critical data needed to optimize reaction conditions, streamline purification processes, and accelerate the development of novel therapeutics. The inherent complexities of boronic acid chemistry, including the potential for boroxine formation and degradation, underscore the importance of careful and systematic experimental work.
References
- Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Sanz, D., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
- Rao, K. S., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(21), 8567-8575.
- Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin.
- Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Leszczynski, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
- Leszczynski, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.
- ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?
- Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(14), 5042–5043.
- ResearchGate. (2025). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water | Request PDF.
- Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene).
- Reddit. (2013). Can you check the solubility of a drug using just a UV-vis spectrophotometer?
- University of Colorado Boulder. (n.d.). UV-Vis Spectroscopy.
- ResearchGate. (n.d.). The use of 2‐pyridinylboronic acid results in dehalogenation.
- Brindley, P. B., et al. (1956). Stability, solvolysis, and co-ordination reactions of esters of boronic acids and their halogen derivatives. Journal of the Chemical Society (Resumed), 1540.
- Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118.
- LookChem. (n.d.). Cas 1034659-38-5,(5-CHLORO-2-FLUOROPYDIN-4-YL)BORONIC ACID.
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- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.
- University of California, Los Angeles, Department of Chemistry and Biochemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
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A Technical Guide to the Electronic Effects of Fluorine in 2-Chloro-5-fluoropyridine-4-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1][2] Its unique electronic properties can profoundly influence a molecule's physicochemical and pharmacokinetic profile, including metabolic stability, membrane permeability, and binding affinity.[2][3] This guide provides an in-depth analysis of the electronic effects of fluorine within a specific, highly valuable building block: 2-Chloro-5-fluoropyridine-4-boronic acid. Understanding the nuanced interplay of the fluorine, chlorine, and boronic acid substituents on the electron-deficient pyridine ring is critical for predicting its reactivity and effectively utilizing it in synthetic applications, particularly in palladium-catalyzed cross-coupling reactions.[4]
The Duality of Fluorine's Electronic Influence
Fluorine's role in modulating molecular electronics is paradoxical, characterized by a powerful electron-withdrawing inductive effect and a counteracting, though typically weaker, electron-donating resonance effect.[5]
The Inductive Effect (-I)
As the most electronegative element, fluorine exerts a potent inductive effect, withdrawing electron density through the sigma (σ) bond framework.[6] This effect polarizes the C-F bond and propagates through adjacent bonds, decreasing with distance.[7] In an aromatic system like pyridine, this strong -I effect significantly lowers the electron density of the ring, influencing its acidity and interactions with biological targets.[8][9]
The Resonance Effect (+R / +M)
Conversely, the lone pairs on the fluorine atom can be delocalized into an adjacent π-system, an electron-donating resonance (or mesomeric) effect.[10] This donation occurs through the overlap of fluorine's p-orbitals with the π-orbitals of the aromatic ring.[5] However, for fluorine, the +R effect is considerably weaker than its -I effect due to the poor energy and size match between the 2p orbital of carbon and the highly contracted 2p orbitals of the electronegative fluorine atom.[10][11] While the +R effect directs electrophilic substitution to ortho and para positions in benzene, its primary consequence in the electron-deficient pyridine ring is a subtle modulation of the electron density landscape created by the dominant inductive effects.
Caption: Diagram 1: The opposing inductive and resonance effects of fluorine.
Electronic Landscape of the this compound Scaffold
The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which acts as an "aza" substituent with a strong electron-withdrawing effect.[12] The addition of chloro, fluoro, and boronic acid groups further depletes the ring of electron density, creating a highly electrophilic scaffold.
-
Nitrogen (N at position 1): Strongly electron-withdrawing (-I, -R), significantly lowering the pKa of the corresponding pyridinium ion compared to benzene derivatives.
-
Chlorine (Cl at C-2): Located ortho to the nitrogen, this substituent exerts a strong electron-withdrawing inductive effect (-I) and a weak donating resonance effect (+R). Its position makes the C2-Cl bond a key site for reactions like Suzuki-Miyaura coupling.[13]
-
Fluorine (F at C-5): Positioned meta to the nitrogen, its powerful -I effect dominates, further withdrawing electron density from the ring.[9] Its +R effect is minimal and primarily influences the positions ortho and para to it (C4 and C6).
-
Boronic Acid (B(OH)₂ at C-4): This group is weakly electron-withdrawing and serves as the crucial functional handle for transmetalation in palladium-catalyzed cross-coupling reactions.[14]
The cumulative result of these substituents is a pyridine ring that is highly "activated" for nucleophilic aromatic substitution and for the oxidative addition step in cross-coupling reactions involving the C-Cl bond.
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A Technical Guide to the Acid Dissociation Constants (pKa) of 2-Chloro-5-fluoropyridine-4-boronic acid: Principles, Estimation, and Experimental Determination
Abstract: 2-Chloro-5-fluoropyridine-4-boronic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science, primarily for its utility in Suzuki-Miyaura cross-coupling reactions. Its acid-base properties, quantified by its pKa values, are critical determinants of its reactivity, solubility, and pharmacokinetic profile. This guide provides an in-depth analysis of the pKa of this molecule, addressing its dual acidic and basic nature. We explore the theoretical basis for estimating its pKa values by examining substituent effects, detail rigorous experimental protocols for its empirical determination via potentiometric titration and UV-Vis spectroscopy, and briefly discuss computational approaches. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the physicochemical properties of substituted pyridine boronic acids.
Introduction: The Dual-Nature Acidity of Pyridine Boronic Acids
Unlike simple arylboronic acids, pyridine-containing boronic acids are amphoteric molecules possessing two distinct ionizable centers: the Lewis acidic boronic acid group [-B(OH)₂] and the basic pyridine ring nitrogen. Consequently, the molecule's ionization state is described by two separate equilibrium constants (pKa values), as depicted in the diagram below.
-
pKa(BOH)₂: This value represents the Lewis acidity of the boronic acid moiety. In an aqueous solution, the boron atom accepts a hydroxide ion to form a tetrahedral boronate species, [RB(OH)₃]⁻. The pKa is the pH at which the concentrations of the neutral boronic acid and the anionic boronate are equal.
-
pKaH: This value corresponds to the Brønsted acidity of the conjugate acid of the pyridine nitrogen. It is the pH at which the concentrations of the protonated (pyridinium) and neutral pyridine forms are equal.
Understanding both pKa values is crucial. The pKaH governs the molecule's charge state in acidic environments, profoundly impacting its solubility and interaction with biological targets. The pKa(BOH)₂ is a key parameter for predicting its reactivity in crucial synthetic transformations like the Suzuki-Miyaura coupling, where formation of the boronate anion is a key step in the transmetalation cycle.
Figure 1: General ionization equilibria for a pyridine boronic acid.
Physicochemical Properties and pKa Estimation
2.1. Estimating the Pyridine Nitrogen Acidity (pKaH)
The baseline pKa of pyridine is approximately 5.2.[3] The introduction of electron-withdrawing substituents decreases the electron density on the nitrogen atom, making its lone pair less available for protonation and thus lowering the pKaH (making it a weaker base). Both chlorine and fluorine are strongly electronegative and exert a powerful negative inductive effect (-I).
-
2-Chloro group: A chloro group at the 2-position (ortho to the nitrogen) significantly reduces basicity due to its strong -I effect.[3]
-
5-Fluoro group: A fluoro group at the 5-position (meta to the nitrogen) also exerts a -I effect, further decreasing the basicity.
Given these two potent electron-withdrawing groups, the pKaH of this compound is expected to be significantly lower than 5.2 , likely in the range of 1.0 to 2.5 . For comparison, the experimental pKaH of pyridine-4-boronic acid is around 3.82, already showing that the -B(OH)₂ group itself is electron-withdrawing.[4]
2.2. Estimating the Boronic Acid Acidity (pKa(BOH)₂)
The pKa of unsubstituted phenylboronic acid is approximately 8.86.[5] Electron-withdrawing groups on the aromatic ring stabilize the resulting negative charge on the boronate anion, thereby increasing the acidity (lowering the pKa value).
-
Pyridine Ring: The pyridine ring itself is electron-deficient compared to a benzene ring, which increases the acidity of the attached boronic acid. The pKa of pyridine-4-boronic acid is ~7.83, a full pKa unit lower than that of phenylboronic acid.[6]
-
2-Chloro group: Located ortho to the boronic acid, the chlorine atom exerts a strong -I effect, which is expected to significantly increase acidity.[7]
-
5-Fluoro group: Located meta to the boronic acid, the fluorine atom also contributes a strong -I effect, further stabilizing the boronate anion. The range of pKa values for various fluorinated phenylboronic acids is 6.17–8.77.[5]
Considering the cumulative electron-withdrawing nature of the pyridine nitrogen and both halogen substituents, the pKa(BOH)₂ is anticipated to be substantially lower than 7.83 . The predicted value of ~6.36 is a plausible estimate, reflecting this significant increase in Lewis acidity.[1][2]
Table 1: Summary of Estimated pKa Values and Reference Compounds
| Compound | Parameter | Experimental/Predicted Value | Rationale for Shift |
| Pyridine | pKaH | ~5.2 | Parent heterocycle.[3] |
| Pyridine-4-boronic acid | pKaH | ~3.82 | Electron-withdrawing B(OH)₂ group.[4] |
| This compound | pKaH (Estimated) | 1.0 - 2.5 | Strong inductive effect from Cl and F. |
| Phenylboronic acid | pKa(BOH)₂ | ~8.86 | Parent arylboronic acid.[5] |
| Pyridine-4-boronic acid | pKa(BOH)₂ | ~7.83 | Electron-withdrawing pyridine ring.[6] |
| This compound | pKa(BOH)₂ (Predicted) | ~6.36 | Strong inductive effects from Cl and F.[1][2] |
Experimental Determination of pKa
Accurate pKa values must be determined empirically. Potentiometric titration and UV-Vis spectrophotometry are two robust and widely accepted methods.[7]
3.1. Method 1: Potentiometric Titration
This classic method involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Given the two pKa values of the target molecule, a biphasic titration curve is expected.
Protocol: Biphasic Potentiometric Titration
-
System Calibration: Calibrate the pH meter and electrode using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).[8]
-
Sample Preparation: Prepare an aqueous solution of this compound of known concentration (e.g., 1-5 mM). A co-solvent like methanol or DMSO (<5% v/v) may be used if solubility is limited, but its effect on pKa must be noted. Maintain a constant ionic strength with a background electrolyte like 0.15 M KCl.[8]
-
Titration - Step 1 (Titration with HCl):
-
Begin by titrating the sample solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKaH of the pyridine nitrogen.
-
Add the titrant in small, precise increments (e.g., 0.02 mL), allowing the pH to stabilize after each addition before recording the value.
-
-
Titration - Step 2 (Titration with NaOH):
-
Using a fresh sample solution, titrate with a standardized, carbonate-free strong base (e.g., 0.1 M NaOH) to determine the pKa(BOH)₂ of the boronic acid.
-
Follow the same incremental addition and stabilization procedure as in Step 3.
-
-
Data Analysis:
-
Plot pH versus the volume of titrant added for both titrations.
-
Calculate the first derivative (ΔpH/ΔV) to precisely identify the equivalence points (where the derivative is maximal).
-
The pKa is the pH at the point where half the volume of titrant required to reach the equivalence point has been added.[8]
-
Causality: The choice of a two-step titration with both acid and base is essential to resolve the two distinct ionization events. Starting from a neutral solution and titrating with base will clearly reveal the boronic acid deprotonation. Titrating with acid will reveal the pyridine protonation.
Figure 2: Workflow for pKa determination by potentiometric titration.
3.2. Method 2: UV-Vis Spectrophotometry
This method is highly sensitive and requires less material than titration. It is applicable if the chromophore (the substituted pyridine ring) exhibits a change in its UV-Vis absorbance spectrum upon ionization.[9]
Protocol: Spectrophotometric pKa Determination
-
Wavelength Selection:
-
Record the full UV-Vis spectrum (e.g., 200-400 nm) of the compound in highly acidic (e.g., pH 1) and highly basic (e.g., pH 11) solutions to identify the spectra of the fully protonated and fully deprotonated (boronate) species, respectively.
-
Identify one or more isosbestic points (wavelengths where absorbance does not change with pH) and analytical wavelengths where the absorbance difference between the ionized and neutral forms is maximal.[10]
-
-
Buffer Preparation: Prepare a series of buffers with precisely known pH values, spanning the expected pKa ranges (e.g., pH 1-4 for pKaH and pH 5-9 for pKa(BOH)₂), with a constant ionic strength.
-
Spectral Measurement:
-
Prepare solutions of the analyte at a constant concentration in each buffer from the series.
-
Record the absorbance of each solution at the pre-determined analytical wavelength(s).
-
-
Data Analysis:
-
Plot absorbance versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation.
-
The pKa is the pH value at the inflection point of the sigmoid curve. This can be determined graphically or by non-linear regression for higher accuracy.
-
Causality: This method relies on the Beer-Lambert law and the principle that the observed absorbance is the sum of the absorbances of the individual species in equilibrium.[9] As the pH changes, the ratio of these species shifts, leading to a predictable change in the total absorbance, from which the pKa can be derived.
Computational Approaches
In silico methods, often employing Density Functional Theory (DFT) with a Polarizable Continuum Model (PCM) to simulate solvation, can predict pKa values.[11][12] These calculations determine the Gibbs free energy change (ΔG) for the deprotonation reaction in solution, which is then used to calculate the pKa.
While powerful for predicting trends and understanding substituent effects, these methods are sensitive to the level of theory and solvation model used. The accuracy can be limited, with reported deviations of ±1.5 pKa units or more from experimental values.[7][11] Therefore, computational results should be treated as valuable estimates that require experimental validation.
Conclusion and Implications
The acid-base properties of this compound are defined by two distinct pKa values: an estimated pKaH (pyridinium) of 1.0-2.5 and a predicted pKa(BOH)₂ (boronic acid) of approximately 6.36 . The strongly electron-withdrawing chloro and fluoro substituents render the pyridine nitrogen significantly less basic and the boronic acid moiety significantly more acidic than their respective parent compounds.
For drug development professionals, these values are critical. A low pKaH means the molecule will be largely neutral at physiological pH (~7.4), which can favor membrane permeability. A pKa(BOH)₂ of ~6.36 indicates that a significant fraction of the molecule will exist as the anionic boronate at pH 7.4, which can enhance aqueous solubility but may hinder cell penetration. For synthetic chemists, the increased acidity of the boronic acid facilitates the formation of the reactive boronate anion, potentially allowing for milder conditions in Suzuki-Miyaura coupling reactions. Given the importance of these parameters, the experimental protocols detailed herein provide a robust framework for their accurate determination.
References
- Gierczyk, B., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Institutes of Health.
- Sporzynski, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. PMC - NIH.
- Silva, C.O., et al. (2024). On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI.
- Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine.
- Cox, B. G., et al. (2018). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry.
- Kauffman, J. M., et al. (2008). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. National Institutes of Health.
- University of California, Davis. (n.d.). pKa of a dye: UV-VIS Spectroscopy.
- The Royal Society of Chemistry. (2023). Tautomeric equilibria and binding selectivity of pyridineboronic acids.
- Al-Hujran, T. A., et al. (2012). Theoretical descriptors response to the calculations of the relative pKa values of some boronic acids in aqueous solution: A DFT study. ResearchGate.
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commercial availability of 2-Chloro-5-fluoropyridine-4-boronic acid
An In-Depth Technical Guide to the Commercial Availability and Application of 2-Chloro-5-fluoropyridine-4-boronic acid
This guide provides a comprehensive technical overview of this compound, a critical building block for professionals in research, chemical synthesis, and drug development. We will delve into its commercial availability, key applications, handling protocols, and a representative experimental workflow, grounding our discussion in established scientific principles and field-proven insights.
Introduction: A Versatile Heterocyclic Building Block
This compound (CAS No. 951677-47-7) has emerged as a valuable heterocyclic intermediate, particularly in the synthesis of complex organic molecules.[1][2][3] Its structure, featuring a pyridine ring substituted with chloro, fluoro, and boronic acid moieties, offers multiple reaction sites, making it a versatile tool for medicinal chemists. The boronic acid group is a cornerstone for Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology that is fundamental to modern drug discovery for its ability to efficiently form carbon-carbon bonds.[4] The presence of halogen substituents further enhances its utility, allowing for sequential and site-selective modifications. This guide offers an in-depth look at the practical aspects of sourcing and utilizing this potent chemical scaffold.
Physicochemical Properties and Identification
Accurate identification and understanding of a compound's physical properties are paramount for its successful application and safe handling. Key identifiers and properties for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 951677-47-7 | [1][2][3][5] |
| Molecular Formula | C₅H₄BClFNO₂ | [5][6][7] |
| Molecular Weight | 175.35 g/mol | [5][6][7] |
| Appearance | Typically a solid (powder/crystalline) | [7] |
| Storage Temperature | 2-8°C or under -20°C in a freezer | [2][5][8] |
| SMILES String | OB(O)C1=CC(Cl)=NC=C1F | [7] |
| InChI Key | JJHRCHRHBBOCGY-UHFFFAOYSA-N | [7] |
Commercial Availability and Sourcing
This compound is readily available from a variety of specialized chemical suppliers, catering to both research and bulk quantity needs. The accessibility of this reagent facilitates its integration into diverse research and development pipelines. When selecting a supplier, researchers should consider not only cost but also purity, available quantities, and the quality of accompanying documentation such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).
| Supplier | Available Quantities | Notes |
| Frontier Specialty Chemicals | 250 mg | Offers fast global shipping.[1] |
| AOBChem USA | 5g, 10g, 25g, 100g | Provides stock information for both USA and China warehouses.[8] |
| Sigma-Aldrich (Merck) | Varies | A major global supplier for research chemicals.[7] |
| ChemicalBook | Varies | Acts as a directory for various global suppliers.[3][9] |
| Shenzhen Regent Biochemistry | Milligram to Gram scale | Offers custom formulations and global delivery.[2] |
Note: Pricing and availability are subject to change. It is recommended to contact suppliers directly for current information.
The Role of Boronic Acids in Modern Drug Discovery
Boronic acids and their derivatives have become indispensable in medicinal chemistry.[10] The initial perception of boron-containing compounds as potentially toxic has been largely overcome, especially following the FDA approval of drugs like Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma.[10][11] This paradigm shift has spurred immense interest in boronic acids as pharmacophores.[11][12][13]
The utility of this compound lies in its function as a key intermediate. It enables the introduction of the 2-chloro-5-fluoropyridinyl moiety into target molecules. This scaffold is of high interest because halogenated pyridines are prevalent in pharmaceuticals and agrochemicals, often enhancing metabolic stability, binding affinity, or other pharmacokinetic properties.[14]
Key Applications Include:
-
Suzuki-Miyaura Cross-Coupling: The primary application is to couple the pyridine ring with various aryl or heteroaryl halides, creating complex biaryl structures that are common in drug candidates.[4]
-
Fragment-Based Drug Discovery (FBDD): This compound can serve as a valuable fragment for screening against biological targets.
-
Synthesis of Bioactive Compounds: The 2-chloro-5-fluoropyridine core is found in molecules developed as potential anticancer and antibacterial agents.[14]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling Reaction
To illustrate the practical application of this compound, this section provides a detailed, self-validating protocol for a standard Suzuki-Miyaura cross-coupling reaction. The causality behind each step is explained to ensure both reproducibility and a deeper understanding of the reaction mechanism.
Reaction: Coupling of this compound with a generic Aryl Bromide (Ar-Br).
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- 14. nbinno.com [nbinno.com]
Methodological & Application
Application Notes: Suzuki Coupling of 2-Chloro-5-fluoropyridine-4-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[1] The pyridine scaffold is a privileged structure, frequently found in pharmaceuticals.[2][3] Consequently, the synthesis of functionalized fluoropyridines is of paramount importance. 2-Chloro-5-fluoropyridine-4-boronic acid is a key building block, enabling the introduction of a fluorinated pyridine moiety into a wide array of organic molecules through the versatile Suzuki-Miyaura cross-coupling reaction.[2] This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, catalyzed by a palladium complex.[4][5]
This application note provides a comprehensive guide to the Suzuki coupling protocol for this compound, including a detailed mechanistic overview, optimized reaction conditions, and a step-by-step experimental procedure.
Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5][6][7] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R¹-X) to form a Pd(II) intermediate.[4][5][6] This is often the rate-determining step, and the reactivity of the halide is crucial (I > Br > Cl).[8] For less reactive chlorides, like in 2-chloro-5-fluoropyridine, the choice of a suitable electron-rich and sterically hindered phosphine ligand is critical to facilitate this step.[9]
-
Transmetalation: The organoboronic acid (R²-B(OH)₂) is activated by a base to form a more nucleophilic boronate species.[7][10][11][12][13][14] This boronate then transfers its organic group to the Pd(II) complex, displacing the halide.[4][7]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst to continue the cycle.[4][5][7]
Figure 1. Generalized catalytic cycle of the Suzuki-Miyaura coupling reaction.
Optimizing the Reaction: Key Parameters and Considerations
The success of the Suzuki coupling of this compound hinges on the careful selection of several key reaction parameters. Due to the relatively low reactivity of aryl chlorides, the choice of catalyst, ligand, base, and solvent system is critical.[8][9]
| Parameter | Recommended Conditions | Rationale & Expert Insights |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd-ligand complexes | Pd(OAc)₂ and Pd₂(dba)₃ are common and effective pre-catalysts that form the active Pd(0) species in situ. Pre-formed complexes can offer higher activity and stability.[10][15] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) | These ligands promote the oxidative addition of the less reactive aryl chloride and stabilize the palladium catalyst, preventing decomposition.[9][16] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The base is crucial for activating the boronic acid to form the boronate.[10][11][12][13] The choice of base can significantly impact the reaction rate and yield. K₃PO₄ is often a good starting point for challenging couplings. |
| Solvent | Toluene/water, Dioxane/water, DMF/water | A mixture of an organic solvent and water is typically used. Water is often necessary for the base to effectively activate the boronic acid. Degassing the solvent is essential to prevent oxidation of the Pd(0) catalyst.[4][16] |
| Temperature | 80-120 °C | Elevated temperatures are generally required to drive the reaction to completion, especially with aryl chlorides.[4][16] |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with an aryl bromide. It should be optimized for specific substrates.
Figure 2. Step-by-step experimental workflow for the Suzuki coupling protocol.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Toluene (degassed, 3 mL)
-
Water (degassed, 0.3 mL)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 equiv).
-
Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed toluene and water via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts and the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Troubleshooting and Further Considerations
-
Low Yield: If the reaction yield is low, consider increasing the catalyst and ligand loading, using a more active ligand (e.g., an NHC-based ligand), or a stronger base like cesium carbonate. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under strictly inert conditions.
-
Side Reactions: Protodeboronation (loss of the boronic acid group) can be a competing side reaction. Using anhydrous conditions and a suitable base can help minimize this.
-
Purification: The purification of pyridine-containing compounds by silica gel chromatography can sometimes be challenging due to their basicity. A small amount of triethylamine can be added to the eluent to improve the separation.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and reliable method for the synthesis of valuable fluorinated pyridine derivatives. By carefully selecting the catalyst, ligand, base, and solvent, and by following a robust experimental protocol, researchers can efficiently access a wide range of compounds with potential applications in drug discovery and materials science.[2][3][17]
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Organic Chemistry Portal. Suzuki Coupling.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Wikipedia. Suzuki reaction.
- Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- ACS Publications. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides.
- ACS Publications. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.
- BYJU'S. Merits of the Suzuki Coupling Reaction.
- Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- ResearchGate. Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis.
- PubMed. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.
- University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Ningbo Inno Pharmchem Co., Ltd. 2-Chloro-5-fluoropyridine: Comprehensive Overview and Applications.
- ACS Publications. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.
- Pipzine Chemicals. 2-Chloro-5-fluoropyridine Manufacturer & Supplier China.
- ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids.
- NIH. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Ningbo Inno Pharmchem Co., Ltd. 5-Chloro-2-fluoropyridine: A Versatile Tool in Advanced Organic Synthesis.
- ResearchGate. Fluorine in drug discovery: Role, design and case studies.
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- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 17. nbinno.com [nbinno.com]
Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Chloro-5-fluoropyridine-4-boronic acid
Introduction: The Strategic Importance of Fluorinated Pyridines in Drug Discovery
The incorporation of fluorinated pyridine moieties is a cornerstone of modern medicinal chemistry. These privileged scaffolds are present in a multitude of clinically successful pharmaceuticals, where the unique electronic properties of the pyridine ring and the fluorine substituent can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of carbon-carbon bonds, offering a versatile and robust method for the synthesis of biaryl and heteroaryl structures.[1][2][3]
This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura coupling of 2-Chloro-5-fluoropyridine-4-boronic acid with various aryl and heteroaryl halides. We will delve into the mechanistic intricacies of this transformation, offer a selection of optimized catalyst systems, and provide step-by-step experimental procedures to empower researchers in their synthetic endeavors.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][4][5] Understanding these fundamental steps is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl or heteroaryl halide (Ar-X) to a low-valent palladium(0) species, forming a Pd(II) complex.[2][4] This is often the rate-determining step, particularly with less reactive chlorides.[6]
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) center, displacing the halide.[2][4] The precise mechanism of transmetalation is still a subject of investigation but is a critical step for the formation of the new C-C bond.[2]
-
Reductive Elimination: The two organic moieties on the palladium(II) complex are reductively eliminated to form the desired biaryl product and regenerate the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Challenges in Coupling Pyridine-Derived Boronic Acids
While powerful, the Suzuki-Miyaura coupling of pyridine-containing boronic acids presents unique challenges. 2-Pyridylboronic acids, in particular, are known for their instability and propensity for protodeboronation, a side reaction where the boronic acid is replaced by a proton.[1][8][9][10] This decomposition pathway can significantly reduce the yield of the desired product.[1][8] Furthermore, the Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its activity.[11]
The substrate in focus, this compound, possesses an electron-deficient pyridine ring due to the presence of both chloro and fluoro substituents. This electronic nature can influence the rates of the elementary steps in the catalytic cycle.
Recommended Catalyst Systems and Reaction Conditions
To overcome the inherent challenges, the selection of an appropriate palladium catalyst, ligand, and base is paramount. For the coupling of 2-chloropyridines, which are less reactive than their bromo or iodo counterparts, more active catalyst systems are generally required.[6][11]
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | These are common and effective Pd(0) and Pd(II) sources, respectively. Pd(II) precatalysts require in situ reduction to the active Pd(0) species.[12] |
| Ligand | Buchwald-type phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) | Sterically bulky and electron-rich phosphine ligands facilitate the oxidative addition of aryl chlorides and promote reductive elimination.[11][13] NHC ligands form robust bonds with palladium, leading to highly stable and active catalysts.[14] |
| Base | K₃PO₄, Cs₂CO₃, or CsF | The choice of base is critical and can influence the rate of transmetalation.[7] Stronger, non-nucleophilic bases are often preferred for challenging couplings.[8] |
| Solvent | Anhydrous 1,4-Dioxane, Toluene, or THF | Anhydrous and degassed solvents are essential to prevent catalyst deactivation and minimize side reactions like protodeboronation.[11] |
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be necessary for specific substrates.
Protocol 1: General Procedure for Coupling with Aryl/Heteroaryl Bromides
This protocol is suitable for a wide range of aryl and heteroaryl bromides.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube, add this compound (1.2-1.5 equivalents), the aryl or heteroaryl bromide (1.0 equivalent), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents).[15]
-
In a separate vial, prepare the catalyst precursor by dissolving the palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., PPh₃ or a Buchwald-type ligand, 2-4 mol%) in a small amount of the reaction solvent.[14][15]
-
Add the catalyst solution to the Schlenk tube containing the reagents.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.[11][15]
-
Add the degassed, anhydrous solvent (e.g., 1,4-dioxane, toluene) via syringe.[11][15]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[15]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[11]
Protocol 2: Microwave-Assisted Coupling for Accelerated Reaction Times
Microwave irradiation can often significantly reduce reaction times and improve yields, particularly for challenging substrates.
Step-by-Step Methodology:
-
In a microwave-safe reaction vial, combine this compound (1.2-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), the base (e.g., Cs₂CO₃, 2.0-3.0 equivalents), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the degassed solvent (e.g., DMF or dioxane/water mixture).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120-150 °C) for the specified time (typically 15-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Troubleshooting Common Issues
| Observation | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst; Insufficiently anhydrous conditions; Poor choice of base or solvent. | Screen different palladium precatalysts and ligands. Ensure all reagents and solvents are scrupulously dried and degassed.[11] Experiment with alternative bases and solvents. |
| Formation of homocoupled byproduct | Presence of oxygen; Incomplete reduction of Pd(II) precatalyst. | Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas.[11] Consider using a Pd(0) source directly. |
| Protodeboronation of the boronic acid | Presence of water or protic impurities; Prolonged reaction time at high temperature. | Use anhydrous solvents and reagents.[11] Monitor the reaction closely and stop it once the starting material is consumed. Consider using a more stable boronic ester derivative if protodeboronation is persistent.[1][16] |
| Dehalogenation of the starting halide | Presence of a hydride source. | Ensure the reaction is performed under a strictly inert atmosphere and choose a solvent less prone to acting as a hydride source.[11] |
Safety Considerations
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Solvents: The organic solvents used in these reactions are flammable and may be harmful if inhaled or absorbed through the skin. Use in a fume hood and away from ignition sources.
-
Bases: The bases used can be corrosive or irritants. Avoid contact with skin and eyes.
-
Microwave Reactions: Microwave-assisted reactions should only be performed in a dedicated microwave reactor designed for chemical synthesis, following the manufacturer's safety guidelines.
By carefully considering the mechanistic principles and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can effectively utilize the Suzuki-Miyaura cross-coupling of this compound to access a diverse range of valuable fluorinated pyridine-containing molecules for applications in drug discovery and materials science.
References
- Macharia, J. M., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Wikipedia. (n.d.). Suzuki reaction.
- Amatore, C., et al. (2025). Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. ResearchGate.
- (n.d.). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library.
- Cravotto, G., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
- Li, W., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. ACS Publications.
- Moran, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry.
- (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes.
- (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate.
- (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... ResearchGate.
- Cereda, E., et al. (2004). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. ACS Publications.
- (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Chen, D. Y.-K., et al. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Reddit. (2012). Suzuki coupling help.
- Cook, X. A., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie.
- (2025). Arylation of Pyridines via Suzuki-Miyaura Cross-Coupling and Pyridine-Directed C-H Activation Using a Continuous-Flow Approach. ResearchGate.
- Cook, X. A., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition.
- Buchwald, S. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
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- 4. chemrxiv.org [chemrxiv.org]
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- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 13. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocols: Strategic Base Selection for Suzuki-Miyaura Coupling of 2-Chloro-5-fluoropyridine-4-boronic acid
Introduction: The Critical Role of Base in the Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed transformation is indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][3] At the heart of this reaction's success lies a nuanced interplay of catalyst, solvent, and, critically, the base. The base is not a mere spectator; it plays a multifaceted and decisive role in the catalytic cycle.[1][4]
The primary function of the base is to activate the organoboron species, typically a boronic acid, rendering it more nucleophilic for the crucial transmetalation step.[1][2][5] This activation is generally believed to occur through the formation of a boronate species, which then transfers its organic moiety to the palladium center.[6][7] Furthermore, the base can influence the formation of the active palladium catalyst and even accelerate the final reductive elimination step.[4]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic selection of a base for the Suzuki-Miyaura coupling of a challenging substrate: 2-Chloro-5-fluoropyridine-4-boronic acid. This substrate presents a unique case as the pyridine ring contains both an electrophilic site (the C-Cl bond) and a nucleophilic partner (the boronic acid). The electron-deficient nature of the pyridine ring, amplified by the fluorine substituent, adds another layer of complexity, making judicious base selection paramount to achieving high yields and minimizing side reactions.
The Mechanistic Imperative: Why Base Selection is Non-Trivial
The catalytic cycle of the Suzuki-Miyaura reaction involves three principal steps: oxidative addition, transmetalation, and reductive elimination.[8][9] The base exerts its most significant influence on the transmetalation step.
The Suzuki-Miyaura Catalytic Cycle
Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle, highlighting the key stages where the base plays a critical role.
Two primary mechanistic pathways for transmetalation have been debated: the "boronate" pathway and the "oxo-palladium" pathway.[10][11]
-
The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate anion, which then reacts with the arylpalladium(II) halide complex.[10][11]
-
The Oxo-Palladium Pathway: The base reacts with the arylpalladium(II) halide complex to form a palladium hydroxo or alkoxo species, which then reacts with the neutral boronic acid.[10][12]
While the exact mechanism can be substrate and condition-dependent, the formation of a boronate species is widely considered a key step.[6][7] The choice of base directly impacts the concentration and reactivity of this crucial intermediate.
For a substrate like this compound, the situation is further complicated by the potential for side reactions:
-
Protodeboronation: The C-B bond can be cleaved by hydrolysis, especially under harsh basic conditions, leading to the formation of 2-chloro-5-fluoropyridine.[11][13]
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical bipyridine byproduct.[13][14][15]
-
Dehalogenation: The starting aryl halide can be reduced, leading to the formation of the corresponding dehalogenated arene.[13][16]
Therefore, the ideal base must be strong enough to facilitate transmetalation but not so harsh as to promote these undesired side reactions.
Experimental Design: A Systematic Approach to Base Selection
A systematic screening of bases is the most effective strategy to identify the optimal conditions for a given Suzuki-Miyaura coupling. The following workflow provides a robust framework for this process.
Base Screening Experimental Workflow
Figure 2. A logical workflow for the systematic screening and optimization of the base for the Suzuki-Miyaura coupling reaction.
Protocol: Screening of Bases for the Suzuki Coupling of this compound
This protocol outlines a general procedure for screening various inorganic bases. It is crucial to maintain consistency across all experiments, with the only variable being the base employed.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., 4-bromoanisole, 1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Candidate Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF, 2.0 - 3.0 equivalents)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vials suitable for heating
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a series of oven-dried reaction vials, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Base Addition: To each vial, add a different base (2.0 equiv.). Ensure the bases are finely powdered and have been stored under dry conditions.
-
Inert Atmosphere: Seal the vials with septa and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1) via syringe.
-
Reaction: Place the vials in a pre-heated reaction block or oil bath at a moderate temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of each reaction by taking small aliquots at regular intervals (e.g., every 2-4 hours) and analyzing them by TLC or LC-MS.
-
Work-up and Analysis: Once a reaction is deemed complete (or has ceased to progress), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Yield Determination: Purify the crude product by column chromatography on silica gel. Determine the isolated yield for each reaction.
Data Interpretation and Base Selection Rationale
The results of the base screening will provide valuable insights into the optimal conditions for the desired transformation. The following table presents a hypothetical data set to illustrate the decision-making process.
| Base | pKa of Conjugate Acid (in H₂O) | Typical Yield (%) | Key Observations and Rationale |
| K₂CO₃ | ~10.3[17] | 65 | A standard, moderately strong base.[1][18][19] May be less effective for challenging, electron-deficient substrates.[18] |
| K₃PO₄ | ~12.3[17] | 85 | A strong, non-nucleophilic base.[19] Often effective for difficult couplings and with heteroaryl substrates.[18][19] Its strength can facilitate the formation of the boronate species without promoting significant protodeboronation. |
| Cs₂CO₃ | ~10.3 (as HCO₃⁻)[17] | 92 | More soluble in organic solvents than K₂CO₃, which can lead to increased reaction rates.[18][19] Its higher basicity and solubility often provide superior results with challenging substrates.[19] |
| KF | ~3.2 (as HF)[17] | 45 | A milder base, often used for substrates with base-sensitive functional groups.[5][18] The fluoride ion is thought to play a unique role in activating the boronic acid.[19] May require anhydrous conditions for optimal performance.[18] |
Analysis of Hypothetical Results:
In this illustrative example, Cs₂CO₃ and K₃PO₄ emerge as the most promising candidates. The higher yields obtained with these stronger bases suggest that efficient formation of the boronate anion of this compound is crucial for successful coupling. The moderate performance of K₂CO₃ indicates that a certain threshold of basicity is required. The lower yield with KF suggests that under these conditions, it is not sufficiently basic to promote efficient transmetalation.
Troubleshooting and Further Optimization
Should the initial screening not provide satisfactory results, consider the following troubleshooting steps:
-
Incomplete Reaction: If the reaction stalls, consider increasing the temperature, using a more active catalyst system (e.g., a more electron-rich and bulky ligand), or ensuring all reagents are sufficiently soluble in the chosen solvent system.[18]
-
Significant Protodeboronation: If substantial amounts of 2-chloro-5-fluoropyridine are observed, the reaction conditions may be too harsh. Consider using a milder base (if the reaction still proceeds), lowering the reaction temperature, or minimizing the amount of water in the solvent system.[18]
-
Catalyst Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially inhibiting catalytic activity. The use of bulky ligands can often mitigate this issue.
Conclusion
The selection of an appropriate base is a critical parameter in the successful Suzuki-Miyaura coupling of this compound. A systematic screening approach, as outlined in this application note, allows for the rational identification of the optimal base for this challenging transformation. For electron-deficient heteroaryl boronic acids, stronger, non-nucleophilic bases such as cesium carbonate and potassium phosphate are often the preferred choice, as they effectively promote the crucial transmetalation step while minimizing undesirable side reactions. By carefully considering the mechanistic role of the base and employing a methodical experimental approach, researchers can significantly improve the efficiency and reliability of this powerful C-C bond-forming reaction.
References
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
- Suzuki reaction - Wikipedia. (n.d.).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2014, May 1). ResearchGate.
- Suzuki reaction: easy mechanism,application - Chemistry Notes. (2022, August 13).
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014, May 1).
- Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - NIH. (2011, January 31).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2020, March 29).
- The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (n.d.).
- Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV -Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study - PubMed. (2018, April 20).
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI. (n.d.).
- CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling - Books. (2014, October 27).
- THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate. (n.d.).
- The Suzuki-Miyaura reactions of halopyridines and the side products. - ResearchGate. (n.d.).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019, June 5).
- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (2013, October 3).
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2021, February 23).
- Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - ResearchGate. (n.d.).
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. (n.d.).
- pka bases.cdx. (n.d.).
- Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. (n.d.).
- Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (2022, September 8).
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- Suzuki cross-coupling reaction - YouTube. (2020, February 14).
- The pKa Table Is Your Friend - Master Organic Chemistry. (2010, June 18).
- Bordwell pKa Table - Organic Chemistry Data. (n.d.).
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. (2018, May 23).
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH. (n.d.).
- Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. - ResearchGate. (n.d.).
- Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. (2014, July 7).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
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- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
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- 13. m.youtube.com [m.youtube.com]
- 14. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Yoneda Labs [yonedalabs.com]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Solvent System Selection for Reactions of 2-Chloro-5-fluoropyridine-4-boronic acid
Prepared by: Gemini, Senior Application Scientist
Introduction: The Synthetic Value of a Bifunctional Reagent
2-Chloro-5-fluoropyridine-4-boronic acid is a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science.[1] Its utility stems from the presence of two distinct reactive sites: a boronic acid at the 4-position, ideal for palladium-catalyzed Suzuki-Miyaura cross-coupling, and a chloro group at the 2-position, which can serve as an electrophilic handle for a variety of transformations, including Buchwald-Hartwig amination.[2][3] This bifunctional nature allows for sequential, regioselective modifications, enabling the construction of complex molecular architectures.
This guide provides a detailed exploration of solvent system selection for two of the most critical reactions involving this substrate. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering scientists to optimize their reaction conditions for maximum yield and purity.
Physicochemical Properties & Handling
-
Formula: C₅H₄BClFNO₂
-
Molecular Weight: 175.35 g/mol
-
Handling: Like most boronic acids, it is susceptible to protodeboronation, especially under harsh acidic or basic conditions.[5] It is advisable to store it in a cool, dry place under an inert atmosphere. While many boronic acids can form cyclic anhydride trimers (boroxines), reactions are often robust enough to proceed without needing to rigorously quantify the boroxine-acid equilibrium.[5]
The Core Principle: Solvent Effects in Cross-Coupling Reactions
The choice of solvent in palladium-catalyzed cross-coupling is far from trivial; it is a critical parameter that dictates the outcome of the reaction.[6] An effective solvent system must:
-
Solubilize Reagents: Ensure that the boronic acid, aryl halide, base, and catalyst are sufficiently dissolved to participate in the reaction.
-
Stabilize Catalytic Species: The solvent can coordinate to the palladium center, influencing its reactivity and stability throughout the catalytic cycle.[7][8]
-
Mediate Base Activity: The solubility and dissociation of the inorganic base are heavily dependent on the solvent, which in turn affects the crucial transmetalation step.[9]
-
Influence Reaction Pathway: In some cases, solvent polarity can influence the selectivity of the reaction, although this relationship can be more complex than a simple correlation with dielectric constant.[7][10]
A wide array of solvents are employed, often in combination with water.[5]
Common Solvent Classes for Cross-Coupling:
-
Ethers: 1,4-Dioxane, Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF)
-
Aromatics: Toluene, Xylenes
-
Amides: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc)
-
Alcohols: n-Butanol, Ethanol (less common as primary solvents but can be effective)
-
Water: Frequently used as a co-solvent, particularly in Suzuki-Miyaura couplings.
Application Protocol I: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling the boronic acid moiety with an aryl or heteroaryl halide.[9] For this compound, this involves the reaction at the C4-B(OH)₂ bond.
Mechanistic Considerations & The Role of the Solvent
The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[9] The solvent and base are most critical during transmetalation. The base activates the boronic acid, forming a more nucleophilic boronate species. Water as a co-solvent is often beneficial as it can help dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and facilitate the formation of the active boronate.[5][11]
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; OxAdd [label="Oxidative Addition\n(Ar-X)", fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_ArX [label="L₂Pd(II)(Ar)(X)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Transmetal [label="Transmetalation\n(R-B(OH)₂ + Base)", fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_ArR [label="L₂Pd(II)(Ar)(R)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; RedElim [label="Reductive Elimination", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-R\n(Product)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style=rounded];
// Edges Pd0 -> OxAdd [color="#4285F4"]; OxAdd -> PdII_ArX [color="#4285F4"]; PdII_ArX -> Transmetal [color="#EA4335"]; Transmetal -> PdII_ArR [color="#EA4335"]; PdII_ArR -> RedElim [color="#FBBC05"]; RedElim -> Pd0 [color="#FBBC05", label=" Catalyst\nRegeneration "]; RedElim -> Product [color="#34A853", style=dashed]; } caption="Figure 1: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling."
Recommended Protocol: Coupling with 2-Bromopyridine
This protocol provides a general starting point for the coupling of this compound with a representative heteroaryl bromide.
Materials:
-
This compound (1.0 equiv., e.g., 175 mg, 1.0 mmol)
-
2-Bromopyridine (1.2 equiv., e.g., 190 mg, 1.2 mmol)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.)
-
Solvent System (e.g., 1,4-Dioxane/Water, 4:1 v/v, 5 mL)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel (e.g., Schlenk tube or microwave vial), add the this compound, the aryl halide, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe. Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is highly recommended.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2][12]
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, GC-MS) until the limiting reagent is consumed (typically 8-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
// Nodes A [label="1. Add Reagents\n(Boronic Acid, Halide,\nBase, Catalyst)", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="2. Evacuate &\nBackfill (Inert Gas)", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="3. Add Degassed\nSolvent", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="4. Heat & Stir\n(80-110 °C)", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="5. Reaction\nMonitoring (TLC/LCMS)", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="6. Work-up\n(Extraction)", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="7. Purification\n(Chromatography)", fillcolor="#FFFFFF", fontcolor="#202124"]; H [label="Final Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [color="#4285F4"]; B -> C [color="#4285F4"]; C -> D [color="#EA4335"]; D -> E [color="#EA4335"]; E -> F [color="#FBBC05"]; F -> G [color="#FBBC05"]; G -> H [color="#34A853"]; } caption="Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling."
Solvent System Optimization Data
The optimal conditions are highly substrate-dependent. The following table provides starting points for optimization.
| Solvent System (v/v) | Base | Typical Temp. (°C) | Commentary |
| 1,4-Dioxane / H₂O (4:1) | K₂CO₃ or Na₂CO₃ | 90-100 | A robust, general-purpose system. Good for a wide range of substrates.[2] |
| Toluene / H₂O (10:1) | K₃PO₄ | 100-110 | Often used for challenging couplings, particularly with sterically hindered partners or less reactive chlorides.[2] |
| DMF / H₂O (5:1) | Na₂CO₃ | 80-100 | A more polar aprotic system. Can enhance solubility but may require more careful purification. |
| 2-MeTHF / H₂O (10:1) | K₃PO₄ | 90-100 | A greener alternative to THF and Dioxane with good performance. |
Application Protocol II: Buchwald-Hartwig Amination
This reaction focuses on the other reactive site of the molecule: the C2-Cl bond. It is a powerful method for forming C-N bonds by coupling the chloro-pyridine with a primary or secondary amine.[13]
Mechanistic Considerations & The Role of the Solvent
Similar to the Suzuki reaction, the Buchwald-Hartwig amination follows a Pd(0)/Pd(II) catalytic cycle.[14] However, the key steps are oxidative addition of the C-Cl bond, coordination of the amine, deprotonation by a strong, non-nucleophilic base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product.[13][15]
The solvent must solubilize all components and not interfere with the catalyst. Aromatic hydrocarbons like toluene and ethers like dioxane are common choices.[16][17] Solvents like acetonitrile or chloroform should be avoided as they can inhibit the reaction by coordinating too strongly to the palladium center.[14]
Recommended Protocol: Coupling with Morpholine
This protocol outlines a general procedure for the amination of the C2-Cl position.
Materials:
-
This compound (1.0 equiv., e.g., 175 mg, 1.0 mmol)
-
Morpholine (1.2 equiv., e.g., 105 mg, 1.2 mmol)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv.)
-
Solvent (e.g., Toluene or 1,4-Dioxane, 4 mL)
Procedure:
-
Glovebox Recommended: Due to the air- and moisture-sensitivity of the catalysts, ligands, and strong bases, it is highly recommended to set up the reaction in an inert atmosphere glovebox.
-
Vessel Preparation: To an oven-dried reaction vial, add the palladium pre-catalyst (or catalyst and ligand) and the base.
-
Reagent Addition: Add the this compound, followed by the solvent and finally the liquid amine (morpholine).
-
Sealing and Reaction: Seal the vial tightly, remove it from the glovebox, and place it in a pre-heated block. Heat with vigorous stirring (typically 80-110 °C).[14][18]
-
Monitoring & Work-up: Monitor the reaction as described in the Suzuki protocol. Upon completion, cool the reaction, dilute with ethyl acetate, and carefully quench with water.
-
Purification: Filter the mixture through a pad of Celite® to remove palladium residues. Perform an aqueous extraction, dry the organic layer, and purify by column chromatography.
Solvent System Optimization Data
| Solvent | Base | Typical Temp. (°C) | Commentary |
| Toluene | NaOtBu | 100-110 | A very common and effective non-polar system. NaOtBu is a strong, effective base.[17][18] |
| 1,4-Dioxane | Cs₂CO₃ | 100-110 | Dioxane is a good choice for solubility. Cs₂CO₃ is a milder base, useful for substrates with base-sensitive functional groups.[3] |
| t-BuOH | K₃PO₄ or K₂CO₃ | 80-100 | Can be effective, especially for certain ligand systems. The alcohol can participate in catalyst activation.[14] |
| CPME (Cyclopentyl methyl ether) | LHMDS | 90-100 | A greener ether alternative. LHMDS is another strong, non-nucleophilic base. |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst. | Ensure proper inert atmosphere technique; use fresh, degassed solvents. Try a different palladium pre-catalyst or ligand. |
| Insufficiently strong base or poor base solubility. | Switch to a stronger base (e.g., K₃PO₄ for Suzuki, NaOtBu for Buchwald). Ensure the solvent system can dissolve the base (e.g., add water for Suzuki). | |
| Protodeboronation (Loss of B(OH)₂ group) | Presence of excess water or protic sources; prolonged heating. | Minimize reaction time. Use anhydrous solvents if possible (though some water is often necessary for Suzuki). Use boronic esters (e.g., pinacol esters) for increased stability.[5] |
| Homocoupling of Boronic Acid | Presence of oxygen leading to Pd(II) species that catalyze this side reaction.[5] | Rigorously degas all solvents and maintain a strict inert atmosphere. |
| Poor Regioselectivity (if applicable) | Reaction conditions (catalyst, solvent) may influence selectivity. | Screen different ligands and solvents. Non-polar solvents often favor certain selectivities over polar ones.[3] |
References
- Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. R. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- National Institutes of Health (NIH). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
- ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. [Link]
- Beilstein Journals. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. [Link]
- WordPress.
- Wikipedia.
- ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
- National Institutes of Health (NIH).
- ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- National Institutes of Health (NIH). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
- Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
- Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
- Chemistry LibreTexts.
- LookChem. (5-CHLORO-2-FLUOROPYRIDIN-4-YL)BORONIC ACID. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. 2-Chloro-5-fluoropyridine-3-boronic acid | CymitQuimica [cymitquimica.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Biarylpyridines utilizing 2-Chloro-5-fluoropyridine-4-boronic acid
Introduction
Biaryl scaffolds are foundational structural motifs in medicinal chemistry, appearing in a wide array of therapeutics, including anti-inflammatory, anti-cancer, and anti-viral agents.[1] Their prevalence stems from the unique conformational properties and the ability of the aryl-aryl bond to orient functional groups in precise three-dimensional space, facilitating optimal interactions with biological targets. The synthesis of functionalized biarylpyridines, in particular, is of significant interest due to the pyridine ring's ability to act as a hydrogen bond acceptor and its favorable pharmacokinetic profile. This application note provides a detailed protocol for the synthesis of biarylpyridines via the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[2] We will focus on the use of 2-Chloro-5-fluoropyridine-4-boronic acid, a key building block that introduces a synthetically versatile chloro- and fluoro-substituted pyridine moiety.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide.[2][3] Its widespread adoption in both academic and industrial settings is due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of starting materials.[2][4] The reaction typically proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3][5]
This guide is intended for researchers, scientists, and professionals in drug development, providing both a theoretical framework and practical, step-by-step instructions for the successful synthesis and purification of biarylpyridines using this compound.
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimizing the synthesis. The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is illustrated below.[3][5]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Detailed Steps of the Mechanism:
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide (Ar-X) to a palladium(0) complex, forming a palladium(II) species.[3][5] This is often the rate-determining step of the reaction.
-
Transmetalation: The organoboronic acid (Ar'-B(OH)₂) is activated by a base to form a more nucleophilic borate species ([Ar'-B(OH)₃]⁻). This borate then undergoes transmetalation with the palladium(II) complex, where the aryl group from the boronic acid displaces the halide on the palladium center.
-
Reductive Elimination: The final step is the reductive elimination of the two aryl groups from the palladium(II) complex, forming the desired biaryl product (Ar-Ar') and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[3][5]
Experimental Protocol: Synthesis of a Model Biarylpyridine
This protocol details the synthesis of 2-(4-methoxyphenyl)-5-fluoro-4-pyridinylboronic acid as a representative example. Researchers should adapt this protocol based on the specific aryl halide and desired reaction scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥95% | Commercially Available | Store under inert atmosphere. |
| 4-Iodoanisole | ≥98% | Commercially Available | Other aryl halides can be substituted. |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Handle in a fume hood. |
| SPhos | ≥98% | Commercially Available | Air-sensitive ligand, handle under inert gas. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Finely powdered and dried before use. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Use a freshly opened bottle or distill from sodium. |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Brine (Saturated NaCl solution) | - | Prepared in-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Step-by-Step Procedure
Sources
Application Note: Strategic Downstream Functionalization of 2-Chloro-5-fluoropyridine-4-boronic acid
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed protocols and strategic insights for the downstream functionalization of 2-Chloro-5-fluoropyridine-4-boronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the fluoropyridine motif in bioactive molecules.[1][2] This document outlines key synthetic transformations, including the Suzuki-Miyaura cross-coupling and Chan-Lam amination, offering step-by-step methodologies, explanations of mechanistic principles, and troubleshooting guidance. The protocols are designed to be self-validating, supported by authoritative references, and presented in a clear, actionable format to facilitate successful experimental outcomes.
Introduction: The Strategic Importance of the 2-Chloro-5-fluoropyridine Scaffold
The 2-chloro-5-fluoropyridine moiety is a privileged scaffold in modern drug discovery. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the pKa of the pyridine nitrogen, thereby influencing pharmacokinetic and pharmacodynamic properties. The chlorine atom, in conjunction with the boronic acid at the 4-position, provides two orthogonal handles for sequential, site-selective functionalization. This compound is a key intermediate that allows for the introduction of diverse substituents at the C4 position, making it a valuable precursor for the synthesis of complex molecular architectures.[1]
The strategic challenge lies in selectively reacting the boronic acid group while preserving the chloro-substituent for subsequent transformations, or vice-versa. This guide will focus on the initial functionalization via the boronic acid moiety, a critical first step in many synthetic routes.
Core Transformation: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[3] In the context of this compound, it allows for the introduction of a wide array of aryl, heteroaryl, or alkyl substituents at the C4 position.[4] This reaction is valued for its versatility and the stability and low toxicity of the boronic acid compounds used.[5]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][6] The choice of palladium catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions. For electron-deficient heteroaryl boron derivatives, which can undergo slow transmetalation, the selection of appropriate reaction conditions is crucial.[7] The base plays a key role in activating the boronic acid to facilitate transmetalation.[5]
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of this compound with Aryl Bromides
This protocol provides a general method for the coupling of this compound with a variety of aryl bromides.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Ligand (if required, e.g., PPh₃, PCy₃)[5]
-
Base (e.g., K₂CO₃, KF)[8]
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.2-1.5 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).[8]
-
Catalyst and Ligand Addition: Add the palladium catalyst (1-2 mol%) and, if necessary, the ligand (2-4 mol%).[8]
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[8]
-
Solvent Addition: Introduce the degassed solvent via syringe.[8]
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir for the required duration, monitoring progress by TLC or GC-MS.[8]
-
Work-up: After the reaction is complete, cool to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.[8]
Table 1: Representative Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/Ligand | A variety of palladium catalysts are effective; the choice may depend on the specific substrates.[5][8] |
| Base | K₂CO₃, KF, Cs₂CO₃ | The base is crucial for activating the boronic acid. KF can be used with base-labile groups.[5][8] |
| Solvent | Dioxane, Toluene, DMF | The choice of solvent can influence reaction rate and yield.[3] |
| Temperature | 80-110 °C | Sufficient to drive the reaction without significant decomposition.[8] |
Expanding the Scope: Chan-Lam Coupling
The Chan-Lam coupling reaction allows for the formation of carbon-nitrogen and carbon-oxygen bonds, providing access to a diverse range of substituted anilines, aryl ethers, and related compounds.[9][10] This transformation is particularly valuable for introducing nitrogen-containing functional groups, which are prevalent in pharmaceuticals.
Mechanistic Considerations
The Chan-Lam coupling is catalyzed by copper complexes and can often be conducted at room temperature and open to the air.[9][11] The proposed mechanism involves the formation of a copper-aryl complex, followed by coordination of the amine or alcohol and subsequent reductive elimination to form the C-N or C-O bond.[9] An oxidant, typically atmospheric oxygen, is often required to regenerate the active Cu(II) or Cu(III) catalyst.[11]
Figure 2: A proposed catalytic cycle for the Chan-Lam C-N coupling.[10]
Protocol: Chan-Lam Amination of this compound
This protocol describes a general procedure for the copper-catalyzed amination of this compound.
Materials:
-
This compound
-
Amine (e.g., morpholine, 2-aminopyridine)
-
Copper(II) acetate (Cu(OAc)₂)
-
Base (e.g., Pyridine, Et₃N, DIPEA)[10]
-
Solvent (e.g., CH₂Cl₂, DMSO)[10]
-
Molecular sieves (optional, but can be beneficial)[12]
-
Air or Oxygen supply
Procedure:
-
Reaction Setup: To a round-bottom flask with a magnetic stir bar, add this compound (1.0-2.0 equivalents), the amine (1.0 equivalent), and Cu(OAc)₂ (1.0 equivalent).
-
Reagent Addition: Add the base (e.g., 3.0 equivalents of DIPEA) and the solvent.[10] Molecular sieves can be added to minimize byproducts.[12]
-
Reaction: Stir the mixture at the desired temperature (room temperature to 120 °C) and open to the air (or under an oxygen atmosphere).[9][10] The reaction can take several hours to days. Monitor by TLC or LC-MS.[9]
-
Work-up: Upon completion, the work-up may involve adding an aqueous solution of ammonium hydroxide and extracting with an organic solvent like ethyl acetate.[10] The organic layer is then washed with brine and dried over anhydrous sodium sulfate.[10]
-
Purification: Concentrate the organic layer and purify the crude product by flash column chromatography on silica gel.
Table 2: Key Parameters for Chan-Lam Coupling
| Parameter | Recommended Condition | Rationale |
| Catalyst | Cu(OAc)₂, Cu(OTf)₂ | Copper(II) acetate is a common and effective catalyst.[10] |
| Base | Pyridine, Et₃N, DIPEA | A base is often used, and pyridine can also act as a ligand.[9][10] |
| Solvent | CH₂Cl₂, MeCN, DMSO, THF | The choice of solvent can impact reaction efficiency.[10] |
| Atmosphere | Air, Oxygen | An oxidant is necessary to regenerate the active catalyst.[10][11] |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield in Suzuki Coupling | Inactive catalyst, inefficient base, or low reaction temperature. | Use fresh catalyst, screen different bases (e.g., Cs₂CO₃), and ensure the reaction temperature is optimal. |
| Protodeboronation | Presence of water or protic solvents, or prolonged reaction times. | Use anhydrous solvents and reagents, and monitor the reaction closely to avoid over-running.[7] |
| Homocoupling of Boronic Acid | Presence of oxygen, incorrect catalyst loading. | Ensure a thoroughly degassed reaction setup and optimize the catalyst loading.[10] |
| No Reaction in Chan-Lam Coupling | Inactive copper catalyst, insufficient oxidant. | Use fresh Cu(OAc)₂, and consider running the reaction under an oxygen balloon instead of open to air.[12] |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex molecules in drug discovery and materials science.[1] The Suzuki-Miyaura and Chan-Lam reactions provide reliable and robust methods for its downstream functionalization. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can effectively utilize this reagent to access a wide array of novel chemical entities. The protocols and insights provided in this application note serve as a foundation for the successful implementation of these critical synthetic transformations.
References
- (2-Chloro-5-fluoropyridin-4-yl)boronic acid - MySkinRecipes. (n.d.).
- Chan–Lam coupling - Wikipedia. (n.d.).
- Chan-Lam Coupling - Organic Chemistry Portal. (n.d.).
- Chan-Lam Coupling: Mechanism & Examples | NROChemistry. (n.d.).
- Synthesis of Biologically Active Molecules through Multicomponent Reactions - MDPI. (n.d.).
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- (5-CHLORO-2-FLUOROPYRIDIN-4-YL)BORONIC ACID | lookchem. (n.d.).
- Recent Advances in Chan-Lam Coupling Reaction: Copper-Promoted C-Heteroatom Bond Cross-Coupling Reactions with Boronic Acids and Derivatives | Request PDF - ResearchGate. (n.d.).
- Chan-Lam Coupling - YouTube. (2022, July 9).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (n.d.).
- Selected bioactive compounds containing boronic acid motif. - ResearchGate. (n.d.).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- 2-Chloro-5-fluoropyridine: Comprehensive Overview and Applications. (2025, February 27).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
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- 12. youtube.com [youtube.com]
microwave-assisted Suzuki coupling of 2-Chloro-5-fluoropyridine-4-boronic acid
An Application Guide to Microwave-Assisted Suzuki Coupling of 2-Chloro-5-fluoropyridine with Arylboronic Acids
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed protocol and technical guide for the microwave-assisted Suzuki-Miyaura cross-coupling of 2-Chloro-5-fluoropyridine with various arylboronic acids. The 2-arylpyridine scaffold is a privileged structure in medicinal chemistry and materials science, making its efficient synthesis a critical objective for researchers. This guide moves beyond a simple recitation of steps to explain the fundamental principles governing the reaction, from the catalytic cycle to the rationale behind the selection of reagents and reaction parameters. By leveraging the efficiency of microwave irradiation, this protocol dramatically reduces reaction times from hours to minutes, often improving yields and product purity.[1][2][3] This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for the synthesis of 2-aryl-5-fluoropyridines.
Introduction: The Strategic Advantage of Microwave-Assisted Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis.[4][5] Its application is particularly crucial in the construction of biaryl and heterobiaryl compounds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[5]
The target electrophile, 2-Chloro-5-fluoropyridine, presents a common challenge. Aryl chlorides are significantly less reactive than their bromide or iodide counterparts due to the stronger C-Cl bond, often requiring more forcing conditions or highly specialized, expensive catalyst systems for efficient coupling.[6] Microwave-assisted synthesis directly addresses this challenge. By using focused microwave irradiation, it is possible to achieve rapid, uniform, and efficient heating of the reaction mixture, reaching temperatures and pressures that are difficult to attain with conventional oil baths.[2][3] This leads to several key advantages:
-
Dramatically Reduced Reaction Times: Reactions that typically take several hours can often be completed in minutes.[1]
-
Improved Reaction Yields: The rapid heating can minimize the formation of side products and decomposition of sensitive reagents.[1][7]
-
Enhanced Reproducibility: Microwave reactors offer precise control over temperature, pressure, and time, leading to more consistent outcomes.
-
Access to Novel Chemical Space: The unique heating profile can enable transformations that are inefficient under thermal conditions.[3]
This guide provides a validated protocol that leverages these benefits for the specific and important coupling of 2-Chloro-5-fluoropyridine.
Mechanistic Overview: The "Why" Behind the Protocol
A thorough understanding of the reaction mechanism is essential for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[4][8]
Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-Chloro-5-fluoropyridine to form a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.[6]
-
Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step is critically dependent on the presence of a base. The base reacts with the arylboronic acid to form an "ate" complex (a boronate), which is significantly more nucleophilic and readily transfers its aryl group to the palladium.[9][10] This activation is the primary causal reason for including a base in the reaction.[11]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
Detailed Experimental Protocol
This protocol is designed as a self-validating system for the synthesis of 2-(Aryl)-5-fluoropyridines.
Materials and Equipment
-
Reactants: 2-Chloro-5-fluoropyridine, Arylboronic Acid of choice.
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2).
-
Base: Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3).
-
Solvent: 1,4-Dioxane and Degassed Water.
-
Equipment: Microwave synthesis reactor, appropriate microwave reaction vessels with stir bars, standard laboratory glassware, rotary evaporator, magnetic stirrer, silica gel for column chromatography.
Reagent Preparation and Stoichiometry
The following table outlines the quantities for a typical 0.5 mmol scale reaction. These can be scaled as needed.
| Reagent | Role | Mol. Wt. ( g/mol ) | Equivalents | Amount (mg/mmol) |
| 2-Chloro-5-fluoropyridine | Electrophile | 131.52 | 1.0 | 65.8 mg (0.5 mmol) |
| Arylboronic Acid (Ar-B(OH)2) | Nucleophile | Variable | 1.2 | 0.6 mmol |
| Pd(dppf)Cl2·CH2Cl2 | Catalyst Precursor | 816.64 | 0.03 (3 mol%) | 24.5 mg (0.015 mmol) |
| Potassium Carbonate (K2CO3) | Base | 138.21 | 2.0 | 138.2 mg (1.0 mmol) |
| 1,4-Dioxane | Solvent | - | - | 3.0 mL |
| Degassed Water | Co-Solvent | - | - | 1.0 mL |
Causality Note: Using a slight excess (1.2 eq) of the boronic acid helps to drive the reaction to completion, compensating for any potential homocoupling or protodeboronation side reactions. The 3 mol% catalyst loading is a robust starting point for the challenging coupling of an electron-deficient heteroaryl chloride.
Step-by-Step Reaction Procedure
Caption: Experimental Workflow for Microwave-Assisted Suzuki Coupling.
-
Vial Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-Chloro-5-fluoropyridine (65.8 mg, 0.5 mmol), the chosen arylboronic acid (0.6 mmol), potassium carbonate (138.2 mg, 1.0 mmol), and Pd(dppf)Cl2·CH2Cl2 (24.5 mg, 0.015 mmol).
-
Solvent Addition: Add 1,4-dioxane (3.0 mL) and degassed water (1.0 mL) to the vial.
-
Sealing and Purging: Securely cap the vessel. If possible, briefly purge the vessel with an inert gas (Nitrogen or Argon) to minimize oxidation of the catalyst.
-
Microwave Irradiation: Place the vessel into the microwave reactor cavity. Set the reaction parameters: temperature at 130°C, hold time of 20 minutes, and a maximum power of 300 W with magnetic stirring.
-
Reaction Work-up:
-
Once the reaction is complete, allow the vessel to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a small plug of Celite to remove the heterogeneous palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 x 10 mL).[12]
-
Transfer the combined filtrate to a separatory funnel.
-
Wash the organic layer sequentially with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes to elute the final product.[12][13]
Key Considerations and Optimization
-
Choice of Base: While K2CO3 is effective and economical, Cs2CO3 is more soluble in organic solvents and can sometimes provide better yields, particularly with sterically hindered substrates.
-
Solvent System: The ratio of dioxane to water can be optimized. A higher proportion of water can increase the solubility of the base but may lead to hydrolysis (protodeboronation) of the boronic acid at high temperatures. Common solvent systems include dioxane/water, DMF/water, and EtOH/water.[14][15][16]
-
Catalyst Selection: For particularly unreactive aryl chlorides, more advanced catalysts featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd(OAc)2 or Pd2(dba)3 may be required.[17][18]
-
Microwave Parameters: If the reaction does not go to completion, the temperature can be increased (e.g., to 150°C) or the hold time extended. However, excessively long times or high temperatures can lead to degradation. A screening of conditions is recommended for new substrate combinations.[19]
Conclusion
The protocol detailed herein provides a powerful, efficient, and reproducible method for the synthesis of 2-aryl-5-fluoropyridines. By combining the strategic advantages of microwave irradiation with the versatility of the Suzuki-Miyaura cross-coupling, this approach overcomes the inherent low reactivity of 2-chloropyridine electrophiles. The explanation of the underlying mechanistic principles and key optimization parameters equips researchers with the necessary knowledge to adapt and apply this methodology to a wide range of substrates, accelerating discovery in drug development and materials science.
References
- Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Wiley Online Library. [Link]
- Martín, R., & Buchwald, S. L. (2008). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
- Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides.
- Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.
- Wikipedia. Suzuki reaction. [Link]
- Al-Amin, M., & Mallet-Ladeira, P. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Wiley Online Library. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- El-Shishtawy, R. M., et al. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Wiley Online Library. [Link]
- ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?. [Link]
- Li, J., et al. (2009). A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media.
- ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.
- Arab-German Young Academy. Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. [Link]
- Reddit. Hydrophilic Suzuki-coupling product workup?. [Link]
- ResearchGate. Microwave Assisted Organic Synthesis: Cross Coupling and Multicomponent Reactions. [Link]
- ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]
- El-Shishtawy, R. M., et al. (2021). Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. MDPI. [Link]
- Baxendale, I. R., et al. (2006).
- Zhang, W. (2004). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids.
- Leadbeater, N. E., & Marco, M. (2002).
- Gümüş, İ., et al. (2012). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- ResearchGate. Screening of different solvents for Suzuki coupling. [Link]
- Mafireyi, T. J., et al. (2018). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
- Colbon, P., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. [Link]
- Chen, Z., et al. (2024). Advanced mechanisms and applications of microwave-assisted synthesis of carbon-based materials: a brief review. RSC Publishing. [Link]
- Blettner, C. G., et al. (1999). Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions.
- Kráľová, K., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
- Viciu, M. S., et al. (2007). A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides. NIH. [Link]
- Sere-Peyrigain, E., et al. EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. [Link]
- Ferlin, F., et al. (2023).
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synthesis of substituted pyridines via 2-Chloro-5-fluoropyridine-4-boronic acid
Application Notes & Protocols: Synthesis of Substituted Pyridines via 2-Chloro-5-fluoropyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted pyridine moieties are integral scaffolds in a vast array of pharmaceuticals and biologically active compounds.[1] The targeted synthesis of these heterocycles with precise substitution patterns is a cornerstone of modern medicinal chemistry. This document provides a detailed guide to the synthesis of substituted pyridines utilizing this compound as a key building block. The focus is on the widely applicable Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[2][3] This guide will delve into the mechanistic underpinnings of the reaction, provide validated experimental protocols, and discuss the strategic applications of this methodology in drug discovery.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine ring is a privileged structure in drug discovery, appearing in numerous approved therapeutic agents. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive scaffold for modulating pharmacokinetic and pharmacodynamic properties. The synthesis of highly functionalized pyridines is, therefore, a critical endeavor for medicinal chemists.[1] Traditional methods for pyridine synthesis often involve condensation reactions that may lack the modularity and functional group tolerance required for modern drug development campaigns.[1]
The advent of transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, has revolutionized the synthesis of biaryl and heteroaryl compounds.[2][3] This reaction, which couples an organoboron species with a halide or triflate, offers a powerful and flexible approach to constructing complex molecular architectures.[3][4] this compound has emerged as a valuable reagent in this context, providing a versatile platform for introducing a substituted pyridine ring into a target molecule.
Mechanistic Insights: The Suzuki-Miyaura Coupling Pathway
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing synthetic protocols. The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[3]
The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or heteroaryl halide (in this case, the coupling partner for our pyridine boronic acid) to form a Pd(II) intermediate.[3]
-
Transmetalation: The organoboron species (this compound) is activated by a base, forming a boronate complex. This complex then transfers the pyridine moiety to the Pd(II) center, displacing the halide.[3][4]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl halides. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Materials and Reagents
-
This compound
-
Aryl or heteroaryl halide (bromide or iodide are typically more reactive than chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)
-
Ligand (if required, e.g., PPh₃, SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Argon or Nitrogen)
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Catalyst and Ligand Addition: Add the palladium catalyst (1-5 mol%) and, if necessary, the ligand (2-10 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired substituted pyridine.
Example Protocol: Synthesis of 4-(4-methoxyphenyl)-2-chloro-5-fluoropyridine
| Reagent | M.W. | Amount | Moles | Equivalents |
| This compound | 175.35 g/mol | 209 mg | 1.2 mmol | 1.2 |
| 1-bromo-4-methoxybenzene | 187.04 g/mol | 187 mg | 1.0 mmol | 1.0 |
| Pd(PPh₃)₄ | 1155.56 g/mol | 35 mg | 0.03 mmol | 0.03 |
| K₂CO₃ | 138.21 g/mol | 276 mg | 2.0 mmol | 2.0 |
| 1,4-Dioxane | - | 5 mL | - | - |
Procedure:
-
Combine this compound, 1-bromo-4-methoxybenzene, Pd(PPh₃)₄, and K₂CO₃ in a Schlenk tube.
-
Evacuate and backfill the tube with argon three times.
-
Add 5 mL of degassed 1,4-dioxane.
-
Heat the mixture at 90 °C for 12 hours.
-
Follow the general work-up and purification protocol to obtain the product.
Applications in Drug Discovery
The strategic incorporation of the 2-chloro-5-fluoropyridine moiety can significantly impact the biological activity and pharmacokinetic profile of a drug candidate. The chlorine and fluorine atoms provide handles for further functionalization and can modulate the electronic properties of the pyridine ring. Boronic acids and their derivatives have seen a surge in interest in medicinal chemistry, with several boron-containing drugs approved by the FDA.[5][6][7]
The Suzuki-Miyaura coupling of this compound has been employed in the synthesis of a variety of biologically active molecules, including inhibitors of kinases, proteases, and other enzymes.[8] The ability to rapidly generate diverse libraries of substituted pyridines makes this a powerful tool in lead optimization campaigns.
Figure 2. The role of this compound in the drug discovery process.
Safety and Handling
As with all laboratory procedures, proper safety precautions must be observed when handling the reagents and performing the reactions described in this document.
-
This compound: Handle in a well-ventilated area, preferably a fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9] Avoid inhalation of dust and contact with skin and eyes.[9]
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled with care.
-
Solvents: The organic solvents used in these reactions are flammable and may be harmful if inhaled or absorbed through the skin.
-
Bases: Strong bases can be corrosive. Handle with appropriate care.
In case of accidental exposure, consult the Safety Data Sheet (SDS) for the specific chemical and seek immediate medical attention.[9]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation | Inactive catalyst | Use a fresh batch of catalyst or pre-activate the catalyst. |
| Poor quality boronic acid | Ensure the boronic acid is pure and dry. | |
| Inefficient base | Try a stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄). | |
| Insufficient temperature | Increase the reaction temperature. | |
| Formation of side products (e.g., homocoupling) | Oxygen contamination | Ensure the reaction is performed under a strictly inert atmosphere. |
| Incorrect stoichiometry | Carefully control the ratio of reactants. | |
| Decomposition of starting material | Reaction temperature is too high | Lower the reaction temperature. |
| Protodeboronation of the boronic acid | Use anhydrous conditions and a non-protic solvent. |
Conclusion
The synthesis of substituted pyridines via Suzuki-Miyaura coupling of this compound is a robust and highly versatile methodology. Its broad functional group tolerance, predictable reactivity, and the commercial availability of the starting materials make it an invaluable tool for researchers in both academic and industrial settings. By understanding the underlying mechanism and following the outlined protocols, scientists can efficiently access a wide range of novel pyridine-containing compounds for applications in drug discovery and materials science.
References
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (2018).
- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram - ResearchGate. (n.d.).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
- A Simple, Modular Synthesis of Substituted Pyridines - PMC - NIH. (n.d.).
- Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC - PubMed Central. (2017).
- 2-Chloro-5-fluoropyridine: Comprehensive Overview and Applications. (2025).
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. (n.d.).
- (2-Chloro-5-fluoropyridin-4-yl)boronic acid - MySkinRecipes. (n.d.).
- Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (n.d.).
- (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - ResearchGate. (2023).
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.).
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. (n.d.).
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022).
- Design and discovery of boronic acid drugs | Request PDF - ResearchGate. (2025).
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- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
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- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols: 2-Chloro-5-fluoropyridine-4-boronic acid in Medicinal Chemistry
<_
Introduction: A Privileged Scaffold Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of halogenated heterocyclic moieties is a cornerstone of rational drug design. Among these, 2-Chloro-5-fluoropyridine-4-boronic acid has emerged as a particularly valuable building block. Its utility stems from the unique interplay of its structural and electronic features. The pyridine core is a common motif in a vast array of biologically active molecules, while the chloro and fluoro substituents provide medicinal chemists with powerful tools to modulate physicochemical properties and metabolic stability.[1][2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective application of this compound in medicinal chemistry, with a focus on practical protocols and the underlying scientific rationale. The presence of the boronic acid functional group makes this compound an ideal partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the construction of carbon-carbon bonds.[3][4]
Physicochemical Properties and Reactivity Profile
This compound is a solid at room temperature with a molecular weight of 175.35 g/mol . The strategic placement of the electron-withdrawing chlorine and fluorine atoms on the pyridine ring significantly influences its reactivity.[5] These halogens modulate the electron density of the pyridine ring, which can impact reaction rates and regioselectivity in cross-coupling reactions.[1] The boronic acid group is the key to its synthetic utility, enabling the formation of biaryl and heteroaryl-aryl structures that are prevalent in many drug candidates.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 951677-47-7 | [7] |
| Molecular Formula | C₅H₄BClFNO₂ | |
| Molecular Weight | 175.35 g/mol | |
| Appearance | White to off-white solid | [7] |
| Storage | Inert atmosphere, Store in freezer, under -20°C | [7] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, allowing for the formation of C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[4][8] this compound is an excellent substrate for this reaction, enabling the introduction of the 2-chloro-5-fluoropyridinyl moiety into a wide range of molecular scaffolds.
Causality Behind Experimental Choices in Suzuki-Miyaura Coupling
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several key parameters: the palladium catalyst, the ligand, the base, and the solvent system.
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and its associated ligand is critical for an efficient reaction. For coupling with heteroaryl boronic acids, which can be challenging substrates, catalysts with bulky and electron-rich phosphine ligands are often preferred.[9][10] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction.[11] It activates the boronic acid by forming a boronate species, which is more nucleophilic and readily transfers its organic group to the palladium center. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: The solvent system must be capable of dissolving the reactants and the catalyst, and it should be stable under the reaction conditions. A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic components of the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of reaction conditions may be necessary for specific substrates.
Materials and Reagents:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk tube or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Inert Atmosphere: Seal the Schlenk tube with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.[12]
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst, for instance, Pd(OAc)₂ (0.02 equivalents), and the SPhos ligand (0.04 equivalents).
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the aryl bromide should be approximately 0.1-0.2 M.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.[12]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[12]
Table 2: Troubleshooting Common Issues in Suzuki-Miyaura Coupling
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure proper inert atmosphere techniques. |
| Insufficiently active base | Try a stronger base such as K₃PO₄ or Cs₂CO₃. | |
| Low reaction temperature | Increase the reaction temperature, but monitor for decomposition. | |
| Protodeboronation of Boronic Acid | Presence of excess water or protic solvents | Use anhydrous solvents and ensure the base is dry. Minimize reaction time. |
| Homocoupling of Boronic Acid | Oxygen contamination | Thoroughly degas solvents and maintain a strict inert atmosphere. |
Application in Drug Discovery: Case Study of KRAS G12C Inhibitors
A prominent application of substituted pyridine boronic acids is in the synthesis of covalent inhibitors targeting the KRAS G12C mutation, a significant driver in several cancers.[13][14] Molecules like Sotorasib and Adagrasib feature complex heterocyclic cores where a substituted pyridine ring plays a crucial role in binding to the target protein.[15][16][17] The synthesis of these inhibitors often involves a key Suzuki or a similar cross-coupling reaction to construct the core biaryl or heteroaryl-aryl scaffold.[18][19]
Caption: Role in a drug discovery workflow.
Safety, Handling, and Storage
This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn.[20] Avoid formation of dust and aerosols.[20] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[20] For long-term storage, it is recommended to keep it in a freezer under an inert atmosphere.[7]
Conclusion
This compound is a versatile and valuable reagent in medicinal chemistry. Its ability to participate in robust and reliable Suzuki-Miyaura cross-coupling reactions makes it an essential tool for the synthesis of complex molecules with potential therapeutic applications. By understanding the principles behind the reaction and following well-defined protocols, researchers can effectively leverage this building block to accelerate their drug discovery efforts.
References
- 2-Chloro-5-fluoropyridine: Comprehensive Overview and Applications. (2025, February 27).
- 2-Chloro-5-fluoropyridine Manufacturer & Supplier China - Pipzine Chemicals. (n.d.).
- Cas 1034659-38-5,(5-CHLORO-2-FLUOROPYRIDIN-4-YL)BORONIC ACID | lookchem. (n.d.).
- (2-Chloro-5-fluoropyridin-4-yl)boronic acid - MySkinRecipes. (n.d.).
- Second-Generation Atroposelective Synthesis of KRAS G12C Covalent Inhibitor GDC-6036. (2023, May 19). Organic Letters, 25(19), 3417–3422.
- Structure-Based Design and Evaluation of Reversible KRAS G13D Inhibitors. (n.d.). Journal of Medicinal Chemistry.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). RSC Advances.
- Commercial Process for the Synthesis of Anti-Cancer Drug Sotorasib - ChemistryViews. (2022, October 25).
- US11299491B2 - Synthesis of key intermediate of KRAS G12C inhibitor compound - Google Patents. (n.d.).
- Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. (n.d.).
- Second-Generation Atroposelective Synthesis of KRAS G12C Covalent Inhibitor GDC-6036. (2023, May 19). Organic Letters, 25(19), 3417–3422.
- Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - ResearchGate. (2023, February 1).
- Development of a Commercial Manufacturing Process for Sotorasib, a First-in-Class KRAS G12C Inhibitor | Request PDF - ResearchGate. (n.d.).
- Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PubMed. (2023, February 17). Organic Letters, 25(6), 944–949.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC - NIH. (n.d.).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (n.d.).
- CA3231284A1 - Processes and intermediates for synthesis of adagrasib - Google Patents. (n.d.).
- MX2022005726A - Improved synthesis of kras g12c inhibitor compound. - Google Patents. (n.d.).
- Fluorine in drug discovery: Role, design and case studies. (n.d.).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Synthesis of Sotorasib - ResearchGate. (2025, August 6).
Sources
- 1. 2-Chloro-5-fluoropyridine Manufacturer & Supplier China | CAS 34941-86-5 | Properties, Applications & Safety Data [pipzine-chem.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. (2-Chloro-5-fluoropyridin-4-yl)boronic acid [myskinrecipes.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. CAS 1034659-38-5: (5-CHLORO-2-FLUOROPYRIDIN-4-YL)BORONIC A… [cymitquimica.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 951677-47-7 [m.chemicalbook.com]
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- 15. Commercial Process for the Synthesis of Anti-Cancer Drug Sotorasib - ChemistryViews [chemistryviews.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure-Based Design and Evaluation of Reversible KRAS G13D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Second-Generation Atroposelective Synthesis of KRAS G12C Covalent Inhibitor GDC-6036 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Aryl Halides with 2-Chloro-5-fluoropyridine-4-boronic Acid
Introduction: The Strategic Importance of 4-Aryl-2-chloro-5-fluoropyridines in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the efficient and versatile formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide has become indispensable for the synthesis of biaryl and heteroaryl motifs, which are prevalent in a vast array of pharmaceuticals. The specific coupling of aryl halides with 2-Chloro-5-fluoropyridine-4-boronic acid is of particular significance. The resulting 4-aryl-2-chloro-5-fluoropyridine scaffold is a key building block in the development of novel therapeutics, offering a unique combination of electronic properties and vectors for further functionalization. The fluorine substituent can enhance metabolic stability and binding affinity, while the chloro group provides a handle for subsequent cross-coupling reactions or nucleophilic substitutions.
This guide provides a comprehensive overview of the critical parameters and detailed protocols for the successful Suzuki-Miyaura coupling of various aryl halides with this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.
Mechanistic Insights: Navigating the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] A general understanding of this mechanism is crucial for rational optimization and troubleshooting.
Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X) to form a Pd(II) intermediate. The reactivity order for the halide is typically I > Br > OTf > Cl.[3]
-
Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]
-
Reductive Elimination: The two organic fragments (Ar and Ar') are coupled and eliminated from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst.
Critical Reaction Parameters: A Deep Dive
The success of the Suzuki-Miyaura coupling, especially with challenging substrates like electron-deficient heteroarylboronic acids, hinges on the careful selection of several key parameters.
The Palladium Catalyst and Ligand System: The Heart of the Reaction
The choice of the palladium source and the accompanying ligand is paramount for achieving high yields and reaction efficiency. While Pd(PPh₃)₄ can be used, modern catalyst systems often employ a more stable Pd(II) precatalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a phosphine ligand. The ligand stabilizes the palladium center and modulates its reactivity.
For the coupling of this compound, which is electron-deficient, sterically hindered and electron-rich phosphine ligands are generally preferred. These ligands promote the rate-limiting oxidative addition step and facilitate the reductive elimination.
| Ligand Type | Examples | Key Characteristics & Applications |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Highly effective for coupling heteroaryl chlorides and sterically demanding substrates. Their bulk and electron-donating properties enhance catalytic activity. |
| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Strong σ-donors that are excellent for activating aryl chlorides. However, they are often air-sensitive. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Offer strong σ-donation and good thermal stability, making them suitable for challenging couplings. |
| Ferrocenylphosphines | dppf | A versatile and robust ligand, often used in the form of [Pd(dppf)Cl₂], suitable for a broad range of substrates. |
The Role of the Base: More Than Just a Proton Scavenger
The base plays a crucial role in the Suzuki-Miyaura reaction by facilitating the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species. The choice of base can significantly impact the reaction outcome, and its strength should be tailored to the substrates.
For the coupling of this compound, a moderately strong inorganic base is typically effective.
| Base | Strength | Common Applications & Considerations |
| Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) | Moderate to Strong | Widely used and effective for a broad range of substrates. Cs₂CO₃ is stronger and can be beneficial for less reactive systems. Often used in aqueous solvent mixtures. |
| Phosphates (K₃PO₄) | Strong | A strong, non-nucleophilic base that is particularly effective for coupling aryl chlorides and heteroaryl substrates. |
| Fluorides (KF, CsF) | Moderate | Can be effective, especially in anhydrous conditions, due to the high affinity of fluoride for boron.[4] |
| Hydroxides (NaOH, KOH) | Strong | Can be used but may promote side reactions, including protodeboronation, especially with sensitive heteroaryl boronic acids. |
The Solvent System: A Balancing Act of Solubility and Reactivity
The solvent must solubilize the reactants and the catalyst system while being compatible with the reaction conditions. Aprotic polar solvents are commonly employed, often in combination with water when using inorganic bases like carbonates and phosphates.
| Solvent | Properties & Common Use |
| 1,4-Dioxane | Aprotic, polar ether. Frequently used with aqueous bases. |
| Toluene | Aprotic, non-polar. Good for higher temperature reactions. |
| Tetrahydrofuran (THF) | Aprotic, polar ether. Suitable for lower temperature reactions. |
| N,N-Dimethylformamide (DMF) | Aprotic, polar. High boiling point, good solvating power. |
| Acetonitrile (ACN) | Aprotic, polar. Can be used in some systems. |
| Water | Often used as a co-solvent with inorganic bases to aid their solubility and facilitate the catalytic cycle. |
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of aryl halides with this compound. Optimization may be required based on the specific aryl halide used.
Protocol 1: General Procedure for the Coupling of Aryl Bromides
This protocol is suitable for a wide range of electron-rich, electron-poor, and sterically hindered aryl bromides.
Figure 2: Workflow for the Suzuki-Miyaura coupling of aryl bromides.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
[Pd(dppf)Cl₂] (1-3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the aryl bromide, this compound, [Pd(dppf)Cl₂], and K₂CO₃.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Stir the reaction mixture vigorously and heat to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Coupling of Aryl Chlorides
Aryl chlorides are generally less reactive than aryl bromides. Microwave irradiation can significantly accelerate the reaction and improve yields. For this transformation, a more active catalyst system is often required.
Materials:
-
Aryl chloride (1.0 equiv)
-
This compound (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%) or a pre-formed Buchwald G3 precatalyst (2 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane, degassed
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave vial, combine the aryl chloride, this compound, palladium precatalyst, ligand (if not using a pre-formed catalyst), and K₃PO₄.
-
Add the degassed 1,4-dioxane.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (typically 15-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Perform work-up and purification as described in Protocol 1.
Data Presentation: Expected Outcomes and Optimization
The following table provides a general guideline for the reaction conditions and expected outcomes for the coupling of this compound with different classes of aryl halides.
| Aryl Halide | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield |
| Electron-rich Aryl Bromide (e.g., 4-bromoanisole) | [Pd(dppf)Cl₂] (2%) | K₂CO₃ (2.5) | Dioxane/H₂O | 90 | 4-8 | Good to Excellent |
| Electron-poor Aryl Bromide (e.g., 4-bromobenzonitrile) | [Pd(dppf)Cl₂] (2%) | K₂CO₃ (2.5) | Dioxane/H₂O | 90 | 2-6 | Excellent |
| Sterically Hindered Aryl Bromide (e.g., 2-bromotoluene) | Pd₂(dba)₃ (2%) / SPhos (4%) | K₃PO₄ (3.0) | Dioxane | 100 | 8-16 | Moderate to Good |
| Electron-rich Aryl Chloride (e.g., 4-chloroanisole) | Buchwald G3 Precatalyst (2%) | K₃PO₄ (3.0) | Dioxane | 120 (MW) | 0.5-1 | Moderate |
| Electron-poor Aryl Chloride (e.g., 4-chlorobenzonitrile) | Buchwald G3 Precatalyst (2%) | K₃PO₄ (3.0) | Dioxane | 120 (MW) | 0.25-0.5 | Good to Excellent |
Troubleshooting and Field-Proven Insights
Even with optimized protocols, challenges can arise. Here are some common issues and potential solutions:
-
Low or No Yield:
-
Inactive Catalyst: Ensure the palladium catalyst and ligand are of high quality and have been stored properly. Consider using a fresh batch.
-
Insufficient Degassing: Oxygen can deactivate the catalyst. Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere.[4]
-
Base Incompatibility: The chosen base may not be optimal. For challenging couplings, a stronger base like K₃PO₄ may be necessary.
-
-
Protodeboronation of the Boronic Acid:
-
This is a common side reaction, particularly with electron-deficient heteroaryl boronic acids.[2] It can be minimized by:
-
Using a less aqueous solvent system.
-
Employing a milder base if possible.
-
Using a slight excess of the boronic acid.
-
Minimizing the reaction time.
-
-
-
Homocoupling of the Boronic Acid:
-
This side reaction is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[2] Thorough degassing and the use of a Pd(0) source or a precatalyst that rapidly generates Pd(0) can mitigate this issue.
-
Conclusion
The Suzuki-Miyaura coupling of aryl halides with this compound is a robust and highly valuable transformation for the synthesis of key intermediates in drug discovery. A thorough understanding of the reaction mechanism and the careful selection of the catalyst, ligand, base, and solvent are critical for success. The protocols and insights provided in this guide offer a solid foundation for researchers to confidently and efficiently utilize this powerful synthetic tool.
References
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483.
- Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002, 41 (22), 4176–4211.
- Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. J. Am. Chem. Soc.2007, 129 (11), 3358–3366.
- Molander, G. A.; Biolatto, B. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. J. Org. Chem.2003, 68 (11), 4302–4314.
- Thomas, D. B.; David, D. L. Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. Benchchem.
- Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki−Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed.2001, 40 (24), 4544-4568.
- Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008, 41 (11), 1461–1473.
- Kudo, N.; et al. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chem. Pharm. Bull.2025, 73 (4), 327-335.
Sources
Troubleshooting & Optimization
Technical Support Center: Strategies for Preventing Protodeboronation of 2-Chloro-5-fluoropyridine-4-boronic acid
Welcome to the technical support center for advanced chemical synthesis. This guide is dedicated to researchers, scientists, and drug development professionals working with 2-Chloro-5-fluoropyridine-4-boronic acid. This valuable building block, while highly useful in cross-coupling reactions, is susceptible to a common and frustrating side reaction: protodeboronation. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and a mechanistic understanding to help you minimize this undesired pathway and maximize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with this compound?
A1: Protodeboronation is a chemical process where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1] In the context of a Suzuki-Miyaura coupling, this side reaction irreversibly consumes your nucleophilic starting material, converting it into the byproduct 2-chloro-5-fluoropyridine. This not only reduces the yield of your desired product but also complicates purification. The pyridine ring, particularly when substituted with electron-withdrawing groups like chlorine and fluorine, makes the C-B bond more susceptible to cleavage.[2][3][4]
Q2: How can I detect if protodeboronation is occurring in my reaction?
A2: The most definitive method is to monitor your reaction by analytical techniques such as LC-MS, GC-MS, or ¹H/¹⁹F NMR. You will observe the consumption of your this compound starting material and the concurrent appearance of a new peak corresponding to the mass and fragmentation pattern of 2-chloro-5-fluoropyridine. This byproduct often appears as a significant impurity in the crude reaction mixture.
Q3: What are the best practices for storing and handling this compound to ensure its stability?
A3: Proper storage is crucial for minimizing degradation before the reaction even begins. This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[5][6][7] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to protect it from atmospheric moisture, which can facilitate decomposition over time. Always handle the solid in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE).[5][6][7]
Q4: Should I consider using a more stable derivative instead of the boronic acid itself?
A4: Absolutely. For challenging substrates known to undergo rapid protodeboronation, using a more stable derivative is a highly effective strategy.[8] Boronic esters, such as pinacol esters or N-methyliminodiacetic acid (MIDA) boronates, are significantly more robust.[8][9] These derivatives act as "slow-release" agents, providing a low, steady concentration of the active boronic acid in situ, which favors the desired cross-coupling over the decomposition pathway.[10][11][12] Organotrifluoroborates are another excellent, stable alternative.[13][14]
Troubleshooting Guide: Minimizing Protodeboronation
The key to preventing protodeboronation is to ensure the rate of the desired Suzuki-Miyaura coupling is significantly faster than the rate of C-B bond cleavage.[15] Several experimental parameters can be tuned to tip this balance in your favor.
Issue: Low yield of the coupled product with significant formation of 2-chloro-5-fluoropyridine.
This is the classic signature of protodeboronation. The following troubleshooting steps are designed to diagnose and rectify the underlying causes.
1. Choice of Base: Strength and Type Matter
-
The Problem: Strong bases and high pH are known to accelerate protodeboronation for many arylboronic acids.[2][15] Bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) create a highly basic environment where the boronic acid is converted to a boronate species, which can be susceptible to protonolysis by water.
-
The Solution: Switch to milder inorganic bases. Finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often the most effective choices.[16] These bases are strong enough to facilitate the catalytic cycle of the Suzuki coupling but are less likely to promote rapid protodeboronation.[17] In some systems, cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) can also be beneficial.[15][16]
2. Reaction Temperature: Finding the Sweet Spot
-
The Problem: Elevated temperatures increase the kinetic energy of all species in the reaction, accelerating both the desired coupling and the undesired protodeboronation.[15] Often, the activation energy for protodeboronation is comparable to or lower than that of the productive coupling, meaning that simply increasing the heat can exacerbate the problem.
-
The Solution: Operate at the lowest effective temperature. For many modern, highly active catalyst systems, reactions can proceed efficiently at moderate temperatures (e.g., 60-80 °C).[16] It is better to employ a more active catalyst that works at a lower temperature than to force a sluggish system by increasing the heat.
3. The Catalyst System: Speed is Key
-
The Problem: A slow or inefficient catalyst system leaves the boronic acid exposed to potentially degrading conditions for extended periods.[15] If the transmetalation step is slow, protodeboronation has more time to occur.
-
The Solution: Employ a highly active catalyst system to accelerate the cross-coupling. Modern palladium precatalysts (e.g., G2, G3, G4 palladacycles) paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed for rapid catalytic turnover.[15][16] This increases the rate of the productive reaction, minimizing the time available for decomposition.
4. Solvent and Water Content: Control the Proton Source
-
The Problem: Water is the primary proton source for protodeboronation.[15] While the Suzuki-Miyaura mechanism often requires a small amount of water to facilitate the base's role and the formation of the active boronate, excessive water will significantly promote the undesired side reaction.
-
The Solution: Use anhydrous solvents (e.g., dioxane, toluene, DMF) and ensure all glassware is thoroughly dried. While a completely anhydrous system may slow the coupling, the amount of water should be carefully controlled. Often, using a specific ratio of organic solvent to water (e.g., 10:1 dioxane/water) provides the best balance. For particularly sensitive substrates, consider adding activated 4Å molecular sieves to scavenge excess water.[16]
Visualizing the Competing Pathways
The diagram below illustrates the critical choice your boronic acid faces in the reaction flask. The goal of optimization is to direct the reaction down the desired Suzuki Coupling pathway.
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
Troubleshooting Workflow: A Decision Tree
Use this workflow to systematically address issues with protodeboronation.
Caption: A decision-tree workflow for troubleshooting protodeboronation.
Data Summary Tables
Table 1: Qualitative Impact of Base Selection on Protodeboronation Risk
| Base Type | Examples | Relative Protodeboronation Risk | Comments |
| Strong Hydroxide | NaOH, KOH, LiOH | High | Creates high pH conditions that strongly promote protodeboronation.[15] Avoid if possible. |
| Carbonates | K₂CO₃, Cs₂CO₃, Na₂CO₃ | Medium | A good starting point. Generally effective for coupling with moderate risk of decomposition. |
| Phosphates | K₃PO₄ | Low | Often the optimal choice for sensitive boronic acids. Provides sufficient basicity for catalysis with minimal protodeboronation.[16] |
| Fluorides | KF | Low | Can be very effective, particularly with boronic esters or trifluoroborates.[15] |
Table 2: Recommended Starting Conditions for Suzuki Coupling
| Parameter | Recommendation | Rationale |
| Boron Reagent | MIDA Boronate or Pinacol Ester | Enhanced stability, slow-release of active species minimizes decomposition.[9][13] |
| Palladium Source | XPhos Pd G3 or SPhos Pd G2 (1-3 mol%) | Highly active precatalyst promotes rapid C-C bond formation.[15] |
| Base | K₃PO₄ (2-3 equiv) | Mild, effective base that minimizes protodeboronation risk.[16] |
| Solvent | 1,4-Dioxane or Toluene (with 5-10% water) | Anhydrous organic solvent with controlled water content balances reactivity and stability. |
| Temperature | 60-80 °C | Lowest effective temperature to favor Suzuki coupling over decomposition.[15] |
Experimental Protocols
Disclaimer: These protocols are intended as a starting point. Optimal conditions may vary based on the specific coupling partner. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: Optimized Suzuki Coupling Using this compound
This protocol is designed for a scenario where the boronic acid is used directly, incorporating best practices to minimize protodeboronation.
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl/heteroaryl halide (1.0 equiv), this compound (1.3 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., SPhos Pd G2, 2 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 10:1) to achieve a concentration of ~0.1 M with respect to the limiting reagent.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to 70 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS or GC-MS. Check for the consumption of the starting material and the formation of both the desired product and the 2-chloro-5-fluoropyridine byproduct.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: "Slow-Release" Coupling Using an Air-Stable MIDA Boronate
This is the most robust strategy for overcoming severe protodeboronation.[9]
Part A: Preparation of the MIDA boronate ester
-
In a flask, suspend this compound (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv) in a 1:1 mixture of toluene and DMSO.
-
Heat the mixture to 80-100 °C with a Dean-Stark trap to remove water azeotropically.
-
After 2-4 hours, or once water evolution ceases, cool the mixture. The MIDA boronate often precipitates and can be isolated by filtration, washed with a non-polar solvent like hexanes, and dried. It is typically a stable, crystalline solid.
Part B: Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl/heteroaryl halide (1.0 equiv), the prepared 2-Chloro-5-fluoropyridine-4-MIDA boronate (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent and Reaction: Add degassed 1,4-dioxane and water (e.g., 5:1 ratio) and heat to 60-80 °C. The MIDA ester will slowly hydrolyze under these basic conditions, releasing the boronic acid for the coupling reaction.[9]
-
Work-up and Purification: Follow steps 5-7 from Protocol 1.
By implementing these informed strategies, you can effectively suppress protodeboronation and achieve reliable, high-yielding syntheses using this compound.
References
- Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]
- ResearchGate.
- Wikipedia.
- Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]
- Lloyd-Jones, G. C., et al. (2022). Protodeboronation of (Hetero)
- Isidro-Llobet, A., et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A. [Link]
- University of Bristol.
- PubMed.
- ResearchGate.
- Wang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]
- PubMed Central. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. [Link]
- Improving the oxidative stability of boronic acids through stereoelectronic effects. [Link]
- Bode, J. W., et al. (2013). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH. [Link]
- Wikiwand.
- Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. [Link]
- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
- Thomas, A. A., et al. (2018).
- 2 - SAFETY D
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
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- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.pt [fishersci.pt]
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Technical Support Center: Suzuki Coupling with 2-Chloro-5-fluoropyridine-4-boronic acid
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals encountering challenges, specifically low yields, during the Suzuki-Miyaura cross-coupling of 2-Chloro-5-fluoropyridine-4-boronic acid. We will dissect the common failure points associated with this specific substrate and provide a logical, evidence-based framework for troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling with my this compound failing or giving low yields?
A: This is a common challenge stemming from a combination of factors inherent to your substrates. Firstly, 2-chloropyridines are significantly less reactive than their bromo or iodo analogs due to the strong Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step of the catalytic cycle kinetically slow.[1][2][3] Secondly, the Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to inhibition or deactivation.[4][5][6] Lastly, pyridine boronic acids are notoriously unstable and susceptible to a major side reaction called protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[7][8][9]
Q2: I am observing a significant amount of 5-fluoro-pyridine in my crude reaction mixture. What is happening?
A: The formation of 5-fluoro-pyridine is a classic indicator of protodeboronation.[7][8] This side reaction involves the protonolysis of the boronic acid, effectively destroying your nucleophilic partner.[7] For basic heteroaromatic boronic acids like yours, this process can be rapid, especially in the presence of water or other proton sources under neutral or basic conditions.[7][10] The reaction proceeds through the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[11]
Q3: Is there a "universal" catalyst that works best for this type of coupling?
A: While no single catalyst is universally perfect, traditional systems like Pd(PPh₃)₄ are often ineffective for challenging substrates like 2-chloropyridines.[8] The most successful and widely recommended systems involve palladium precatalysts paired with bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos, RuPhos).[1][2] These ligands accelerate the rate-limiting oxidative addition step and sterically shield the palladium center from inhibitory coordination by the pyridine nitrogen.[1][2] N-Heterocyclic Carbene (NHC) ligands are also a powerful alternative.[4][12]
Q4: How critical is the choice of base? I've been using sodium carbonate without much success.
A: The base is absolutely critical. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[1][13] For difficult couplings involving chloropyridines, weaker bases like sodium carbonate (Na₂CO₃) are often insufficient.[1] Switching to stronger, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is a standard and highly effective troubleshooting step.[1][4][14]
Troubleshooting Guide: From Low Yield to Successful Coupling
This section provides a systematic approach to diagnosing and solving common issues. We will address problems based on likely experimental observations.
Observation 1: Low or No Product Formation with Significant Starting Material Recovery
This scenario points directly to a sluggish or inhibited catalytic cycle. The primary bottlenecks are the oxidative addition of the C-Cl bond and potential catalyst deactivation.
Caption: Troubleshooting workflow for low reaction conversion.
The C-Cl bond's resistance to oxidative addition is the highest energy barrier in the catalytic cycle for this reaction.[1][13] A standard palladium catalyst may not possess sufficient activity to overcome this barrier efficiently.
-
Expertise & Experience: Bulky biarylphosphine ligands (the "Buchwald ligands") are the industry standard for this problem.[2] They create a highly active, coordinatively unsaturated monoligated Pd(0) species that readily engages in oxidative addition.[2] Their steric bulk also serves the dual purpose of preventing the pyridine nitrogen from binding to and poisoning the catalyst.[1][5]
-
Authoritative Grounding: The order of reactivity for aryl halides in oxidative addition is I > Br > OTf >> Cl.[3][15] Overcoming the inertness of aryl chlorides requires highly active catalyst systems, typically those employing electron-rich and sterically hindered phosphine ligands.[8]
| Catalyst System | Ligand Type | Typical Base | Common Solvent | Expected Yield | Key Advantage |
| Pd₂(dba)₃ / SPhos | Buchwald Biarylphosphine | K₃PO₄ | 1,4-Dioxane | >90% | High activity for C-Cl activation.[4] |
| XPhos Pd G3 | Buchwald Precatalyst | K₃PO₄ | Toluene or THF | >90% | Air-stable, easy to handle precatalyst.[4] |
| PEPPSI™-IPr | NHC Precatalyst | K₂CO₃ | t-BuOH | >95% | High stability and activity.[4] |
| Pd(PPh₃)₄ | Traditional Phosphine | K₂CO₃ | Dioxane/H₂O | < 75% | Often insufficient for chloropyridines.[4][8] |
Observation 2: Significant Side Product Formation (Protodeboronation, Homocoupling)
If you observe the desired product but in low yield alongside byproducts like 5-fluoropyridine (from protodeboronation) or biaryl homocoupling of your other coupling partner, the issue lies with the stability of your reagents and the reaction environment.
Caption: Troubleshooting workflow for side product formation.
-
Tackling Protodeboronation: Pyridine boronic acids are particularly prone to this decomposition pathway.[16][17] The use of more stable boronic acid derivatives, like pinacol esters or MIDA boronates, is a highly effective strategy to circumvent this issue.[6][9] These derivatives are more stable to storage and slowly hydrolyze in situ to release the active boronic acid, keeping its standing concentration low and minimizing decomposition. While aqueous bases are often used in Suzuki couplings, minimizing water or using anhydrous conditions can suppress protodeboronation.[7][10]
-
Preventing Homocoupling: The homocoupling of your boronic acid partner is typically caused by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), initiating a different catalytic cycle that leads to this byproduct.[8][18]
-
Trustworthiness: A protocol's validity depends on its robustness against common failure modes. Therefore, ensuring a truly inert atmosphere is non-negotiable. Solvents must be rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes), and the reaction vessel should be purged with an inert gas before adding reagents.[8][17]
-
Validated Experimental Protocol: An Optimized Starting Point
This protocol incorporates best practices for coupling challenging 2-chloropyridines and addresses the instability of the pyridine boronic acid.
Materials:
-
Aryl Halide (Your coupling partner, 1.0 equiv)
-
This compound pinacol ester (1.2 - 1.5 equiv)
-
XPhos Pd G3 (or similar Buchwald precatalyst, 1-2 mol%)
-
Potassium Phosphate (K₃PO₄, milled to a fine powder, 2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane or Toluene
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, the boronic acid pinacol ester, potassium phosphate, and the XPhos Pd G3 precatalyst.
-
Inerting the Atmosphere: Seal the vessel. Evacuate the atmosphere and backfill with argon or nitrogen. Repeat this cycle three to five times to ensure all oxygen is removed.[8]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (a starting point of 80-100 °C is recommended) with vigorous stirring.[8]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). Look for the consumption of the limiting starting material.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
The Suzuki-Miyaura Catalytic Cycle: Highlighting Key Failure Points
Caption: The Suzuki-Miyaura catalytic cycle with key failure points.
This diagram illustrates the three core steps of the reaction.[13][15] For your system, the "Oxidative Addition" is slow due to the strong C-Cl bond, and the active Pd(0) catalyst is vulnerable to "Catalyst Inhibition" by the pyridine substrate. Furthermore, your boronic acid is susceptible to "Protodeboronation" before it can even enter the cycle at the "Transmetalation" step.
References
- Protodeboronation. Wikipedia.
- The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. ResearchGate.
- Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate.
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.
- Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. PMC - PubMed Central.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications.
- Suzuki Coupling. Organic Chemistry Portal.
- Help needed with unreproducible Suzuki coupling. Reddit.
- Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. ResearchGate.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate.
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing).
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. chemrxiv.org.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate.
- Protodeboronation. Organic Chemistry Portal.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Why can't I achieve good yields for this Suzuki reaction?. ResearchGate.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
- 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate.
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- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. Yoneda Labs [yonedalabs.com]
Technical Support Center: Troubleshooting Side Reactions of 2-Chloro-5-fluoropyridine-4-boronic Acid in Suzuki Coupling
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are utilizing 2-Chloro-5-fluoropyridine-4-boronic acid. This versatile building block is crucial in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] However, its unique electronic and structural properties can present challenges, leading to undesired side reactions that can impact yield and purity.
This comprehensive guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common issues encountered during your experiments. Our goal is to empower you with the scientific understanding and practical solutions needed to optimize your Suzuki coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is showing low yield of the desired product, and I'm observing the formation of 5-fluoro-2-chloropyridine. What is happening and how can I fix it?
A1: The likely culprit is protodeboronation. This is a common side reaction where the carbon-boron bond of your boronic acid is cleaved and replaced by a carbon-hydrogen bond.[2] For pyridine boronic acids, this process consumes your starting material, leading to reduced yields and the formation of a byproduct that can complicate purification.[3]
Mechanism Insight: Pyridine boronic acids, particularly those with electron-withdrawing groups, can be susceptible to protodeboronation.[4] The reaction mechanism can be influenced by factors such as pH, temperature, and the choice of base.[2][3] For some pyridine boronic acids, a zwitterionic intermediate that forms under neutral pH conditions is highly reactive and prone to rapid fragmentation of the C-B bond.[2][3]
Troubleshooting Protodeboronation:
| Parameter | Recommendation | Rationale |
| Base Selection | Use a weaker, non-nucleophilic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[5] | Strong bases can accelerate protodeboronation. Weaker bases are sufficient to activate the boronic acid for transmetalation without promoting significant decomposition.[6] |
| Solvent System | Employ anhydrous aprotic solvents such as 1,4-dioxane, toluene, or tetrahydrofuran (THF).[5] | Protic solvents, including excess water or alcohols, can be a source of protons that drive the protodeboronation reaction.[5] While a small amount of water is often necessary for Suzuki couplings, its concentration should be carefully controlled. |
| Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-100 °C). | Higher temperatures can increase the rate of protodeboronation. |
| Boronic Acid Equivalents | Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents). | This can help to compensate for some loss due to protodeboronation and drive the desired coupling reaction to completion. |
| "Slow Release" Strategies | Consider using more stable boronic acid derivatives like MIDA boronates or organotrifluoroborates.[2][3] | These reagents slowly release the active boronic acid into the reaction mixture, keeping its instantaneous concentration low and minimizing the opportunity for decomposition.[3] |
Experimental Protocol: Minimizing Protodeboronation
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and anhydrous potassium carbonate (2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand (if applicable).
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed, anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
Diagram: Protodeboronation Pathway
Caption: The protodeboronation side reaction.
Q2: I'm observing a significant amount of a symmetrical biaryl byproduct derived from my boronic acid. What causes this homocoupling, and how can I prevent it?
A2: The formation of a symmetrical biaryl is due to the homocoupling of the boronic acid. This side reaction is often promoted by the presence of oxygen or certain palladium species and can be a significant issue, especially at elevated temperatures.[7]
Mechanism Insight: Homocoupling can be catalyzed by palladium(II) species, which can arise from incomplete reduction of a Pd(II) precatalyst or oxidation of the active Pd(0) catalyst by residual oxygen.[8] Copper catalysts can also promote homocoupling through a distinct mechanism.[9]
Troubleshooting Homocoupling:
| Parameter | Recommendation | Rationale |
| Inert Atmosphere | Rigorously degas all solvents and ensure the reaction is carried out under a strictly inert atmosphere (Argon or Nitrogen).[7] | Oxygen can promote the homocoupling of boronic acids.[7] |
| Palladium Precatalyst | Use a Pd(0) source like Pd(PPh₃)₄ or ensure that conditions are optimal for the complete reduction of a Pd(II) precatalyst (e.g., Pd(OAc)₂).[8] | This minimizes the concentration of Pd(II) species that can catalyze the homocoupling reaction. |
| Reaction Temperature | Avoid excessively high temperatures. | Homocoupling is often more prevalent at higher temperatures. |
| Order of Addition | Consider pre-heating the mixture of the aryl halide, base, and catalyst before adding the boronic acid.[7] | This can help to ensure the catalytic cycle is initiated for the desired cross-coupling before significant homocoupling of the boronic acid can occur. |
| Ligand Choice | Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[10] | These ligands can promote the desired reductive elimination step of the cross-coupling cycle, outcompeting the homocoupling pathway.[11] |
Diagram: Homocoupling Pathway
Caption: The homocoupling of boronic acids.
Q3: My reaction is sluggish or fails to go to completion, even with minimal side product formation. How can I improve the reaction kinetics?
A3: Several factors can lead to a sluggish reaction, including catalyst inhibition, poor solubility, or an inappropriate choice of reaction parameters. this compound is an electron-deficient system, and the pyridine nitrogen can potentially coordinate to the palladium center, inhibiting catalytic activity.[12][13]
Troubleshooting Sluggish Reactions:
| Parameter | Recommendation | Rationale |
| Catalyst and Ligand | Screen a variety of palladium catalysts and ligands. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbene (NHC) ligands are often effective for challenging substrates like chloropyridines.[10] | These advanced ligands can enhance the rate of oxidative addition to the C-Cl bond and facilitate reductive elimination, overcoming catalyst inhibition.[10] |
| Base Strength and Solubility | Ensure the chosen base is sufficiently soluble in the reaction medium. Potassium phosphate (K₃PO₄) is often a good choice due to its solubility in common organic solvents. | Insoluble bases can lead to poor reaction kinetics. |
| Solvent Choice | A mixture of an organic solvent (e.g., dioxane, toluene) and a small amount of water can sometimes be beneficial. | Water can aid in the dissolution of the base and facilitate the transmetalation step. However, the amount should be carefully optimized to avoid excessive protodeboronation. |
| Temperature | While higher temperatures can promote side reactions, a modest increase (e.g., to 100-110 °C) may be necessary to drive the reaction to completion. | The C-Cl bond is less reactive than C-Br or C-I bonds and may require more thermal energy for oxidative addition.[12] |
| Reagent Purity | Ensure all reagents, especially the boronic acid and the aryl halide, are of high purity. | Impurities can poison the catalyst and inhibit the reaction. |
Experimental Protocol: Optimizing for a Sluggish Reaction
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and potassium phosphate (3.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., SPhos, 2-4 mol%).[8]
-
Evacuate and backfill the tube with an inert gas three times.
-
Add degassed 1,4-dioxane/water (e.g., 10:1 mixture) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS until the starting material is consumed.
Diagram: Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid. BenchChem.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts: Pd(PPh3)4 vs. Buchwald Systems for Chloropyridine Coupling. BenchChem.
- BenchChem. (2025). A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines. BenchChem.
- BenchChem. (2025). Technical Support Center: Protodeboronation in Suzuki Reactions. BenchChem.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health.
- National Institutes of Health. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. National Institutes of Health.
- Wikipedia. (n.d.). Protodeboronation. Wikipedia.
- University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
- PubMed Central. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. PubMed Central.
- ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... ResearchGate.
- Organic Chemistry Portal. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Organic Chemistry Portal.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- ACS Publications. (n.d.). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry.
- BenchChem. (n.d.). how to avoid dehalogenation side reactions in Suzuki coupling. BenchChem.
- BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. BenchChem.
- Google Patents. (n.d.). A kind of synthesis technique of the boric acid of pyridine 4. Google Patents.
- ResearchGate. (2025). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ResearchGate.
- Wikipedia. (n.d.). Boronic acid. Wikipedia.
- BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. BenchChem.
- Reddit. (2012). Suzuki coupling help. Reddit.
- MySkinRecipes. (n.d.). (2-Chloro-5-fluoropyridin-4-yl)boronic acid. MySkinRecipes.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
- (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.
- National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
- ChemicalBook. (2020). What is Pyridine-4-boronic acid?. ChemicalBook.
- PubMed. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. PubMed.
- ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. ResearchGate.
- ResearchGate. (n.d.). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. ResearchGate.
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate.
- Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Organic Chemistry Portal.
- Frontier Specialty Chemicals. (n.d.). This compound. Frontier Specialty Chemicals.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate.
- YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
- Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH.
Sources
- 1. (2-Chloro-5-fluoropyridin-4-yl)boronic acid [myskinrecipes.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for 2-Chloro-5-fluoropyridine-4-boronic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-Chloro-5-fluoropyridine-4-boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and reproducibility of their synthetic routes. Here, we address common challenges and provide in-depth, evidence-based solutions in a direct question-and-answer format. Our goal is to empower you with the technical expertise and practical insights needed to master these complex reactions.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and issues encountered when working with this compound in Suzuki-Miyaura couplings.
Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?
A1: When a Suzuki coupling reaction fails or provides low yields, a systematic assessment of several critical parameters is necessary.[1]
-
Catalyst Activity and Integrity: The palladium catalyst, specifically the active Pd(0) species, is highly susceptible to deactivation by oxygen.[1][2] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ to Pd(0) to enter the catalytic cycle.[1][3] Ensure your palladium source and phosphine ligands are fresh and have been stored correctly.
-
Inert Atmosphere: The reaction must be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[2] Inadequate degassing of solvents and reagents can lead to oxygen contamination, which promotes the formation of inactive palladium black and undesired side reactions like the homocoupling of the boronic acid.[1][4]
-
Reagent Quality: The stability of this compound is a crucial factor. Heteroaromatic boronic acids, particularly those with electron-withdrawing groups and Lewis-basic nitrogen atoms, are prone to protodeboronation (replacement of the C-B bond with a C-H bond).[4][5] It is advisable to use fresh, high-purity boronic acid.
-
Base and Solvent Selection: The choice of base and solvent is interdependent and critical for success.[1][6] The base facilitates the crucial transmetalation step, but an inappropriate choice can lead to substrate degradation or catalyst inhibition.[7] For biphasic reactions (e.g., toluene/water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[1]
Q2: What is a typical starting catalyst loading for this type of reaction, and how low can I realistically go?
A2: For initial screening and development, a palladium catalyst loading in the range of 1-5 mol% is a conventional starting point.[8] For challenging substrates such as heteroaryl chlorides, which are less reactive than their bromide or iodide counterparts, starting at the higher end of this range (2-5 mol%) is often prudent.[9][10]
Once successful coupling is achieved, optimization studies can be performed to minimize the catalyst loading. With highly active, specialized catalyst systems, particularly those employing bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands), it is often possible to reduce loadings to as low as 0.1 mol% or even into the parts-per-million (ppm) range for certain substrates.[8][11][12]
Q3: I'm observing significant formation of a byproduct where the boronic acid on my pyridine has been replaced by hydrogen. What is this, and how can I prevent it?
A3: This side reaction is known as protodeboronation . It is a common challenge, especially with heteroaromatic boronic acids like yours.[1][4][5] The pyridine nitrogen can protonate, increasing the compound's susceptibility to losing the boronic acid group, particularly in the presence of water and base.[4]
Strategies to Minimize Protodeboronation:
-
Use a Milder Base: Strong bases in aqueous media can accelerate this side reaction. Consider switching from strong bases like NaOH to milder inorganic bases like K₂CO₃ or K₃PO₄.[1][13]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, moving to anhydrous conditions can significantly suppress it.[1][5]
-
Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, is a highly effective strategy.[2][14][15] These esters act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its ambient concentration low and favoring transmetalation over protodeboronation.[16][17]
-
Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the opportunity for this side reaction to occur.
Q4: My reaction mixture turns black. Is this a sign of failure?
A4: Not necessarily. A color change to dark brown or black is common in many palladium-catalyzed cross-coupling reactions and often indicates the formation of the active Pd(0) species.[8] However, if a coarse black precipitate forms, especially upon heating, it could signify catalyst decomposition into palladium black, which is catalytically inactive. The visual appearance of the reaction can be ambiguous; therefore, monitoring the reaction's progress by an analytical technique like TLC, GC, or LC-MS is the only reliable way to assess its status.[8][18][19][20]
II. Troubleshooting Guide: Low Yield & Incomplete Conversion
This section provides a structured approach to troubleshooting when your reaction is not proceeding as expected.
Problem: The reaction shows very low conversion of the starting aryl chloride, even after extended reaction times.
This issue often points to a problem within the catalytic cycle, most commonly a slow or inhibited oxidative addition step. Aryl chlorides are notoriously less reactive than aryl bromides or iodides.[9][15]
dot graph TD { A[Start: Low Conversion] --> B{Is the Catalyst System Appropriate for Aryl Chlorides?}; B -->|No| C[Action: Switch to a more active catalyst system. Use bulky, electron-rich ligands like SPhos, XPhos, or RuPhos with a Pd(0) or Pd(II) source.]; B -->|Yes| D{Are Reaction Conditions Forcing Enough?}; C --> G[Re-run Experiment]; D -->|No| E[Action: Increase reaction temperature. Switch to a higher-boiling solvent like dioxane or toluene.]; D -->|Yes| F{Is Catalyst Deactivation Occurring?}; E --> G; F -->|Yes| H[Action: Improve degassing procedures. Ensure inert atmosphere is maintained. Check purity of all reagents and solvents.]; F -->|No| I[Consider Other Issues: Base incompatibility, poor solubility, substrate stability.]; H --> G; I --> G; } node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] A, C, E, H, I node[shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"] B, D, F node[shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"] G edge[color="#4285F4"] A, B, C, D, E, F, G, H, I
caption[label="Troubleshooting Workflow: Low Conversion", fontsize=12] }
Causality Explained:
-
The Challenge of C-Cl Bond Activation: The Carbon-Chlorine bond is stronger and less polarizable than C-Br or C-I bonds, making the initial oxidative addition step to the Pd(0) center the rate-limiting step in many cases.[9][21] To overcome this energy barrier, the palladium center must be highly electron-rich and sterically accessible.
-
Role of Bulky, Electron-Rich Ligands: Ligands like SPhos and XPhos possess two key features.[11][22] Their electron-donating character increases the electron density on the palladium atom, making it more nucleophilic and enhancing its ability to insert into the C-Cl bond.[22][23] Their steric bulk promotes the formation of a highly reactive, monoligated L₁Pd(0) species, which is believed to be the active catalyst for this difficult oxidative addition.[11][21]
Problem: The reaction starts but stalls, leaving significant amounts of starting material and some product.
This scenario often suggests catalyst deactivation during the reaction or issues with the transmetalation step.
Possible Causes & Solutions:
| Potential Cause | Underlying Rationale | Recommended Action |
| Catalyst Deactivation | The active Pd(0) catalyst can aggregate into inactive palladium black or be oxidized by trace oxygen.[1][24] The Lewis-basic nitrogen on the pyridine substrate can also coordinate to the palladium center, potentially inhibiting catalytic activity.[5] | Ensure rigorous inert atmosphere techniques.[2] Use fresh, high-purity solvents and reagents.[6] Consider using a more robust pre-catalyst that is less sensitive to air. |
| Inefficient Transmetalation | The transfer of the pyridyl group from boron to palladium is a critical step. This process requires activation of the boronic acid by a base. If the base is too weak, poorly soluble, or consumed by side reactions, this step will be slow or incomplete.[7][9] | Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[13] For biphasic systems, ensure vigorous stirring.[1] In anhydrous systems using K₃PO₄, the addition of a small amount of water (1-5 equivalents) can sometimes be beneficial.[8][25] |
| Boronic Acid Instability | As discussed, the this compound can degrade over the course of the reaction via protodeboronation, depleting the nucleophilic partner.[4] | Switch to a more stable boronate ester (e.g., pinacol, MIDA).[26] Use the boronic acid as the limiting reagent if it is particularly unstable and expensive. Add the boronic acid portion-wise over the course of the reaction. |
III. Experimental Protocols & Data
General Protocol for Catalyst Loading Optimization
This protocol provides a framework for systematically screening catalyst loading.
1. Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equivalent), the aryl/heteroaryl coupling partner (1.1 equivalents), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equivalents).
-
In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃) and the ligand (e.g., SPhos) in separate vials corresponding to the desired mol% (e.g., 2.0 mol%, 1.0 mol%, 0.5 mol%, 0.1 mol%).
-
Add the degassed solvent (e.g., Dioxane/H₂O 4:1) to each reaction vial via syringe.[26]
2. Reaction Execution:
-
Seal the vials and place them in a preheated reaction block or oil bath at the desired temperature (e.g., 80-110 °C).
-
Stir the reactions vigorously for the allotted time.
3. Monitoring and Analysis:
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC, GC-MS, or LC-MS.[18][20] This provides crucial information on conversion rates and byproduct formation.
4. Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic salts.[26]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[27]
-
Purify the crude product via flash column chromatography.[28][29]
Visualizing the Catalytic Cycle
Understanding the fundamental steps of the Suzuki-Miyaura coupling is key to troubleshooting. The cycle consists of three main stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[9][21]
dot graph SuzukiCycle { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
}
caption[label="The Suzuki-Miyaura Catalytic Cycle", fontsize=12] }
This diagram illustrates the core mechanism. Problems with catalyst loading often relate to the stability and reactivity of the Pd(0) species, which initiates the cycle, and ensuring each subsequent step proceeds efficiently to regenerate it.
IV. References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Fantoni, T., et al. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
ResearchGate. Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. [Link]
-
Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
-
National Center for Biotechnology Information. Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. [Link]
-
National Center for Biotechnology Information. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]
-
Semantic Scholar. Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
-
Semantic Scholar. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
-
AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]
-
National Center for Biotechnology Information. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
-
Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
-
Advion. SUZUKI REACTION MONITORING. [Link]
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]
-
ResearchGate. Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF. [Link]
-
Taylor & Francis Online. Based on C–O bond activation: Palladium catalysts in cross-coupling reactions. [Link]
-
ResearchGate. The Slow‐Release Strategy in Suzuki–Miyaura Coupling. [Link]
-
ResearchGate. Optimization of catalyst loading for Suzuki-Miyaura coupling. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
ResearchGate. Suzuki–Miyaura Coupling Reaction Product Isolation. [Link]
-
Royal Society of Chemistry. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]
-
MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
-
National Center for Biotechnology Information. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]
-
National Center for Biotechnology Information. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
Reddit. Help needed with unreproducible Suzuki coupling : r/Chempros. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
National Center for Biotechnology Information. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
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- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 19. azom.com [azom.com]
- 20. shoko-sc.co.jp [shoko-sc.co.jp]
- 21. chemrxiv.org [chemrxiv.org]
- 22. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 23. theses.enscm.fr [theses.enscm.fr]
- 24. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. reddit.com [reddit.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Temperature in 2-Chloro-5-fluoropyridine-4-boronic acid Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical role of temperature in the Suzuki-Miyaura coupling of 2-Chloro-5-fluoropyridine-4-boronic acid. The following information is curated to enhance your experimental success by explaining the causality behind procedural choices and providing validated protocols.
Section 1: Understanding the Critical Role of Temperature
Temperature is a paramount parameter in the Suzuki-Miyaura cross-coupling reaction. It directly influences reaction kinetics, catalyst activity, and the stability of reagents, thereby dictating the overall yield and purity of the desired biaryl product. For challenging substrates like this compound, which involves a less reactive aryl chloride, precise temperature control is essential for efficient coupling.
Q1: Why is temperature optimization so crucial for the coupling of this compound?
A1: The carbon-chlorine (C-Cl) bond in 2-Chloro-5-fluoropyridine is significantly stronger and less reactive than corresponding C-Br or C-I bonds. Consequently, the oxidative addition of the aryl chloride to the palladium(0) catalyst is often the rate-limiting step of the catalytic cycle and typically requires elevated temperatures to proceed efficiently. However, excessively high temperatures can lead to detrimental side reactions and degradation of the catalyst or boronic acid. Therefore, finding the optimal temperature window is a critical balancing act to maximize product formation while minimizing impurities.
Q2: What are the primary side reactions I should be concerned about at non-optimal temperatures?
A2: At temperatures that are too high, you may observe an increase in several undesired side products:
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom from the solvent or trace water, leading to the formation of 2-chloro-5-fluoropyridine. This process is often accelerated at higher temperatures.
-
Homocoupling: The coupling of two boronic acid molecules (to form a symmetrical biaryl) or two aryl halide molecules can occur, especially at elevated temperatures where the catalyst may become more indiscriminately active.
-
Catalyst Decomposition: Palladium catalysts, particularly those with phosphine ligands, can degrade at high temperatures, leading to the formation of inactive palladium black and a subsequent stall in the catalytic cycle.
Conversely, at temperatures that are too low, the primary issue is a sluggish or incomplete reaction, resulting in low yields and recovery of unreacted starting materials.
Q3: How does temperature affect the individual steps of the Suzuki-Miyaura catalytic cycle?
A3: Temperature influences each key step of the cycle:
-
Oxidative Addition: As the rate-limiting step for chloro-pyridines, this step is highly temperature-dependent. Higher temperatures provide the necessary activation energy for the palladium catalyst to insert into the C-Cl bond.
-
Transmetalation: This step involves the transfer of the pyridine group from the boron atom to the palladium center. While generally faster than oxidative addition, its rate is still influenced by temperature. The presence of a base is crucial for the formation of the more reactive boronate species.
-
Reductive Elimination: This final step, which forms the C-C bond and regenerates the Pd(0) catalyst, is also accelerated by heat.
The interplay of these temperature dependencies necessitates careful optimization to ensure all steps proceed efficiently and in concert.
Section 2: Troubleshooting Guide for Temperature-Related Issues
This section provides a structured approach to diagnosing and resolving common problems encountered during the coupling of this compound that are likely related to reaction temperature.
Troubleshooting Workflow
purification of compounds synthesized from 2-Chloro-5-fluoropyridine-4-boronic acid
An in-depth guide to navigating the complexities of purifying compounds derived from 2-Chloro-5-fluoropyridine-4-boronic acid, a common building block in medicinal chemistry and materials science. This technical support center provides practical, experience-driven solutions to common purification challenges.
Introduction: The Purification Challenge
Synthesizing novel compounds using this compound, particularly through robust methods like the Suzuki-Miyaura cross-coupling, is often the easier part of the workflow. The subsequent purification, however, presents a unique set of challenges. The final products frequently retain the basic pyridine nitrogen and may be contaminated with polar impurities such as unreacted boronic acid, its homocoupled byproducts, or its anhydride form (boroxine). These issues can lead to difficult chromatographic separations, characterized by peak tailing, co-elution, and low recovery.
This guide is structured to address these specific problems head-on, providing both high-level strategies and detailed experimental protocols to help researchers achieve their target purity with greater efficiency.
Troubleshooting Guide: From Crude Mixture to Pure Compound
This section addresses specific, common problems encountered during the purification of this compound derivatives.
Problem 1: My product co-elutes with the starting boronic acid or other polar impurities during column chromatography.
This is one of the most frequent issues, arising from the similar polarities of the desired compound and boronic acid-related species.
Probable Causes:
-
Insufficient Selectivity of Eluent: The chosen solvent system may not be adequate to differentiate between the analyte and the impurity.
-
Strong Interaction with Silica: Boronic acids are known to interact strongly with silica gel, leading to streaking and poor separation.[1][2]
Solutions & Protocols:
-
Modify the Mobile Phase: A change in solvent polarity or the introduction of additives can dramatically alter selectivity.
-
Switch Solvent System: If a standard Hexane/Ethyl Acetate system fails, consider alternatives that offer different selectivities.[3] A table of starting points is provided below.
-
Introduce an Acidic Modifier: For compounds where the pyridine nitrogen is a key point of interaction, adding a small amount of acetic acid (0.1-1%) to the eluent can protonate the nitrogen. This makes the compound more ionic and can cause it to become virtually immobile on the silica, allowing less polar impurities to be washed away.[3]
-
Introduce a Basic Modifier: Conversely, if impurities are acidic and the product is neutral, a small amount of triethylamine (TEA) can help move the acidic components along the column.
-
-
Employ an Acid-Base Extraction during Workup: This chemical modification technique is highly effective for removing residual boronic acid before attempting chromatography.[1][4] Boronic acids are acidic and can be extracted into an aqueous base.[5]
Experimental Protocol: Acid-Base Wash
-
Dissolve the crude reaction mixture in an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1-2 M aqueous NaOH or Na₂CO₃ solution. This will extract the acidic this compound into the aqueous layer.[4][5]
-
Separate the layers.
-
Wash the organic layer again with brine to remove residual base.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Analyze the resulting crude material by TLC or LC-MS to confirm the removal of the boronic acid before proceeding with chromatography.
-
-
Change the Stationary Phase: If silica gel fails, alternative stationary phases can provide the necessary change in separation mechanism.
Problem 2: The product peak shows significant tailing on the HPLC or streaks badly on a silica gel column.
Peak tailing is a classic sign of undesirable secondary interactions between the analyte and the stationary phase.
Probable Cause:
-
The basic nitrogen atom on the pyridine ring interacts strongly with acidic residual silanol groups (Si-OH) on the surface of silica gel.[6] This creates a secondary, non-ideal retention mechanism that broadens the peak.
Solutions & Protocols:
-
Use a Mobile Phase Additive: Add a "competing base" to the eluent to saturate the active silanol sites.
-
Triethylamine (TEA): Add 0.1-1% TEA to the mobile phase. The TEA will preferentially interact with the silanol groups, effectively shielding them from your pyridine compound and resulting in more symmetrical peaks.[6]
-
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (for reverse-phase HPLC) to around 2.5-3.0 protonates the silanol groups, minimizing their interaction with the basic analyte.[6]
-
Use End-Capped Columns: For HPLC, use columns that are "end-capped," where most residual silanol groups have been chemically deactivated.
Table 1: Recommended Starting Solvent Systems for Flash Chromatography of Pyridine Derivatives
| Solvent System | Polarity | Notes |
| Hexanes / Ethyl Acetate | Low-High | The most common starting point. Gradient elution is typically used. |
| Dichloromethane / Methanol | Med-High | Excellent for more polar compounds. A small amount of methanol can significantly increase eluting power.[3][4] |
| Toluene / Acetone | Med-High | Offers different selectivity compared to ester-based systems. |
| Diethyl Ether / Hexanes | Low-Med | Good for less polar compounds; provides different selectivity than Ethyl Acetate.[3] |
| Additives (0.1-1%) | N/A | Triethylamine (TEA): Reduces tailing for basic compounds.[6] Acetic Acid: Increases retention of basic compounds.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from a Suzuki-Miyaura coupling reaction with this boronic acid?
Beyond unreacted starting materials, several side products are common in Suzuki couplings.
-
Homocoupling Product: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[7]
-
Protodeboronation Product: The carbon-boron bond can be cleaved by hydrolysis or protonation, resulting in the formation of 2-Chloro-5-fluoropyridine.[8]
-
Dehalogenation Product: The halide partner in the reaction can be reduced, leading to a dehalogenated byproduct.[8]
-
Boroxine: Boronic acids can exist in equilibrium with their cyclic trimer anhydrides, known as boroxines.[7] In many cases, the boroxine is still reactive in Suzuki couplings performed under aqueous conditions, as it converts back to the active boronic acid in situ.[7]
Q2: My compound is a solid. Should I try recrystallization before chromatography?
Absolutely. If your product is a solid, recrystallization is a powerful, often superior, purification technique that can yield material of very high purity and avoids potential decomposition on silica gel.
Causality: Recrystallization works on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble at a lower temperature, while impurities are either soluble at all temperatures or insoluble at all temperatures. Finding the right solvent or solvent pair is key and often requires some trial and error.[1][3]
Experimental Workflow: Solvent Screening for Recrystallization
-
Place a small amount of your crude solid in several different test tubes.
-
Add a few drops of a single solvent to each tube (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane).
-
Heat the tubes to the boiling point of the solvent. If the solid dissolves completely, it is a potential candidate solvent.
-
Allow the clear solution to cool slowly to room temperature, then in an ice bath.
-
If high-quality crystals form, you have found a suitable solvent.
-
If no single solvent works, try a binary system (e.g., dissolve in a minimum of hot ethanol, then add water dropwise until the solution becomes cloudy, then reheat to clarify and cool slowly).
Q3: How does the fluorine substituent on the pyridine ring affect the purification strategy?
The fluorine atom has a significant electronic impact that influences the molecule's properties.
-
Basicity (pKa): Fluorine is a strong electron-withdrawing group, which decreases the electron density on the pyridine nitrogen. This lowers its pKa, making it a weaker base compared to its non-fluorinated analog.[9] This can slightly reduce, but not eliminate, the strong interaction with acidic silica gel.
-
Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can affect its solubility and retention time in both normal and reverse-phase chromatography.[9]
Q4: I have very low recovery after my silica gel column. What happened?
Low recovery is typically due to irreversible adsorption or decomposition on the stationary phase.
Troubleshooting Workflow:
-
Check for On-Column Degradation: Perform a 2D TLC analysis.
-
Spot your crude mixture in the bottom-left corner of a square TLC plate.
-
Develop the plate in your chosen eluent.
-
Dry the plate completely, rotate it 90 degrees, and develop it again in the same eluent.
-
If any new spots appear off the diagonal, it indicates your compound is degrading on the silica.[6]
-
-
Minimize Contact Time: If there is minor degradation, use a shorter, wider column and a slightly more polar solvent system to get the compound off the column faster.
-
Switch Purification Method: If degradation is significant, avoid silica gel altogether. Recrystallization (for solids) or preparative reverse-phase HPLC are excellent alternatives.[2]
Visualized Workflows
Diagram 1: General Purification Strategy Decision Tree
This diagram outlines a logical progression for selecting an appropriate purification method.
Caption: A decision workflow for selecting the initial purification strategy.
Diagram 2: Troubleshooting Co-Elution in Chromatography
This workflow provides a systematic approach to resolving poor separation.
Caption: A logical workflow for systematically improving chromatographic resolution.
References
- How to purify boronic acids/boronate esters?. (2016, July 18). ResearchGate.
- Garrison, N. G., et al. (2023, November 30). Photoactivated Pyridine Directed Fluorination through Hydrogen Atom Transfer. The Journal of Organic Chemistry. ACS Publications.
- Suzuki purification problem. (2018, November 5). Reddit.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 8). YouTube.
- HELP: Purifying boronic acids sucks. (2025, November 8). Reddit.
- Fier, P. S., & Hartwig, J. F. (2017). Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53.
- Can I remove boronic acid using Work up process?. (2016, December 28). ResearchGate.
- Process for purification of boronic acid and its derivatives. (2005). Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Palladium Catalyst Removal from 2-Chloro-5-fluoropyridine-4-boronic Acid Reactions
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges of removing residual palladium catalysts from reactions involving 2-Chloro-5-fluoropyridine-4-boronic acid and related heterocyclic compounds.
The presence of residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated, making its effective removal a critical step in process chemistry.[1] This guide offers practical, field-proven solutions to ensure your final compound meets the required purity standards.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from reactions with pyridine-containing molecules so challenging?
The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium center.[2] This interaction can lead to the formation of stable palladium-product complexes that are difficult to break apart, making removal by standard methods like simple filtration or extraction inefficient.
Q2: What are the main categories of palladium removal techniques?
Palladium removal strategies can be broadly classified into three categories:
-
Adsorption: Utilizing materials like activated carbon or functionalized silica to bind the palladium.[3][4]
-
Scavenging: Employing chemical agents that selectively react with and precipitate or bind palladium.
-
Chromatography: Separating the desired product from the palladium catalyst based on differential adsorption on a stationary phase.[5]
The choice of method depends heavily on the specific reaction conditions, the nature of the product, and the form of the residual palladium (e.g., Pd(0) vs. Pd(II)).[6]
Q3: Are there any "universal" palladium scavengers that work for most reactions?
While some scavengers have broad applicability, there is no single "universal" solution. The effectiveness of a scavenger is highly dependent on the reaction solvent, temperature, and the specific palladium species present.[6] Thiol- and thiourea-functionalized silica gels are often effective for a wide range of palladium species.[7]
Troubleshooting Guide: Common Issues and Solutions
Scenario 1: After aqueous workup and extraction, my organic layer is still dark, and I suspect high palladium contamination.
This is a common issue, especially when the product itself has coordinating groups like the pyridine nitrogen in this compound derivatives.
Solution A: Activated Carbon Treatment
Activated carbon is a cost-effective and often highly efficient method for removing palladium.[3][6][8]
Activated carbon possesses a high surface area and a porous structure that can physically adsorb palladium species.[8] Certain grades of activated carbon are specifically designed for metal removal and show high selectivity for palladium.[3]
-
Solvent Selection: Ensure your crude product is fully dissolved in a suitable organic solvent (e.g., ethyl acetate, THF, methanol).
-
Carbon Addition: Add 5-10 wt% of activated carbon (relative to the crude product weight) to the solution.
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature (40-50 °C) for 2-12 hours. The optimal time and temperature should be determined empirically.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Wash the celite pad thoroughly with the solvent to ensure complete recovery of your product.
-
Analysis: Concentrate the filtrate and analyze for residual palladium content using techniques like ICP-MS.
Solution B: Treatment with a Solid-Supported Scavenger
Functionalized silica gels are highly effective scavengers due to their high selectivity and ease of removal.[4][7][9]
Silica gels are functionalized with ligands that have a high affinity for palladium, such as thiols, thioureas, or amines.[6][7] These ligands chelate the palladium, effectively trapping it on the solid support.
-
Scavenger Selection: Choose a scavenger based on the likely oxidation state of your palladium catalyst. Thiol-based scavengers are generally effective for Pd(II), while thiourea-based scavengers can capture both Pd(0) and Pd(II).[7]
-
Addition: Add the functionalized silica scavenger (typically 2-5 equivalents relative to the palladium catalyst) to a solution of your crude product.
-
Incubation: Stir the mixture at room temperature or gentle heat for 1-16 hours.
-
Filtration: Remove the scavenger by simple filtration.
-
Analysis: Concentrate the filtrate and assess the palladium levels.
Scenario 2: My product is sensitive to heat and prolonged stirring. Are there faster methods for palladium removal?
For sensitive compounds, minimizing exposure to harsh conditions is crucial.
Solution: Column Chromatography with a Scavenger-Treated Stationary Phase
This method combines purification and palladium removal in a single step.
By incorporating a palladium scavenger into the silica gel of a chromatography column, palladium is captured as the crude product passes through, while the desired compound elutes.
-
Column Packing: Prepare a standard silica gel column. In a separate flask, mix a small amount of functionalized silica scavenger with silica gel to create a thin top layer.
-
Loading: Load your crude product onto the column.
-
Elution: Elute with an appropriate solvent system, monitoring the fractions for your product.
-
Analysis: Combine the product-containing fractions, concentrate, and analyze for palladium content.
Data Summary: Comparison of Palladium Scavenging Methods
| Scavenging Method | Typical Loading (wt% or eq.) | Temperature (°C) | Time (h) | Typical Efficiency | Advantages | Disadvantages |
| Activated Carbon | 5-10 wt% | 25-50 | 2-12 | >95% | Cost-effective, widely available.[6] | Can sometimes adsorb the product, leading to yield loss.[1] |
| Thiol-Functionalized Silica | 2-5 eq. | 25-60 | 1-16 | >99% | High selectivity, minimal product loss.[7][9] | Higher cost compared to activated carbon. |
| Thiourea-Functionalized Silica | 2-5 eq. | 25-60 | 1-16 | >99% | Effective for both Pd(0) and Pd(II).[7] | Can sometimes introduce sulfur-containing impurities. |
Visualization of the Decision-Making Process
Caption: Decision workflow for selecting a palladium removal method.
Experimental Workflow for Palladium Scavenging
Sources
- 1. biotage.com [biotage.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 4. km3.com.tw [km3.com.tw]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. silicycle.com [silicycle.com]
- 8. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 9. pubs.acs.org [pubs.acs.org]
dealing with poor solubility of 2-Chloro-5-fluoropyridine-4-boronic acid
Welcome to the technical support guide for 2-Chloro-5-fluoropyridine-4-boronic acid (CAS 951677-47-7). This resource is designed for researchers, medicinal chemists, and process development scientists to address common challenges related to the handling and reactivity of this versatile building block, with a primary focus on its characteristically poor solubility.
Introduction: Understanding the Molecule
This compound is a trifunctional reagent with distinct reactive sites. Its utility in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, is well-established. However, its rigid, planar structure and the electronic nature of its substituents contribute to strong crystal lattice interactions, resulting in limited solubility in many common organic solvents.
The presence of electron-withdrawing chloro- and fluoro- substituents lowers the pKa of the boronic acid group, making it a stronger Lewis acid compared to an unsubstituted phenylboronic acid.[1][2] This influences its equilibrium in solution and its reactivity. This guide will provide both theoretical understanding and practical, validated protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in standard solvents like THF or Dioxane?
A1: The poor solubility stems from a combination of factors. The planar pyridine ring promotes efficient crystal packing (π-stacking), and intermolecular hydrogen bonding between the boronic acid groups creates a stable, less soluble solid-state structure. While solvents like THF and 1,4-dioxane are common for Suzuki reactions, they may be insufficient to break down this crystal lattice at room temperature. Often, a combination of heat and/or the use of a co-solvent is required.
Q2: What are the best initial solvents to try for dissolving this boronic acid?
A2: For initial dissolution tests or NMR sample preparation, highly polar, aprotic solvents are often the most effective. Consider the following:
| Solvent | Application Notes |
| DMSO-d₆ | Excellent for NMR analysis; generally good solubility. |
| DMF | Good solvating power, but can be problematic in some reactions. |
| 1,4-Dioxane / Water | A common mixture for Suzuki couplings. Water helps dissolve the base and the resulting boronate salt.[3][4] |
| Toluene / Ethanol | Another biphasic system where ethanol can help solubilize the boronic acid. |
Q3: Can I improve solubility by adjusting the pH of my reaction mixture?
A3: Yes, pH plays a critical role. Boronic acids are Lewis acids that react with bases (like hydroxides or carbonates) to form an anionic tetrahedral boronate species, [R-B(OH)₃]⁻.[1][5] This boronate salt is generally more soluble in the aqueous phase of a biphasic reaction mixture and is the active species for the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. Therefore, the addition of an appropriate base and often a small amount of water is not just for the reaction mechanism, but also serves as a practical method to improve solubility.[6][7]
Q4: I observe significant decomposition of my boronic acid during the reaction. Is this related to solubility?
A4: It can be. If the boronic acid remains as a solid in the reaction mixture, it experiences prolonged exposure to high temperatures and a high localized concentration of base, which can accelerate protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom).[6] Ensuring the boronic acid is at least partially dissolved allows it to enter the catalytic cycle more quickly, potentially outcompeting the degradation pathway. Converting the boronic acid to a more stable boronate ester is a key strategy to prevent this.[6][8]
Troubleshooting Guide: Low Yield & Reaction Failure in Suzuki-Miyaura Coupling
This section provides a systematic approach to diagnosing and solving problems when using this compound, particularly when poor solubility is the suspected cause of low conversion.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Issue: My reaction is stalled with significant amounts of starting material remaining.
Analysis: This is the most common symptom of a solubility-limited reaction. If the boronic acid cannot enter the solution phase, it cannot participate in the catalytic cycle.
Solutions & Methodologies:
-
Optimize the Solvent and Base System: The transmetalation step requires the formation of a boronate species, which is facilitated by a base. The solubility of both the base and the resulting boronate is critical.
-
Action: Switch from common bases like Na₂CO₃ or K₂CO₃ to stronger, more soluble bases such as K₃PO₄ or Cs₂CO₃.[6] These bases are more effective at promoting the formation of the active boronate.
-
Causality: A stronger base more effectively shifts the equilibrium towards the anionic boronate, which is both the active species for transmetalation and is typically more soluble in the polar phase of the reaction.[1][5] The addition of 10-20% water to solvents like dioxane or toluene can dramatically improve the solubility of these inorganic bases and facilitate the reaction.[3]
-
-
Increase Reaction Temperature:
-
Action: Gradually increase the reaction temperature, typically to 80-110 °C. Monitor by TLC or LC-MS for both product formation and potential decomposition.
-
Causality: Higher temperatures increase the kinetic energy of the system, which helps overcome the activation energy for both dissolving the solid and for the catalytic steps (oxidative addition, transmetalation, reductive elimination).
-
-
Convert to a More Soluble Boronate Ester: This is often the most robust solution for recalcitrant boronic acids. Converting the hydrophilic B(OH)₂ group to a more lipophilic boronate ester enhances solubility in organic solvents and protects the C-B bond from premature protodeboronation.[6][8]
-
Action: Convert the boronic acid to its corresponding pinacol ester or MIDA ester derivative prior to the coupling reaction.
-
Causality: The bulky, non-polar groups of the ester mask the polar hydroxyls, reducing intermolecular hydrogen bonding and increasing affinity for organic solvents. MIDA boronates offer the additional advantage of being highly stable, air-tolerant solids that slowly release the active boronic acid under basic reaction conditions.[9]
-
Key Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with In Situ Solubilization
This protocol is a robust starting point that uses a strong base and a biphasic solvent system to promote dissolution and reaction.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 to 10:1 ratio (e.g., 4 mL dioxane, 1 mL water). The final concentration should be ~0.1 M relative to the limiting reagent.
-
Reaction: Heat the reaction mixture to 90–100 °C with vigorous stirring. The mixture may appear as a slurry initially.
-
Monitoring & Workup: Monitor the reaction by LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation and Use of the Pinacol Boronate Ester
This two-step procedure is highly recommended for improving solubility and reproducibility.
Step A: Esterification
-
Setup: In a round-bottom flask, suspend this compound (1.0 equiv) and pinacol (1.1 equiv) in toluene (~0.2 M).
-
Dehydration: Fit the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Completion: Continue refluxing until no more water is collected (typically 2-4 hours).
-
Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting crude pinacol ester is often used directly in the next step without further purification.
Step B: Suzuki-Miyaura Coupling with the Pinacol Ester
-
Follow the steps in Protocol 1 , substituting the boronic acid with the this compound pinacol ester (1.2 equiv) prepared in Step A. A base like K₃PO₄ is still required.
Caption: Key species and pathways for enhancing solubility and reactivity.
References
- C. F. R. A. C. Lima, et al. (2020).
- Spring, D. R. (2005).
- G. P. McGlacken, et al. (2018).
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
- Reddit r/OrganicChemistry. (2021). Boronic acids being gooey. [Link]
- J. Moran, et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(10), 635-641. [Link]
- M. S. Sanford, et al. (2020). C–H···π interactions increase pyridinium solubility by disrupting ionic crystal lattice.
- R. A. A. D'Souza, et al. (2021). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities.
- S. Cho, et al. (2021). Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole. Journal of Materials Chemistry A, 9(22), 12949-12970. [Link]
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
- Wikipedia. Boronic acid. [Link]
- P. J. Duggan, et al. (2001). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 66(13), 4477–4485. [Link]
- B. Wang, et al. (2007). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Journal of the American Chemical Society, 129(46), 14358–14366. [Link]
- V. Snieckus, et al. (2011). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2011(1), 241-274. [Link]
- P. M. P. Gois, et al. (2018). pH-Dependent formation equilibrium of a boronic ester in aqueous solution.
- Regent-Bio. This compound cas no.951677-47-7. [Link]
- J. Moran, et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- LookChem. Cas 1034659-38-5,(5-CHLORO-2-FLUOROPYRIDIN-4-YL)BORONIC ACID. [Link]
- Reddit r/Chempros. (2019). Diagnosing issues with a failed Suzuki coupling?. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Fisher Scientific. (2023). SAFETY DATA SHEET - 2-Fluoropyridine-5-boronic acid. [Link]
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Boronic acid - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
minimizing homocoupling of 2-Chloro-5-fluoropyridine-4-boronic acid
Topic: Minimizing Homocoupling of 2-Chloro-5-fluoropyridine-4-boronic Acid
Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling reaction, specifically the formation of homocoupling byproducts when using this compound. Our goal is to provide a deep, mechanistic understanding of the problem and offer actionable, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What exactly is homocoupling in my Suzuki reaction, and why is it a problem?
A1: Homocoupling is a prevalent side reaction where the boronic acid reagent couples with itself to form a symmetrical biaryl. In your case, two molecules of this compound react to form 2,2'-dichloro-5,5'-difluoro-4,4'-bipyridine. This side reaction is detrimental for several reasons: it consumes your valuable boronic acid, reduces the yield of your desired cross-coupled product, and introduces a significant impurity that can be difficult to separate due to structural similarities with the target molecule.[1]
Q2: What are the primary chemical drivers behind boronic acid homocoupling?
A2: The two most common culprits behind boronic acid homocoupling are the presence of molecular oxygen and the use of Palladium(II) precatalysts.[1]
-
Oxygen: Trace amounts of oxygen dissolved in your reaction solvent can oxidize the catalytically active Pd(0) species to a Pd(II) state.[2][3] This Pd(II) can then participate in an oxidative homocoupling pathway, which is often the primary source of the byproduct.[4][5][6]
-
Pd(II) Precatalysts: When you use a common Pd(II) source like Palladium(II) Acetate (Pd(OAc)₂) or PdCl₂(dppf), it must first be reduced in situ to the active Pd(0) form to initiate the main Suzuki catalytic cycle. One pathway for this reduction involves the boronic acid itself, where two boronic acid molecules couple, generating the homodimer and reducing Pd(II) to Pd(0).[1][4] This means your reaction may be generating byproducts before the desired cross-coupling even begins.
Q3: I've noticed this issue is more pronounced with this compound compared to other boronic acids. Why?
A3: This is an excellent observation. The electronic nature of your substrate plays a crucial role. This compound is an electron-deficient heteroaryl boronic acid due to the electronegativity of the fluorine atom and the nitrogen in the pyridine ring. Some studies have shown that electron-deficient arylboronic acids can be more susceptible to homocoupling.[7] Furthermore, the C-Cl bond of your coupling partner is less reactive than a C-Br or C-I bond, often requiring more active catalysts or higher temperatures to facilitate the rate-determining oxidative addition step.[8] These more forcing conditions can provide a greater opportunity for competing side reactions like homocoupling to occur.
Troubleshooting & Optimization Guide
High levels of homocoupling byproduct are a clear sign that your reaction conditions are favoring an undesired pathway. The following workflow and detailed explanations will help you diagnose and rectify the issue.
Logical Troubleshooting Workflow
Here is a systematic workflow to diagnose the root cause of excessive homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling.
In-Depth Q&A for Optimization
Q4: My protocol involves bubbling nitrogen through the solvent for 5 minutes. Is that sufficient to prevent oxygen-mediated homocoupling?
A4: While nitrogen bubbling (sparging) is a good first step, it may not be sufficient to remove all dissolved oxygen, especially in larger volumes or viscous solvents. For highly sensitive reactions, more rigorous techniques are required:[1]
-
Extended Sparging: Sparge the solvent with argon or nitrogen for at least 30-60 minutes. A subsurface sparge, where the gas is introduced below the solvent surface via a long needle, is significantly more effective.[9][10]
-
Freeze-Pump-Thaw: For ultimate oxygen removal, perform at least three freeze-pump-thaw cycles on your solvent. This involves freezing the solvent with liquid nitrogen, applying a high vacuum to remove gases from the headspace, and then thawing.[1]
-
System Integrity: Ensure your entire reaction setup is under a positive pressure of an inert gas (use a balloon or bubbler) and that all glassware is oven or flame-dried to remove adsorbed moisture and air.
Q5: I am using Pd(OAc)₂ with SPhos as a ligand. How can I adapt my protocol to minimize homocoupling from the Pd(II) source?
A5: You have two excellent options to prevent the precatalyst from consuming your boronic acid during its initial reduction:
-
Switch to a Pd(0) Source: The most direct solution is to use a Pd(0) precatalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[11] These catalysts do not require an initial reduction step, allowing the main catalytic cycle to begin immediately upon oxidative addition of the aryl halide.
-
Use a Mild Reducing Agent: If you must use a Pd(II) source, consider adding a mild reducing agent like potassium formate to your reaction mixture.[9][10] This can selectively reduce the Pd(II) to Pd(0) without promoting the homocoupling of the boronic acid.
Q6: How does my choice of base impact the formation of the homocoupling byproduct?
A6: The base is essential for activating the boronic acid for the transmetalation step, but an improper choice can accelerate side reactions.[12]
-
Avoid Strong Bases: Strong bases like sodium hydroxide (NaOH) or sodium ethoxide (NaOEt) can increase the rate of homocoupling.
-
Prefer Weaker Inorganic Bases: Weaker inorganic bases are generally the best choice. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and particularly potassium phosphate (K₃PO₄) are often recommended as they provide sufficient activity for the desired coupling while minimizing the homocoupling pathway.[11][13] These bases should be finely powdered and dried before use.
Mechanistic Insights: Desired vs. Undesired Pathways
Understanding the catalytic cycles is key to troubleshooting. The desired Suzuki-Miyaura reaction and the competing oxidative homocoupling pathway are illustrated below.
Caption: Suzuki cycle vs. the competing homocoupling pathway.
Data Summary: Impact of Reaction Parameters on Homocoupling
This table summarizes the expected outcome of strategic adjustments to your reaction conditions.
| Parameter | Standard Condition | Optimized Condition | Expected Impact on Homocoupling | Rationale |
| Atmosphere | Air / Poor N₂ purge | Rigorous Ar/N₂ Degassing | Significant Decrease | Prevents oxidation of Pd(0) to the Pd(II) species that initiates homocoupling.[2][9] |
| Palladium Source | Pd(OAc)₂, PdCl₂(dppf) | Pd(PPh₃)₄, Pd₂(dba)₃ | Decrease | Avoids the in-situ reduction of Pd(II) which can proceed via a homocoupling pathway.[1][11] |
| Base | NaOH, NaOMe | K₃PO₄, Cs₂CO₃, K₂CO₃ | Decrease | Milder bases are less likely to promote side reactions compared to strong bases.[11] |
| Ligand | PPh₃ | SPhos, XPhos, P(t-Bu)₃ | Decrease | Bulky, electron-rich ligands accelerate the desired oxidative addition, making the main cycle kinetically favored.[1][11] |
| Reagent Addition | All reagents at once | Slow addition of boronic acid | Decrease | Keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular side reaction.[1][11] |
| Stoichiometry | 1:1 Aryl Halide:Boronic Acid | 1.1:1 Aryl Halide:Boronic Acid | Decrease | A slight excess of the aryl halide ensures the catalyst preferentially enters the main Suzuki cycle.[11][14] |
Optimized Experimental Protocol
This protocol incorporates best practices to minimize homocoupling for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide (Ar-Br).
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.1 mmol, 1.1 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.036 mmol, 3.6 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered and dried (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
Procedure:
-
Solvent Degassing: Place the 1,4-dioxane and water in a separate flask. Bubble argon through the solvent mixture via a long needle for at least 30 minutes.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the Schlenk tube with a septum. Evacuate the tube under high vacuum for 5 minutes and then backfill with argon. Repeat this evacuate/backfill cycle a total of three times.
-
Solvent Addition: Using a gas-tight syringe, transfer the degassed dioxane/water mixture to the Schlenk tube containing the solids.
-
Reaction: Place the sealed tube in a preheated oil bath at 80-90 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the aryl bromide starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired cross-coupled product.
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Doucet, H., & Hierso, J. C. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society, 139(6), 2292–2301.
- Maji, B., & Kundu, S. (2019). Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega, 4(7), 12535–12543.
- Gicquel, M., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7585.
- Gicquel, M., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. ResearchGate.
- Various Authors. (2025). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. Request PDF on ResearchGate.
- Cluff, K. J., et al. (2016). Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles. Dalton Transactions, 45(38), 14961-14964.
- Various Authors. (2025). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. Request PDF on ResearchGate.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Reddit User Discussion. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Reddit User Discussion. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development, 11(2), 355–359.
- Chemistry Stack Exchange. (2014). Molecular Oxygen in Suzuki Homocoupling.
- Chemistry Stack Exchange. (2014). Molecular Oxygen in Suzuki Homocoupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Difficult Couplings with 2-Chloro-5-fluoropyridine-4-boronic acid
Welcome to the technical support center for 2-Chloro-5-fluoropyridine-4-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and opportunities presented by this versatile reagent in cross-coupling reactions. Here, we move beyond standard protocols to provide in-depth, mechanistically grounded troubleshooting strategies to empower you to overcome common hurdles and achieve optimal results in your synthetic endeavors.
Understanding the Reagent: A Double-Edged Sword
This compound is a valuable building block, particularly in medicinal chemistry, due to the prevalence of the fluoropyridine scaffold in bioactive molecules.[1][2] However, its structure presents a unique set of challenges that can lead to frustratingly low yields or failed reactions.
Key Structural Features and Their Implications:
-
2-Chloropyridine Moiety: The chlorine atom at the 2-position is less reactive than its bromine or iodine counterparts due to a stronger carbon-chlorine (C-Cl) bond.[3] This makes the initial oxidative addition step in the Suzuki-Miyaura catalytic cycle more challenging.[3][4]
-
Pyridine Nitrogen: The Lewis basic nitrogen atom can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[3][5]
-
Electron-Deficient Ring: The fluorine atom and the pyridine nitrogen make the aromatic ring electron-deficient. While this can be advantageous in some contexts, it also increases the susceptibility of the boronic acid to protodeboronation, an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond.[6][7]
-
4-Boronic Acid Position: The position of the boronic acid ortho to a fluorine atom and meta to the nitrogen influences its electronic properties and stability.
These inherent properties necessitate a carefully considered approach to reaction design and optimization. This guide will equip you with the knowledge to anticipate and address these challenges head-on.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries and stumbling blocks encountered when working with this compound.
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving very low to no yield. Where should I start troubleshooting?
A1: Low or no product formation is a frequent issue. The primary suspects, in order of likelihood, are:
-
Ineffective Catalyst System: The combination of a less reactive chloro-substituent and a potentially inhibiting pyridine nitrogen requires a robust catalyst system. Standard Pd(PPh₃)₄ may not be sufficient.
-
Protodeboronation: Your boronic acid is likely decomposing under the reaction conditions before it can couple.[6] This is a major competing pathway.[6]
-
Suboptimal Base and Solvent: The choice of base and solvent is critical for both activating the boronic acid and preventing its decomposition.
Start by evaluating your catalyst and ligand choice. For challenging substrates like this, bulky, electron-rich phosphine ligands are often necessary.[3][5]
Q2: I'm observing a significant amount of 2-chloro-5-fluoropyridine in my crude reaction mixture. What is happening?
A2: This is the classic signature of protodeboronation .[6] Under the reaction conditions (especially with heat and a base), the boronic acid group is being replaced by a hydrogen atom from a proton source, which is often water in the solvent.[6] This is a common fate for electron-deficient and heteroaromatic boronic acids.[6][7] To address this, you need to either accelerate the desired coupling reaction so it outcompetes protodeboronation or modify the conditions to suppress the decomposition pathway.
Q3: Can I use standard bases like sodium carbonate or potassium carbonate?
A3: While these bases can work in some Suzuki couplings, they are often not the optimal choice for this substrate. A stronger, non-nucleophilic inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is frequently more effective for challenging couplings involving chloropyridines.[3] The base's role is to form the more nucleophilic boronate species, which is essential for the transmetalation step.[3] If the base is too weak or has poor solubility, this activation will be inefficient, leading to low yields.[3]
Q4: How should I handle and store this compound?
A4: Proper handling and storage are crucial to maintain the reagent's integrity. It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[8] Avoid contact with skin and eyes, and handle in a well-ventilated area to prevent inhalation of dust.[8][9][10] While generally stable under these conditions, prolonged exposure to moisture and air can lead to gradual degradation.
In-Depth Troubleshooting Guides
Guide 1: Tackling Low to No Product Yield
Low conversion is the most common problem. This guide provides a systematic approach to identifying and resolving the root cause.
The Problem: After running your Suzuki-Miyaura coupling, TLC or LC-MS analysis shows predominantly unreacted starting materials.
The Strategy: A logical, stepwise optimization of the core reaction parameters is required. We will focus on enhancing the rate of the productive catalytic cycle while minimizing catalyst deactivation.
Step-by-Step Troubleshooting Protocol:
-
Evaluate and Upgrade Your Catalyst System:
-
Rationale: The oxidative addition of the C-Cl bond to Pd(0) is often the rate-limiting step for chloropyridines.[4] Furthermore, the pyridine nitrogen can act as a ligand for the palladium center, leading to catalyst deactivation.[3] A more robust catalyst system is needed to overcome these hurdles.
-
Action:
-
Switch to a More Active Pre-catalyst: If you are using Pd(OAc)₂, consider a pre-formed Pd(0) source like Pd₂(dba)₃.
-
Employ Bulky, Electron-Rich Ligands: These ligands are essential for promoting the oxidative addition of the C-Cl bond and sterically shielding the palladium center from the pyridine nitrogen.[3][5] Excellent choices include Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[3][5]
-
Optimize Catalyst and Ligand Loading: Start with 2-5 mol% of the palladium pre-catalyst and a 1:2 or 1:2.4 ratio of Pd to ligand.
-
-
-
Re-evaluate Your Base and Solvent System:
-
Rationale: The base is crucial for activating the boronic acid to form the boronate species necessary for transmetalation.[3] The solubility of the base and its strength are key factors.
-
Action:
-
Screen Stronger Bases: Switch from weaker bases like Na₂CO₃ or K₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[3]
-
Consider Solvent Mixtures: A mixture of an organic solvent with a small amount of water (e.g., dioxane/water, toluene/water) can improve the solubility of inorganic bases and facilitate the formation of the active boronate species.[3]
-
-
-
Optimize Reaction Temperature:
Troubleshooting Workflow: Low Yield
Caption: A workflow for troubleshooting low yields.
Guide 2: Combating Protodeboronation
This side reaction is often the primary culprit for low yields with heteroaromatic boronic acids.[6][12]
The Problem: Significant formation of the byproduct 2-chloro-5-fluoropyridine is observed, indicating cleavage of the C-B bond.
The Strategy: The goal is to tip the kinetic balance in favor of the desired cross-coupling reaction over the undesired protodeboronation. This can be achieved by either accelerating the Suzuki coupling or by protecting the boronic acid.
Step-by-Step Troubleshooting Protocol:
-
Use a Boronic Acid Surrogate (The "Slow Release" Strategy):
-
Rationale: Converting the boronic acid to a more stable derivative that slowly releases the active boronic acid in situ can maintain a low, steady concentration of the reactive species, favoring cross-coupling over decomposition.[6][13]
-
Action:
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are an excellent choice.[13] They are air-stable solids that can be easily handled and slowly hydrolyze under the reaction conditions to release the boronic acid.[13][14]
-
Organotrifluoroborates: Potassium organotrifluoroborate salts are another stable alternative that are less prone to protodeboronation.[6][15]
-
-
-
Minimize Water Content:
-
Rationale: While a small amount of water can be beneficial for dissolving the base, excess water provides a ready proton source for protodeboronation.
-
Action:
-
Use anhydrous solvents and ensure all glassware is thoroughly dried.
-
If a co-solvent is needed for base solubility, use the minimum amount of water required (e.g., a 10:1 or 20:1 ratio of organic solvent to water).
-
-
-
Employ Milder Bases:
-
Rationale: Harsh basic conditions can accelerate protodeboronation.[11]
-
Action: If you suspect the base is too harsh, consider switching to a milder base like potassium fluoride (KF).[3] This is a trade-off, as a weaker base might slow down the desired coupling, so this should be tried in conjunction with a highly active catalyst system.
-
Protodeboronation Mitigation Strategy
Caption: Strategies to favor Suzuki coupling over protodeboronation.
Advanced Optimization and Data
For particularly challenging coupling partners, a more systematic approach to optimization may be necessary. The following table provides a starting point for screening conditions, based on established protocols for difficult Suzuki-Miyaura couplings.[3][5]
| Parameter | Condition A (High Activity) | Condition B (Milder) | Condition C (Anhydrous) | Rationale & Notes |
| Pd Pre-catalyst | Pd₂(dba)₃ (2.5 mol%) | Pd(OAc)₂ (2 mol%) | Pd(dppf)Cl₂ (3 mol%) | Pd₂(dba)₃ is a reliable Pd(0) source. Pd(dppf)Cl₂ is often used in anhydrous conditions. |
| Ligand | SPhos (5 mol%) | XPhos (4 mol%) | CataCXium A (6 mol%) | Bulky, electron-rich biarylphosphine ligands are generally the most effective.[5] |
| Base | K₃PO₄ (3.0 equiv) | Cs₂CO₃ (2.0 equiv) | TMSOK (1.2 equiv) | K₃PO₄ and Cs₂CO₃ are strong bases effective for chloropyridines.[3] TMSOK is used in anhydrous conditions.[16] |
| Solvent | Dioxane / H₂O (5:1) | Toluene / H₂O (10:1) | Dioxane with Trimethyl borate | Aqueous mixtures aid base solubility. Trimethyl borate enables anhydrous coupling.[16] |
| Temperature | 100 °C | 110 °C | 80 °C | Higher temperatures are often needed for C-Cl activation. |
General Experimental Protocol
This protocol serves as a robust starting point for your optimization efforts.
Materials:
-
This compound (or its MIDA ester) (1.0 equiv)
-
Aryl/Heteroaryl halide coupling partner (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Ligand (e.g., SPhos, 5 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/Water 5:1)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the this compound, the coupling partner, the base, the palladium pre-catalyst, and the ligand.
-
Degassing: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes. Alternatively, subject the flask to three vacuum/backfill cycles.
-
Solvent Addition: Add the degassed solvent via syringe under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
By understanding the inherent chemical properties of this compound and applying these systematic troubleshooting principles, you can significantly improve your success rate with this challenging yet valuable reagent.
References
- Protodeboronation - Wikipedia.
- Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. - ResearchGate.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH.
- The Suzuki Reaction - Andrew G Myers Research Group.
- The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - NIH.
- A General Solution for the 2-Pyridyl Problem - PMC - NIH.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH.
- 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH.
- Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids - Norwegian Research Information Repository - NTNU.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. nva.sikt.no [nva.sikt.no]
- 8. chemicalbook.com [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. echemi.com [echemi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Stability of 2-Chloro-5-fluoropyridine-4-boronic acid
Welcome to the technical support center for 2-Chloro-5-fluoropyridine-4-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this versatile reagent. Here, we will address the critical impact of water on its stability and provide actionable strategies to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (CAS No. 951677-47-7) is a substituted pyridylboronic acid, a class of compounds widely used as building blocks in organic synthesis.[1] Its primary application is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[2] This reaction is instrumental in the synthesis of complex molecules, including pharmaceuticals and advanced materials, by enabling the coupling of the pyridyl ring to various aryl or vinyl halides.
Q2: I'm observing low yields in my Suzuki coupling reaction. Could the stability of my this compound be the issue?
Yes, the stability of the boronic acid is a critical factor that can significantly impact reaction yields.[3] this compound, like many heteroaryl boronic acids, is susceptible to degradation, particularly in the presence of water. This degradation process, known as protodeboronation, leads to the formation of 2-chloro-5-fluoropyridine, an inactive byproduct that will not participate in the desired coupling reaction.
Q3: What is protodeboronation and why is it a concern with this specific boronic acid?
Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively destroying the boronic acid.[4] This undesired side reaction is often facilitated by the presence of a proton source, with water being a common culprit in many reaction setups. For pyridylboronic acids, the position of the boronic acid group on the ring plays a crucial role in its stability. While 4-pyridylboronic acids are generally more stable than their 2- and 3-pyridyl counterparts, the presence of electron-withdrawing chloro and fluoro substituents on the pyridine ring of this compound can influence its electronic properties and susceptibility to protodeboronation.
Troubleshooting Guide: The Impact of Water on Stability and Reaction Performance
This section provides a structured approach to diagnosing and mitigating issues related to the water-induced degradation of this compound.
Issue 1: Inconsistent or Low Yields in Suzuki-Miyaura Coupling Reactions
Symptoms:
-
Significantly lower than expected yield of the desired coupled product.
-
Formation of a major byproduct identified as 2-chloro-5-fluoropyridine.
-
Inconsistent results between different reaction batches.
Root Cause Analysis:
The primary suspect for these symptoms is the degradation of the boronic acid via protodeboronation, which is often accelerated by the presence of water in the reaction mixture.
Workflow for Diagnosis and Resolution:
A logical workflow to diagnose and solve common issues.
Mitigation Strategies:
-
Ensure Rigorous Anhydrous Conditions:
-
Solvents: Use freshly distilled, anhydrous solvents. Degassing the solvent by sparging with an inert gas (e.g., argon or nitrogen) prior to use is highly recommended to remove dissolved oxygen and water.
-
Reagents: Ensure all other reagents, particularly the base, are anhydrous.
-
Glassware: Flame-dry all glassware under vacuum or oven-dry at a high temperature and cool under an inert atmosphere before use.
-
-
Consider the Use of Boronic Esters:
-
Converting the boronic acid to a more stable boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) ester, can significantly enhance its stability towards protodeboronation.[5] These esters can often be used directly in the coupling reaction and release the active boronic acid species in a slow, controlled manner.
-
-
Optimize Reaction Conditions:
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed to minimize the exposure of the boronic acid to potentially destabilizing conditions.
-
Temperature: While Suzuki couplings often require elevated temperatures, excessively high temperatures can accelerate the degradation of sensitive boronic acids. It is advisable to run the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Issue 2: Difficulty in Storing and Handling the Boronic Acid
Symptoms:
-
Visible changes in the physical appearance of the solid boronic acid over time (e.g., clumping, discoloration).
-
Decreased performance in reactions using older batches of the reagent.
Root Cause Analysis:
This compound is a solid that can be sensitive to atmospheric moisture. Improper storage can lead to gradual degradation even before it is used in a reaction.
Best Practices for Storage and Handling:
-
Storage: Store the compound in a tightly sealed container in a desiccator or a glovebox under an inert atmosphere. For long-term storage, refrigeration at -20°C is recommended.[1][6]
-
Handling: When handling the solid, minimize its exposure to the open air. Weigh out the required amount quickly and in a dry environment if possible.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add the this compound, aryl halide, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Monitoring Degradation by HPLC and LC-MS
This protocol outlines a general method for analyzing the stability of this compound and detecting the formation of its protodeboronated byproduct.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
C18 reverse-phase column.
Procedure:
-
Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile/water). Prepare a separate sample of the reaction mixture or a stability study aliquot.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) and/or mass spectrometry in positive ion mode.
-
-
Analysis:
-
Inject the standard solution to determine the retention time of the intact boronic acid.
-
Inject the sample solution and monitor for the appearance of a new peak corresponding to 2-chloro-5-fluoropyridine. The identity of this peak can be confirmed by its mass-to-charge ratio in the LC-MS analysis.
-
Data Interpretation:
The presence and growth of the 2-chloro-5-fluoropyridine peak over time or under specific reaction conditions is a direct indicator of protodeboronation.
Mechanistic Insights
The stability of pyridylboronic acids is influenced by the position of the boronic acid group. 4-pyridylboronic acids are generally more stable than 2- and 3-pyridyl isomers due to the electronic effects of the nitrogen atom. The electron-withdrawing nature of the chloro and fluoro substituents in this compound can further impact the electron density of the pyridine ring, which in turn affects the lability of the C-B bond.
Sources
- 1. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Pyridine-4-boronic acid | 1692-15-5 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-ピリジンボロン酸 90% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Catalyst Deactivation in Suzuki-Miyaura Reactions of 2-Chloro-5-fluoropyridine-4-boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 2-Chloro-5-fluoropyridine-4-boronic acid. This guide is designed to provide in-depth troubleshooting strategies and address common challenges related to catalyst deactivation, a critical factor in the success of these transformations. Our focus is on providing not just solutions, but a foundational understanding of the underlying chemical principles to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is showing low to no yield. What are the primary suspects for catalyst deactivation?
A1: Low or no yield in Suzuki-Miyaura reactions, especially with heteroaromatic substrates, often points towards catalyst deactivation. For reactions involving this compound, the primary suspects are:
-
Protodeboronation of the Boronic Acid: This is a significant side reaction where the C-B bond of your boronic acid is cleaved and replaced by a C-H bond, effectively consuming your nucleophile.[1] Pyridineboronic acids are particularly susceptible to this degradation pathway.[1]
-
Catalyst Poisoning by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This coordination can inhibit the catalytic cycle and lead to the formation of inactive palladium species.[2]
-
Formation of Palladium Black: The precipitation of elemental palladium (palladium black) is a common visual indicator of catalyst decomposition. This can be caused by factors such as the presence of oxygen, high temperatures, or ligand degradation.[3]
-
Ligand Degradation: The phosphine ligands used to stabilize the palladium catalyst can themselves degrade under the reaction conditions, leading to the formation of inactive palladium species.
-
Homocoupling of the Boronic Acid: The presence of oxygen can promote the oxidative coupling of two boronic acid molecules, leading to undesired byproducts and consumption of the starting material.[3]
Troubleshooting Guide: A Deeper Dive
Issue 1: Significant Protodeboronation of this compound
Symptoms:
-
Formation of 2-Chloro-5-fluoropyridine as a major byproduct.
-
Low conversion of the electrophile.
-
Reduced yield of the desired coupled product.
Root Cause Analysis:
Protodeboronation is a common failure mode for reactions involving pyridylboronic acids.[1] The mechanism can be complex and is highly dependent on the reaction pH. For some pyridylboronic acids, a zwitterionic intermediate formed under neutral pH conditions is highly susceptible to fragmentation, leading to rapid protodeboronation.[4][5]
Mitigation Strategies:
-
Reagent Stability:
-
Use Fresh Boronic Acid: Pyridylboronic acids can degrade upon storage. It is advisable to use freshly acquired or recently synthesized material.
-
Consider More Stable Boronic Acid Derivatives: To circumvent the instability of the free boronic acid, consider using more stable alternatives that release the active boronic acid species slowly under the reaction conditions. These include:
-
MIDA (N-methyliminodiacetic acid) boronates: These are exceptionally stable and can be used in sequential couplings.[3]
-
Potassium Trifluoroborate Salts (BF₃K): These crystalline solids are significantly less prone to protodeboronation.[3]
-
Diethanolamine Adducts: These adducts are air- and water-stable and can be used directly in the coupling reaction.[3]
-
-
-
Reaction Condition Optimization:
-
Base Selection: Strong bases can accelerate protodeboronation. Consider using weaker inorganic bases such as K₃PO₄ or K₂CO₃.[1] Fluoride bases like CsF can also be effective.
-
Solvent System: Ensure the use of anhydrous and thoroughly degassed solvents. The presence of water can facilitate protodeboronation.[1] Common solvent systems include dioxane/water or toluene.
-
Temperature Control: Lowering the reaction temperature may disfavor the protodeboronation pathway. Start with a moderate temperature (e.g., 60-80 °C) and adjust as needed.[1]
-
Workflow for Mitigating Protodeboronation:
Caption: Troubleshooting workflow for protodeboronation.
Issue 2: Catalyst Poisoning by the Pyridine Moiety
Symptoms:
-
Reaction stalls after initial conversion.
-
Formation of a dark-colored, heterogeneous reaction mixture.
-
Difficulty in isolating the product from catalyst-derived impurities.
Root Cause Analysis:
The nitrogen atom in the pyridine ring of both the boronic acid and the product can act as a ligand for the palladium catalyst. This coordination can lead to the formation of off-cycle, catalytically inactive palladium complexes, effectively "poisoning" the catalyst.[2] This issue is particularly pronounced with electron-rich pyridine systems. The presence of both chloro and fluoro substituents on the pyridine ring in this compound makes it electron-deficient, which can mitigate but not entirely eliminate this problem.
Mitigation Strategies:
-
Ligand Selection:
-
Bulky, Electron-Rich Ligands: The use of bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos), is highly recommended.[6] These ligands can promote the desired catalytic cycle and sterically hinder the coordination of the pyridine nitrogen to the palladium center.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are also effective in preventing catalyst poisoning and can enhance catalyst stability and activity.
-
-
Catalyst Choice:
-
Pre-formed Catalysts: Using well-defined palladium pre-catalysts (e.g., G3 or G4 palladacycles) can provide a more consistent source of the active Pd(0) species and improve reproducibility.[3]
-
Catalyst Deactivation Pathway by Pyridine Coordination:
Caption: Catalyst poisoning by pyridine coordination.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol serves as a starting point and should be optimized for each specific coupling partner.
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (or its stable derivative, 1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum and cycle between vacuum and backfilling with high-purity argon or nitrogen three times.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., SPhos Pd G3, 1-2 mol%) and any additional ligand if necessary.
-
Solvent Addition: Add the degassed, anhydrous solvent (e.g., Dioxane or Toluene, to achieve a concentration of ~0.1 M) via syringe.[1]
-
Reaction Execution: Place the sealed vessel in a pre-heated oil bath or heating block and stir vigorously at the desired temperature (start with a moderate temperature, e.g., 80 °C).
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.[1]
Protocol 2: Preparation of Diethanolamine Adduct of this compound
This protocol can be used to prepare a more stable form of the boronic acid.
-
Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.
-
Precipitation: A precipitate will form. Continue stirring the resulting slurry for 10-15 minutes.
-
Isolation: Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in the Suzuki coupling reaction.[3]
Data Summary
| Challenge | Common Cause | Recommended Solution |
| Low Yield | Protodeboronation | Use a stable boronate ester (MIDA, BF₃K), weaker base (K₃PO₄), and anhydrous conditions. |
| Reaction Stalls | Catalyst Poisoning | Employ bulky, electron-rich phosphine ligands (e.g., SPhos) or NHC ligands. |
| Palladium Black | Catalyst Decomposition | Ensure rigorous degassing of solvents and maintain a strict inert atmosphere. |
| Homocoupling | Presence of Oxygen | Improve degassing procedures and consider using a Pd(0) source directly. |
References
- Versatile Palladium‐Catalyzed C‐H Arylation of Fluoroarenes with 2‐Chloropyridine Derivatives - ResearchG
- Investigation of the palladium catalyzed aromatic coupling of pyridine deriv
- Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed. (URL: [Link])
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. (URL: [Link])
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society. (URL: [Link])
- Protodeboron
- Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid.
Sources
improving reaction kinetics of 2-Chloro-5-fluoropyridine-4-boronic acid coupling
Technical Support Center: Improving Reaction Kinetics of 2-Chloro-5-fluoropyridine-4-boronic acid Coupling
Welcome, researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and actionable troubleshooting strategies for the Suzuki-Miyaura cross-coupling of this compound. This particular substrate presents a unique set of challenges due to the electronic properties of the pyridine ring and the inherent strength of the C-Cl bond. This resource will help you navigate these complexities to achieve optimal reaction outcomes.
Understanding the Core Challenges
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its success is highly dependent on the specific substrates involved.[1] The coupling of this compound is particularly challenging for a few key reasons:
-
Substrate Reactivity: Chloropyridines are notably less reactive than their bromo or iodo counterparts. This is due to the stronger carbon-chlorine bond, which makes the crucial oxidative addition step in the catalytic cycle more difficult.[2][3] The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen further deactivates the C-Cl bond towards oxidative addition.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This coordination can lead to the formation of inactive catalyst complexes, effectively poisoning the catalyst and stalling the reaction.[4][5]
-
Boronic Acid Instability: Pyridine boronic acids, especially those with electron-withdrawing groups, can be prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[6][7] This decomposition of the nucleophilic partner leads to lower yields.
This guide will address these challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Troubleshooting Guide & FAQs
Issue 1: Low to No Product Formation
Q1: My Suzuki coupling reaction with this compound is showing low or no conversion. What are the most likely culprits and how can I address them?
A1: Low or no product formation is the most common issue with this substrate and can typically be traced back to one of three main areas: the catalyst system, the choice of base, or the reaction conditions.
-
Ineffective Catalyst System: The oxidative addition of the C-Cl bond is often the rate-limiting step.[2] A standard catalyst like Pd(PPh₃)₄ may be insufficient for this transformation.[5]
-
Solution: Employ a more active catalyst system. This typically involves the use of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[3] These ligands promote the oxidative addition of the C-Cl bond and can help stabilize the palladium catalyst.[3] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[3] Consider using a palladium precatalyst, such as those developed by the Buchwald group, which are designed for challenging couplings.[8]
-
-
Inappropriate Base Selection: The base plays a critical role in activating the boronic acid for the transmetalation step.[3][9] If the base is too weak or not sufficiently soluble, the reaction will be sluggish or fail completely.[2]
-
Solution: Stronger inorganic bases are often required for challenging couplings involving heteroaryl chlorides.[3] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[2][3] If you are using a weaker base like sodium carbonate (Na₂CO₃), switching to K₃PO₄ is a logical troubleshooting step.[2]
-
-
Suboptimal Reaction Temperature: Higher temperatures are often necessary to overcome the activation energy barrier for the oxidative addition of the C-Cl bond.[2][3]
-
Solution: If your reaction is not proceeding at a lower temperature (e.g., 80 °C), consider increasing the temperature to 100-120 °C.[3] Always monitor for potential substrate or product decomposition at higher temperatures.
-
Issue 2: Significant Side Product Formation
Q2: I'm observing significant byproducts in my reaction, primarily what appears to be protodeboronation of my boronic acid and homocoupling. How can I minimize these side reactions?
A2: The formation of byproducts like those from protodeboronation and homocoupling can often be mitigated by carefully adjusting your reaction conditions.
-
Protodeboronation: This is the undesired reaction of the boronic acid with a proton source, leading to the formation of 2-chloro-5-fluoropyridine. The presence of excess water can contribute to this side reaction.[10]
-
Solution: While a small amount of water is often beneficial for Suzuki couplings, excessive amounts should be avoided.[11] If you suspect protodeboronation is a major issue, try using anhydrous solvents and reagents. Ensure your base is of high quality and has been stored properly to minimize absorbed water. Running the reaction for the minimum time necessary to consume the starting material can also help.[12]
-
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of oxygen or certain Pd(II) species.[10][11]
-
Solution: Thoroughly degas your reaction mixture before adding the palladium catalyst.[10] This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent or by using freeze-pump-thaw cycles.[13] Maintaining a positive pressure of an inert gas throughout the reaction is crucial.[10] Using a Pd(0) source directly, such as Pd₂(dba)₃, or ensuring conditions are optimal for the complete reduction of a Pd(II) precatalyst can also minimize homocoupling.[5]
-
Issue 3: Reaction Stalls or is Sluggish
Q3: My reaction starts but then seems to stall, or the kinetics are extremely slow. What factors could be contributing to this?
A3: Sluggish or stalled reactions are often a sign of catalyst deactivation or poor reagent solubility.
-
Catalyst Deactivation: As mentioned, the pyridine nitrogen can bind to the palladium center, leading to catalyst inhibition.[4][5] The formation of palladium black is a visual indicator of catalyst decomposition and is often associated with failed reactions.[12]
-
Solution: The use of bulky, electron-rich ligands like SPhos or XPhos can sterically shield the palladium center, preventing inhibitory coordination from the pyridine nitrogen.[2] Ensuring a thoroughly deoxygenated reaction environment is also critical to prevent oxidative degradation of the catalyst.[12]
-
-
Poor Reagent Solubility: The insolubility of the base or other reagents can significantly slow down the reaction rate.[2][10]
-
Solution: Choose a solvent system that provides good solubility for all components at the reaction temperature.[14] Aprotic solvents like 1,4-dioxane or toluene, often with a small amount of water, are commonly used and can help to partially dissolve inorganic bases.[3] Vigorous stirring is also important to ensure good mixing, especially in heterogeneous mixtures.
-
Experimental Protocols & Data
Protocol 1: General Procedure for Catalyst System Screening
This protocol provides a framework for screening different palladium catalysts and ligands to identify the optimal system for your specific coupling partners.
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), your aryl halide coupling partner (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Seal the vial with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.
-
Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique such as TLC, GC, or LC-MS.
Table 1: Catalyst System Comparison
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 24 | <10 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85 |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene/H₂O | 110 | 12 | 92 |
| Pd(dppf)Cl₂ | K₂CO₃ | MeCN/H₂O | 80 | 24 | 35 |
This table provides illustrative data. Actual results may vary depending on the specific aryl halide used.
Visualizing the Process
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Applic
- Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine. Benchchem.
- Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection. Benchchem.
- Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. Benchchem.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (No valid URL provided).
- Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. PubMed.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides.
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. Benchchem.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Suzuki coupling of different chloropyridines with phenylboronic acids.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles.
- An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals.
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Benchchem.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
- Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI.
- Effect of solvent and base on Suzuki cross-coupling reaction.
- Help needed with unreproducible Suzuki coupling. Reddit.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Suzuki–Miyaura (hetero-)
- A General and Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
- A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles. Thieme Connect.
- The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Aryl
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- How can I solve my problem with Suzuki coupling?
- Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group.
- Mastering Suzuki Coupling with Pyridine-3-Boronic Acid: A Supplier's Guide. (No valid URL provided).
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki reaction. Wikipedia.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society.
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- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Workup Procedures for 2-Chloro-5-fluoropyridine-4-boronic acid Reactions
Welcome to the technical support center for reactions involving 2-Chloro-5-fluoropyridine-4-boronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and questions that arise during the workup and purification stages of reactions utilizing this versatile building block, particularly in the context of Suzuki-Miyaura cross-coupling reactions. Our goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot and optimize your synthetic procedures effectively.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is complete, but I'm struggling to remove the excess boronic acid and other boron-containing byproducts. What is the most effective workup strategy?
A1: This is a very common challenge. The acidic nature of boronic acids provides a straightforward handle for their removal. A standard and highly effective method is a basic aqueous wash.[1][2][3]
Here's the rationale: In a basic environment (e.g., washing with 1-2 M aq. NaOH or Na2CO3), the boronic acid (R-B(OH)2) is deprotonated to form a water-soluble boronate salt (R-B(OH)3⁻ Na⁺). This salt will partition into the aqueous layer during a liquid-liquid extraction, while your desired, typically less polar, biaryl product remains in the organic phase.[1][3]
Key Considerations:
-
Product Stability: Ensure your coupled product is stable under basic conditions. While many are, some functional groups can be sensitive.
-
Thorough Extraction: It is often necessary to perform the basic wash 2-3 times to ensure complete removal of the boronic acid.[1]
-
Solvent Choice: Use a suitable organic solvent for your product, such as ethyl acetate or dichloromethane, for the extraction.[1]
Q2: I'm observing significant amounts of a homocoupled byproduct (a bipyridine) in my crude reaction mixture. What causes this, and how can I minimize it during the reaction and remove it during workup?
A2: The formation of a homocoupled dimer from the boronic acid is a well-known side reaction in Suzuki-Miyaura couplings.[4][5][6] This is often promoted by the presence of oxygen in the reaction mixture.[4][6]
Minimization Strategies:
-
Inert Atmosphere: Rigorously degas your solvents and ensure the reaction is set up and run under an inert atmosphere (e.g., argon or nitrogen) to minimize oxygen levels.[1][7]
-
Catalyst Choice: The choice of palladium catalyst and ligand can influence the rate of homocoupling versus the desired cross-coupling.
-
Reaction Conditions: Suboptimal conditions, such as excessively high temperatures or prolonged reaction times, can sometimes favor side reactions.[5]
Removal During Workup: Homocoupled byproducts are typically neutral organic molecules with polarities similar to the desired product, making them difficult to remove with simple acid-base extractions. The primary method for their removal is flash column chromatography on silica gel. Careful selection of the eluent system is critical to achieve good separation.
Q3: My reaction yield is consistently low, and I suspect protodeboronation of the this compound. How can I identify and prevent this?
A3: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[4] In this case, it would lead to the formation of 2-chloro-5-fluoropyridine. This side reaction is a common cause of low yields, especially with heteroaryl boronic acids.[4][8]
Causes and Prevention:
-
Excess Base/Water: The presence of excess base or water, particularly at elevated temperatures, can facilitate protodeboronation.[4]
-
Prevention:
-
Use anhydrous solvents and reagents where possible.[1]
-
Consider using a milder or non-aqueous base, such as potassium fluoride (KF) or cesium carbonate (Cs2CO3).[1]
-
If the reaction allows, running it at a lower temperature can reduce the rate of this side reaction.[1]
-
Using a protected form of the boronic acid, like a MIDA boronate or a potassium trifluoroborate salt, can provide a "slow-release" of the active boronic acid, keeping its concentration low and minimizing decomposition.[1][7]
-
Identification: The presence of 2-chloro-5-fluoropyridine in your crude 1H NMR or GC-MS analysis is a strong indicator of protodeboronation.
Troubleshooting Guides
Problem 1: Persistent Palladium Catalyst Residues in the Product
Symptoms: The purified product has a dark or metallic appearance. Black solids (palladium black) are observed.
Troubleshooting Workflow:
Caption: Workflow for removing palladium residues.
Explanation:
-
Filtration: A simple filtration of the diluted reaction mixture through a pad of Celite® can often remove insoluble palladium black.
-
Chelation: Washing the organic layer with a saturated aqueous solution of ammonium chloride can help complex and remove some soluble palladium species.[9]
-
Adsorption: Stirring the crude product in solution with activated charcoal can adsorb palladium residues, which are then removed by filtration. Use this method judiciously, as it can also adsorb your product.
-
Recrystallization: This is a powerful final purification step that can effectively remove trace metal impurities.[10]
Problem 2: Difficulty with Purification by Column Chromatography
Symptoms: The product streaks badly on the silica gel column, co-elutes with impurities, or shows poor recovery.
Troubleshooting Steps:
| Issue | Potential Cause | Recommended Solution |
| Streaking/Tailing | The pyridine nitrogen is interacting with acidic silica gel. | Add a small amount of a basic modifier, like triethylamine (~0.5-1%), to the eluent system. |
| Co-elution | Polarity of product and impurity are too similar. | Try a different solvent system. For polar compounds, a dichloromethane/methanol system might offer better separation than ethyl acetate/hexanes.[2] |
| Poor Recovery | Product is highly polar and sticking to the silica. | Consider using a more polar eluent or switching to a different stationary phase like alumina or reverse-phase (C18) silica.[11] |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Suzuki-Miyaura Reaction
This protocol is designed for a typical Suzuki-Miyaura coupling of this compound with an aryl halide.
Step-by-Step Methodology:
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.[7]
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, 50 mL for a 1 mmol scale reaction).[7]
-
Basic Wash: Transfer the mixture to a separatory funnel and wash with 1 M aqueous sodium carbonate or sodium hydroxide solution (2 x 25 mL). This step removes unreacted boronic acid.[1]
-
Water Wash: Wash the organic layer with water (1 x 25 mL).[7]
-
Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) (1 x 25 mL) to aid in the removal of water.[7]
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).[7][12]
-
Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[7][12]
-
Purification: Purify the crude material by flash column chromatography on silica gel.[7]
Protocol 2: Removal of Boronic Acid Byproducts via Volatilization
For certain boronic acids and products, co-evaporation with methanol can be an effective removal strategy.
Step-by-Step Methodology:
-
Initial Concentration: After the reaction, concentrate the mixture on a rotary evaporator to remove the bulk of the reaction solvent.
-
Methanol Addition: Add methanol (MeOH) to the crude residue and concentrate again. The methanol reacts with the boronic acid to form the volatile trimethyl borate ester, which is removed under vacuum.[9]
-
Repeat: Repeat the process of adding and removing methanol 2-3 more times to ensure complete removal of the boron-containing species.[9]
-
Further Workup: Proceed with a standard aqueous workup (Protocol 1) or directly to purification if the crude material is sufficiently clean.
Logical Flow of a General Workup Procedure:
Caption: General workup and purification workflow.
This guide provides a foundational framework for troubleshooting workup procedures involving this compound. Successful organic synthesis relies on a combination of established protocols and the ability to adapt to the specific challenges presented by each unique reaction.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Common Side Reactions with Ethylboronic Acid.
- Benchchem. (n.d.). Managing impurities in 2-Chloropyridine-3-boronic acid starting material.
- ChemicalBook. (2025). This compound - Safety Data Sheet.
- Benchchem. (n.d.). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.
- ChemicalBook. (n.d.). This compound | 951677-47-7.
- Google Patents. (n.d.). EP1479685A1 - Process for the preparation of pyridine-2-boronic acid esters.
- Google Patents. (n.d.). DE102008010661A1 - Preparing pyridin-2-boronic acid compounds, useful e.g. to treat....
- ResearchGate. (2016). Can I remove boronic acid using Work up process?.
- Reddit. (2017). Trying to remove a boronic acid in a workup. Help! : r/chemistry.
- Organic Chemistry Resources Worldwide. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- ResearchGate. (2016). How to purify boronic acids/boronate esters?.
- Shenzhen Regent Biochemistry Tech Co., Ltd. (n.d.). This compound cas no.951677-47-7.
- Sigma-Aldrich. (n.d.). This compound.
- Reddit. (2017). Purification of boronic acids? : r/chemistry.
- ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
- Frontier Specialty Chemicals. (n.d.). This compound.
- Organic Syntheses. (n.d.). 3-pyridylboronic acid.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling : r/Chempros.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
Sources
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- 11. reddit.com [reddit.com]
- 12. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: 2-Chloro-5-fluoropyridine-4-boronic Acid
Welcome to the technical support resource for 2-Chloro-5-fluoropyridine-4-boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate common challenges and optimize your experimental outcomes.
Troubleshooting Guide: Byproduct Formation
One of the most common challenges encountered when working with this compound, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is the formation of unwanted byproducts. This section provides a structured approach to identifying and mitigating these issues.
Issue 1: Significant Formation of Homocoupled Bipyridine Byproduct
Question: I am observing a significant amount of a homocoupled bipyridine byproduct, 2,2'-dichloro-5,5'-difluoro-4,4'-bipyridine, in my Suzuki-Miyaura reaction. What is causing this and how can I minimize it?
Answer:
The homocoupling of boronic acids is a well-documented side reaction in Suzuki-Miyaura couplings and is often promoted by the presence of oxygen.[1][2][3][4] The mechanism can involve the palladium catalyst, particularly when a Pd(0) species is oxidized in the presence of dioxygen, leading to the oxidative coupling of two boronic acid molecules.[1][3]
Root Cause Analysis and Mitigation Strategies:
| Potential Cause | Explanation | Recommended Action |
| Oxygen Contamination | The presence of molecular oxygen can facilitate the oxidative homocoupling of the boronic acid, often involving a palladium peroxo complex.[1][2][3] | Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed. Employ techniques such as freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.[5] |
| Catalyst Choice | Using a Pd(II) precatalyst that is incompletely reduced to the active Pd(0) species can sometimes lead to side reactions, including homocoupling.[6] | Use a Pd(0) Source: Consider using a direct Pd(0) source like Pd(PPh₃)₄ to potentially reduce the incidence of homocoupling.[5] |
| Reaction Temperature | Higher temperatures can sometimes favor the homocoupling pathway. | Temperature Optimization: Attempt to run the reaction at a lower temperature to see if the formation of the homocoupled byproduct is diminished relative to the desired product.[5] |
Experimental Workflow for Minimizing Homocoupling:
Caption: Workflow to minimize boronic acid homocoupling.
Issue 2: Formation of 2-Chloro-5-fluoropyridine via Protodeboronation
Question: My reaction is producing a significant amount of 2-chloro-5-fluoropyridine, and my starting boronic acid is being consumed. What is happening?
Answer:
This side product is the result of protodeboronation, a reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[7] This process is often pH-dependent and can be particularly problematic for certain heteroaromatic boronic acids.[8][9][10] While 4-pyridyl boronic acids are generally more stable than their 2-pyridyl counterparts, protodeboronation can still occur under certain conditions.[8][9][10]
Root Cause Analysis and Mitigation Strategies:
| Potential Cause | Explanation | Recommended Action |
| Aqueous Conditions/Base | The presence of water and the choice of base can significantly influence the rate of protodeboronation. The reaction is pH-dependent.[10] | Anhydrous Conditions: If possible, switch to anhydrous conditions. Ensure all solvents and reagents are scrupulously dried. Base Selection: Screen different bases. A weaker, non-nucleophilic base or anhydrous conditions with a base like K₃PO₄ may be beneficial.[5] |
| Reaction Temperature & Time | Prolonged reaction times at elevated temperatures can increase the extent of protodeboronation. | Optimize Reaction Time/Temp: Monitor the reaction closely by TLC or LC-MS to determine the point of maximum product formation before significant decomposition occurs. Consider if a lower temperature for a longer duration is more effective. |
| Boronic Acid Stability | The inherent stability of the boronic acid can be a factor. | Use a Boronic Ester: Convert the boronic acid to a more stable derivative, such as a pinacol ester. These are often more resistant to protodeboronation and can be used directly in the coupling reaction.[5] |
Issue 3: Low Yield of Desired Product and Recovery of Starting Materials
Question: My Suzuki coupling reaction is sluggish or fails to go to completion, and I recover a large amount of my starting aryl halide and boronic acid. What are the likely causes?
Answer:
A stalled Suzuki coupling reaction can be due to several factors related to catalyst activity and the specific nature of your substrates. The this compound is an electron-deficient system, which can influence its reactivity.
Troubleshooting Decision Tree for Low Conversion:
Sources
- 1. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation [agris.fao.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Pyridylboronic Acids: A Comparative Analysis of 2-Chloro-5-fluoropyridine-4-boronic acid and 2-chloropyridine-4-boronic acid
For professionals engaged in the intricate art of molecular design, the selection of building blocks is a decision that dictates the trajectory of a synthetic campaign. Pyridylboronic acids are indispensable tools, particularly within the robust framework of Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl structures that form the backbone of countless pharmaceuticals and agrochemicals.[1][2]
This guide offers an in-depth, objective comparison of two closely related yet functionally distinct pyridylboronic acids: 2-Chloro-5-fluoropyridine-4-boronic acid and its non-fluorinated analog, 2-chloropyridine-4-boronic acid . We will dissect the subtle yet profound influence of a single fluorine atom, providing researchers, scientists, and drug development professionals with the field-proven insights necessary to make strategic synthetic choices.
Physicochemical Properties at a Glance
A molecule's identity is encoded in its physical properties. These parameters not only confirm its structure but also predict its behavior in a reaction vessel. Below is a comparative summary of the two boronic acids.
| Property | This compound | 2-chloropyridine-4-boronic acid | Rationale for Significance |
| Molecular Formula | C₅H₄BClFNO₂ | C₅H₅BClNO₂[1] | Defines the elemental composition and molar mass. |
| Molecular Weight | 175.35 g/mol | 157.36 g/mol [1][3] | Crucial for stoichiometric calculations in reaction setup. |
| CAS Number | 951677-47-7[4][5] | 458532-96-2[1][6] | A unique identifier for unambiguous substance identification. |
| Appearance | Solid | White to almost white crystalline powder[1] | Provides a preliminary check on material purity and identity. |
| Melting Point | Not specified | ~210 °C[1][6] (Lit.) | A key indicator of purity; a sharp melting point suggests high purity. |
| pKa (Predicted) | Lower (More Acidic) | Higher (Less Basic) | The electron-withdrawing fluorine atom lowers the pKa of the pyridine nitrogen, reducing its Lewis basicity.[7] This impacts catalyst interaction and solubility. |
| Lipophilicity (logP) | Generally Higher | Generally Lower | Fluorine substitution typically increases a molecule's lipophilicity, which can influence solubility in organic solvents and pharmacokinetic properties of the final product.[7] |
The Decisive Role of Fluorine: An Electronic Perspective
The substitution of a hydrogen atom with fluorine at the 5-position of the pyridine ring is not a trivial modification. It fundamentally alters the electronic landscape of the molecule, with direct consequences for its reactivity.[7]
Fluorine exerts a powerful electron-withdrawing inductive effect due to its high electronegativity. This effect pulls electron density away from the aromatic ring, making the entire pyridine system more electron-deficient, or "π-deficient".[8] While fluorine can technically donate a lone pair of electrons via a mesomeric (resonance) effect, its inductive effect is overwhelmingly dominant in this context.
This electronic perturbation has two critical consequences for Suzuki-Miyaura coupling:
-
Reduced Basicity of the Pyridine Nitrogen : The pyridine nitrogen's lone pair is less available for coordination. In many Suzuki couplings involving pyridyl substrates, this lone pair can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation—a phenomenon known as the "2-pyridyl problem" when the boronic acid is at the 2-position.[9][10] By reducing the nitrogen's basicity, the fluorine atom in This compound can mitigate this catalyst inhibition, potentially leading to cleaner reactions and higher yields.[10]
-
Modulated Nucleophilicity : The overall electron-deficient nature of the fluorinated ring can decrease the nucleophilicity of the boronic acid.[7] This may influence the rate-determining transmetalation step of the catalytic cycle, where the organoboron compound transfers its organic group to the palladium center.
Caption: Inductive effects of substituents on pyridine ring electron density.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
While direct, side-by-side kinetic studies comparing these two specific reagents are sparse in the literature, we can construct a robust comparative framework based on established chemical principles and data from analogous systems.
The Suzuki-Miyaura reaction is a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic nature of both the boronic acid and the coupling partner influences the efficiency of this cycle.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Chloropyridine-4-boronic acid | CymitQuimica [cymitquimica.com]
- 4. This compound | 951677-47-7 [m.chemicalbook.com]
- 5. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. 2-chloro-4-pyridylboronic acid - 458532-96-2 - Structure, Synthesis, Properties [organoborons.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Reactivity of Fluorinated Pyridine Boronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the fluorinated pyridine motif is a cornerstone of modern medicinal chemistry. This structural unit can significantly enhance metabolic stability, modulate pKa, and improve binding affinity, making it a highly sought-after component in the design of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging the crucial carbon-carbon bonds that link these valuable heterocycles to other molecular fragments. However, not all fluorinated pyridine boronic acids are created equal. Their reactivity in this pivotal transformation is a nuanced interplay of electronic and steric factors, dictated by the positional relationship between the fluorine atom, the boronic acid moiety, and the pyridine nitrogen.
This guide provides an in-depth comparison of the reactivity of various fluorinated pyridine boronic acid isomers. We will delve into the mechanistic underpinnings that govern their performance, supported by available experimental data, to empower you to make informed decisions in your synthetic endeavors.
The "2-Pyridyl Problem" and the Advantage of Fluorination
A well-documented challenge in Suzuki-Miyaura couplings involving pyridine-based boronic acids is the "2-pyridyl problem." The Lewis basic lone pair of the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition and reduced reaction yields. This is particularly pronounced when the boronic acid is at the 2-position.
The introduction of a fluorine atom onto the pyridine ring serves to mitigate this issue. As a highly electronegative element, fluorine exerts a strong electron-withdrawing effect, reducing the electron density of the pyridine ring and, consequently, the Lewis basicity of the nitrogen atom. This diminished basicity lessens the propensity for catalyst inhibition, which can lead to improved reaction outcomes compared to non-fluorinated analogs.
A Comparative Look at Isomer Reactivity
The reactivity of a boronic acid in the Suzuki-Miyaura coupling is primarily influenced by the efficiency of the transmetalation step, where the organic group is transferred from boron to the palladium center. This step is sensitive to the electronic nature of the organic fragment.
General Reactivity Trend:
In many cases, the reactivity of substituted arylboronic acids follows the trend: para > meta >> ortho for the position of an electron-withdrawing group relative to the boronic acid. This is due to a combination of electronic and steric effects.
The Influence of Fluorine Position:
-
Fluorine at the 2-position (e.g., 2-Fluoro-5-pyridylboronic acid): The fluorine atom in the ortho position to the nitrogen significantly reduces the nitrogen's Lewis basicity, thereby minimizing catalyst inhibition. This electronic benefit can lead to higher yields compared to non-fluorinated analogs.
-
Fluorine at the 3-position (e.g., 3-Fluoro-5-pyridylboronic acid): The electron-withdrawing effect of the fluorine is still present, though attenuated compared to the 2-position. Reactivity will be influenced by the position of the boronic acid.
-
Fluorine at the 4-position (e.g., 4-Fluoro-2-pyridylboronic acid): The fluorine atom is now para to the nitrogen, exerting a strong electron-withdrawing effect through resonance and induction. However, if the boronic acid is at the 2-position, the "2-pyridyl problem" may still be a factor, albeit a reduced one.
The Influence of Boronic Acid Position:
-
Boronic acid at the 2-position: Generally the most challenging due to the "2-pyridyl problem." Fluorination at any position on the ring is beneficial.
-
Boronic acid at the 3- or 4-position: These isomers are typically more stable and less prone to side reactions like protodeboronation compared to their 2-pyridyl counterparts.
A Note on Protodeboronation
A common side reaction in Suzuki-Miyaura couplings, especially with heteroaryl boronic acids, is protodeboronation, the cleavage of the C-B bond by a proton source. The propensity for protodeboronation is highly dependent on the specific isomer and the reaction conditions. Generally, 2-pyridylboronic acids are more susceptible to this side reaction. The use of anhydrous conditions, specific bases (like KF), and carefully chosen catalyst systems can help to minimize this undesired pathway.
Quantitative Performance Comparison
Direct, side-by-side comparisons of fluorinated pyridine boronic acid isomers are scarce. However, we can draw valuable insights from studies that have coupled various heteroaryl boronic acids with a standardized electrophile under consistent conditions.
Table 1: Suzuki-Miyaura Coupling of Various Boronic Acids with Pyridine-2-sulfonyl fluoride (PyFluor)
This table presents the yields of 2-arylpyridines from the coupling of various heteroaryl boronic acids with PyFluor, providing a standardized electrophile for comparison.
| Boronic Acid/Ester | Product | Yield (%) |
| 2-Thiopheneboronic acid | 2-(Thiophen-2-yl)pyridine | 82 |
| 2-Furanboronic acid | 2-(Furan-2-yl)pyridine | 62 |
| 3-Pyridylboronic acid pinacol ester | 2-(Pyridin-3-yl)pyridine | Modest |
| 4-Pyridylboronic acid pinacol ester | 2-(Pyridin-4-yl)pyridine | Modest |
| 4-Cyanophenylboronic acid | 2-(4-Cyanophenyl)pyridine | 35 |
| 4- |
The Strategic Advantage of 2-Chloro-5-fluoropyridine-4-boronic Acid in Modern Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery and materials science, the synthesis of complex aromatic and heteroaromatic structures is paramount. The strategic incorporation of fluorine-containing heterocycles, particularly pyridines, has been shown to significantly enhance the pharmacological properties of active pharmaceutical ingredients (APIs).[1] This guide provides an in-depth technical analysis of 2-Chloro-5-fluoropyridine-4-boronic acid, a key building block in this endeavor. We will explore its distinct advantages in synthesis, present a comparative overview against viable alternatives, and provide detailed experimental protocols to empower researchers in their synthetic strategies.
The Rise of Fluorinated Pyridines in Medicinal Chemistry
The introduction of fluorine into a molecule can profoundly influence its physicochemical properties.[2] Fluorine's high electronegativity and relatively small size can alter a compound's lipophilicity, metabolic stability, and binding affinity to target proteins.[3] Specifically, fluorinated pyridines are prevalent scaffolds in a multitude of FDA-approved drugs due to their ability to modulate pKa, improve cell membrane permeability, and block sites of metabolic degradation.[1] The 2-chloro-5-fluoropyridinyl moiety, in particular, offers multiple points for diversification, making it a highly sought-after fragment in the design of novel therapeutics.
This compound: A Versatile Tool for C-C Bond Formation
This compound is a pivotal reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[4] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a carbon-carbon bond between an organoboron compound and an organohalide. The unique substitution pattern of this compound offers several distinct advantages in this context.
Key Advantages:
-
Orthogonal Reactivity: The presence of both a chloro and a fluoro substituent on the pyridine ring allows for selective and sequential cross-coupling reactions. The carbon-chlorine bond is more readily activated by palladium catalysts compared to the highly stable carbon-fluorine bond. This enables the boronic acid to first participate in a Suzuki-Miyaura coupling, leaving the chlorine atom intact for subsequent functionalization through other cross-coupling reactions (e.g., Buchwald-Hartwig amination, Sonogashira coupling) or nucleophilic aromatic substitution (SNAr). This orthogonality is a significant advantage in the efficient construction of complex molecules.
-
Electronic Tuning: The electron-withdrawing nature of both the fluorine and chlorine atoms, as well as the pyridine nitrogen, influences the electronic properties of the boronic acid. This can enhance the rate of transmetalation in the Suzuki-Miyaura catalytic cycle, a step that is often rate-limiting.
-
Favorable Isomeric Position: The boronic acid moiety is at the 4-position of the pyridine ring. This avoids the "2-pyridyl problem," a well-documented phenomenon where the proximity of the nitrogen atom in 2-pyridylboronic acids can lead to catalyst inhibition and facile protodeboronation (loss of the boronic acid group), resulting in lower yields.[1] 3- and 4-pyridylboronic acids are generally more stable and less prone to these side reactions.[1]
Comparative Analysis with Alternative Reagents
The choice of a building block in a synthetic campaign is often a balance between reactivity, stability, cost, and the desired final structure. Here, we compare this compound with its hypothetical bromo and iodo analogs, as well as other positional isomers. While direct head-to-head comparative studies under identical conditions are scarce in the literature, we can infer their relative performance based on established principles of Suzuki-Miyaura coupling.
The reactivity of the C-X bond (where X is a halogen) in the oxidative addition step of the Suzuki-Miyaura reaction generally follows the trend: C-I > C-Br > C-Cl. Consequently, the chloro-substituted pyridine offers greater stability and is often more cost-effective for large-scale synthesis, while the bromo and iodo analogs would be expected to react under milder conditions.
| Reagent | Relative Reactivity (C-X Bond) | Stability | Cost-Effectiveness | Key Feature |
| This compound | Lower | High | High | Excellent for orthogonal synthesis; stable. |
| 2-Bromo-5-fluoropyridine-4-boronic acid | Intermediate | Moderate | Moderate | Good balance of reactivity and stability. |
| 2-Iodo-5-fluoropyridine-4-boronic acid | High | Lower | Low | Highest reactivity; suitable for challenging couplings. |
Experimental Protocols
The following protocols are provided as a general guide and should be optimized for specific substrates and reaction scales.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a typical Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, the palladium catalyst, and the base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization of Key Concepts
Conclusion
This compound stands out as a highly valuable and versatile building block for the synthesis of complex, fluorinated pyridine-containing molecules. Its key advantages lie in the potential for orthogonal functionalization of the chloro and fluoro substituents, its favorable isomeric configuration that mitigates the "2-pyridyl problem," and its electronic properties that can facilitate the Suzuki-Miyaura coupling. While alternative halo-analogs may offer enhanced reactivity, the chloro-derivative provides a stable and cost-effective option, particularly for multi-step syntheses where strategic bond formation is critical. The provided protocols and conceptual frameworks aim to equip researchers with the necessary knowledge to effectively incorporate this powerful reagent into their synthetic endeavors.
References
- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025).
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- (2-Chloro-5-fluoropyridin-4-yl)boronic acid. (n.d.). MySkinRecipes. [Link]
- Fluorine in drug discovery: Role, design and case studies. (2025).
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2008).
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2019). MDPI. [Link]
- A Simple, Modular Synthesis of Substituted Pyridines. (2008).
- Suzuki reactions of 2-bromopyridine with aryl boronic acids. (2013).
- Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. (2025). RSC Publishing. [Link]
- Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). Scholarship @ Claremont. [Link]
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). PMC. [Link]
- Recent progress in the synthesis of pyridinylboronic acids and esters. (2016).
- Mechanistic investigation of the nickel-catalyzed Suzuki reaction of N, O-acetals: Evidence for boronic acid assisted oxidative addition and an iminium activation pathway. (2012). Princeton University. [Link]
- Suzuki-Miyaura Coupling. (n.d.). Yoneda Labs. [Link]
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2005).
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (2001). SciSpace. [Link]
- (12) United States Patent. (2011).
- Method of carrying out suzuki - miyaura cc-coupling reactions. (2013).
- Method of carrying out Suzuki-Miyaura CC-coupling reactions. (2012).
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
- Suzuki Miyaura cross-coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. [Link]
- cross-coupling of phenolic derivatives. (2011).
- Cross-coupling of unactivated secondary boronic acids. (2015).
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A Senior Application Scientist's Guide to Alternative Reagents for 2-Chloro-5-fluoropyridine-4-boronic acid
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of building blocks is a critical decision that dictates the efficiency, robustness, and ultimate success of a synthetic campaign. 2-Chloro-5-fluoropyridine-4-boronic acid is a valuable reagent, frequently employed in palladium-catalyzed cross-coupling reactions to install the electronically distinct chloro-fluoro-pyridyl moiety—a common pharmacophore in modern medicinal chemistry.[1]
However, reliance on a single reagent can be limiting. Challenges such as reagent stability, reaction sensitivity, and the need for orthogonal reactivity profiles often necessitate the exploration of alternatives. This guide provides an in-depth comparison of viable alternatives to this compound, offering field-proven insights and experimental data to inform your selection process.
The Reference Point: Understanding this compound
Before exploring alternatives, it is crucial to understand the properties of the parent compound. The pyridine-4-boronic acid scaffold is generally more stable than its 2- and 3-substituted counterparts, which are often prone to rapid protodeboronation. The presence of two electron-withdrawing halogens (chlorine and fluorine) on the pyridine ring has two significant, albeit opposing, effects:
-
Ring Deactivation: The inductive effects of the halogens decrease the electron density of the aromatic system.
-
Reduced Lewis Basicity: The electron-withdrawing nature of the halogens significantly reduces the basicity of the pyridine nitrogen lone pair. This is highly advantageous in palladium-catalyzed reactions, as it mitigates catalyst inhibition that can occur when the nitrogen atom coordinates to the palladium center.[2][3]
This profile makes it a generally effective, though sometimes temperamental, coupling partner. The primary motivation for seeking alternatives stems from the inherent instability of many boronic acids and the desire for reagents with enhanced stability, handling characteristics, and, in some cases, unique reactivity for complex, multi-step syntheses.[4][5]
Strategic Alternatives: Enhancing Stability and Expanding Synthetic Utility
The most effective alternatives to pyridine boronic acids address their primary liability: stability. Two classes of reagents, potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates, have emerged as superior options for handling and for use in complex synthetic routes.
Potassium (2-Chloro-5-fluoropyridin-4-yl)trifluoroborate
Potassium organotrifluoroborate salts (R-BF3K) are tetracoordinate boron species that offer a substantial upgrade in stability over their boronic acid counterparts.[6][7]
-
Advantages:
-
Enhanced Stability: They are typically crystalline, free-flowing solids that are stable to air and moisture, making them easy to handle and store over long periods.[8][9]
-
Reduced Protodeboronation: The tetracoordinate nature of the boron atom makes them significantly less susceptible to premature protodeboronation under reaction conditions.[9]
-
Stoichiometric Precision: Due to their stability, they can be weighed accurately and used in near-stoichiometric amounts, avoiding the need for large excesses of the nucleophilic partner.
-
-
Causality Behind Experimental Use: The robustness of the B-F bonds necessitates specific conditions for the productive release of the active boron species into the catalytic cycle. The transmetalation step in the Suzuki-Miyaura reaction requires a tricoordinate boron. Therefore, the in-situ hydrolysis of the trifluoroborate, typically facilitated by a base like cesium carbonate or potassium phosphate in the presence of water, is a prerequisite for successful coupling. This controlled release can be beneficial in preventing the buildup of reactive, unstable boronic acid.
(2-Chloro-5-fluoropyridin-4-yl) MIDA boronate
MIDA boronates represent a paradigm shift in handling and utilizing boronic acids, particularly those that are intrinsically unstable.[10] By complexing the boronic acid with N-methyliminodiacetic acid (MIDA), the boron center is converted from a reactive sp²-hybridized state to a stable, tetrahedral sp³-hybridized state.[10]
-
Advantages:
-
Exceptional Stability: MIDA boronates are indefinitely stable on the benchtop, compatible with a wide range of anhydrous reaction conditions, and can even be purified via silica gel chromatography.[10][11][12]
-
Iterative Cross-Coupling (ICC): Their inertness under anhydrous conditions allows them to function as a "boron protecting group." This enables chemists to perform chemical transformations on other parts of the molecule while the MIDA boronate remains intact, a cornerstone of the powerful ICC strategy for streamlined synthesis of complex molecules.[10][12]
-
Slow-Release Kinetics: Deprotection is achieved under mild aqueous basic conditions, leading to a slow, controlled release of the boronic acid.[5] This is particularly effective for challenging cross-couplings with unreactive chlorides or for preventing decomposition of the released boronic acid.[5]
-
-
Causality Behind Experimental Use: The MIDA ligand must be hydrolyzed for the boronate to participate in the Suzuki-Miyaura catalytic cycle. This is typically achieved using a mild aqueous base (e.g., K₃PO₄, NaHCO₃) at room temperature or slightly elevated temperatures. The rate of release can be tuned by the reaction conditions, providing a level of control not achievable with free boronic acids.[5]
Data Presentation: A Comparative Overview
The following tables provide a comparative summary of the key features and performance of these reagents.
Table 1: Comparison of Physical and Handling Properties
| Property | This compound | Potassium (2-Chloro-5-fluoropyridin-4-yl)trifluoroborate | (2-Chloro-5-fluoropyridin-4-yl) MIDA boronate |
| Form | Typically a solid[13] | Crystalline solid | Crystalline solid |
| Benchtop Stability | Moderate; susceptible to dehydration/boroxine formation and protodeboronation | High; generally stable indefinitely to air and moisture[6][7] | Exceptional; indefinitely stable to air and moisture[10][12] |
| Chromatography | Not stable | Generally not applicable | Stable to silica gel chromatography[10] |
| Handling | Requires careful handling, often stored under inert atmosphere | Easy to handle and weigh in air | Easy to handle and weigh in air |
| Key Advantage | Commercially available, direct use | Enhanced stability, ease of handling | Orthogonal reactivity, enables iterative cross-coupling |
Table 2: Representative Suzuki-Miyaura Coupling Performance
Disclaimer: The following data is synthesized from typical reported yields for each class of reagent across various substrates to provide a general performance expectation. Direct head-to-head comparative studies are rare; therefore, reaction conditions are optimized for each reagent class and are not identical.
| Reagent Class | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Solvent | Temp (°C) | Yield (%) |
| Boronic Acid | Aryl Bromide | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 90-100 | 70-95 |
| Trifluoroborate | Aryl Chloride | Pd(OAc)₂ / SPhos | K₃PO₄ | n-Butanol | 100 | 75-98[9] |
| MIDA Boronate | Aryl Chloride | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 60-100 | 80-99[5] |
Visualization of Reagent Selection
The choice of reagent is dictated by the specific synthetic challenge. The following workflow provides a logical framework for this decision-making process.
Caption: Decision workflow for selecting the optimal pyridine-4-boron reagent.
Experimental Protocols: A Self-Validating System
The trustworthiness of a method is confirmed by its reproducibility. The following protocols are designed to be self-validating, providing clear steps and rationale for key experimental choices.
Protocol 1: Standard Suzuki-Miyaura Coupling with this compound
This protocol is representative for a standard coupling with an activated aryl halide.
-
Rationale: This procedure uses a common palladium catalyst and a carbonate base in a polar aprotic solvent system, which is a robust starting point for many Suzuki-Miyaura reactions.[14] The aqueous component is crucial for the hydrolysis of the boronic acid/boroxine to the active boronate species required for transmetalation.
-
Methodology:
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and sodium carbonate (2.0 equiv).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times. This is critical to prevent oxidation of the Pd(0) species that is formed in situ.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. Degassing the solvent prevents catalyst deactivation by oxygen.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS until the limiting reagent is consumed (typically 8-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
-
Protocol 2: Slow-Release Coupling with a (2-Chloro-5-fluoropyridin-4-yl) MIDA boronate
This protocol is adapted for coupling with a less reactive aryl chloride, where slow release of the boronic acid is advantageous.[5]
-
Rationale: This procedure utilizes a more active catalyst system (a palladium source with a bulky, electron-rich phosphine ligand like SPhos) capable of activating the C-Cl bond.[15] A mild base (K₃PO₄) in an aqueous solvent system facilitates the slow hydrolysis of the MIDA boronate, maintaining a low, steady concentration of the active boronic acid to maximize coupling efficiency and minimize decomposition.[5]
-
Methodology:
-
Catalyst Pre-formation: To an oven-dried Schlenk tube under an inert atmosphere, add Palladium(II) acetate (Pd(OAc)₂, 2 mol%), SPhos (4 mol%), and potassium phosphate (K₃PO₄, 3.0 equiv). The ligand protects and activates the palladium catalyst.
-
Reagent Addition: Add the aryl chloride (1.0 equiv) and the (2-Chloro-5-fluoropyridin-4-yl) MIDA boronate (1.1 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent Addition: Add degassed toluene and water (typically a 10:1 ratio).
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 18-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Caption: A general experimental workflow for Suzuki-Miyaura cross-coupling.
Conclusion
While this compound remains a workhorse reagent, its limitations, primarily related to stability, have driven the development of superior alternatives. Potassium trifluoroborates offer a robust, easy-to-handle option for routine couplings, while MIDA boronates provide exceptional stability and are the reagent of choice for complex, multi-step syntheses employing iterative cross-coupling strategies. The selection of the optimal reagent is not a matter of simple replacement but a strategic decision based on the specific demands of the synthetic target, providing chemists with a versatile toolkit to accelerate discovery.
References
- Vertex AI Search. (n.d.). Why Pyridine-4-boronic Acid is Crucial for Drug Discovery & Development.
- ResearchGate. (n.d.). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline.
- Guidechem. (n.d.). How to apply and prepare Pyridine-4-boronic acid effectively?.
- ChemicalBook. (2025, July 3). Application research of pyridine-4-boronic acid.
- Arkat USA. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC, 2013(i), 135-153.
- ChemicalBook. (2020, February 13). What is Pyridine-4-boronic acid?.
- Hassan, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4183.
- ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic....
- BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.
- Sigma-Aldrich. (n.d.). This compound.
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 813-824.
- Al-Zoubi, R. M., et al. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270.
- Guidechem. (n.d.). This compound cas no.951677-47-7.
- Frontier Specialty Chemicals. (n.d.). This compound.
- MySkinRecipes. (n.d.). (2-Chloro-5-fluoropyridin-4-yl)boronic acid.
- AOBChem USA. (n.d.). This compound.
- Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications.
- Burke, M. D., et al. (n.d.). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH Public Access.
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development.
- CymitQuimica. (n.d.). 2-Chloro-5-fluoropyridine-3-boronic acid.
- Wikipedia. (n.d.). Pyridine.
- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963.
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
- Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 813-24.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- Penido, C., et al. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 21(11), 1467.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- Savitha, B., et al. (2015). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. ResearchGate.
- BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling.
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
- Nykaza, T. V., et al. (2018). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 20(13), 3943-3947.
- Sigma-Aldrich. (n.d.). MIDA Boronates.
- BenchChem. (2025). Validating 2-Fluoropyridine-3-boronic Acid in Catalytic Cross-Coupling Reactions.
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
- MDPI. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Molecules.
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A Researcher's Guide to Maximizing Suzuki Coupling Yields: A Comparative Analysis of Boronic Acids
Introduction: The Enduring Power of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a foundational tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2] For researchers in drug development and materials science, mastering this palladium-catalyzed reaction is paramount. A critical determinant of success and yield lies in the judicious selection of the organoboron reagent, most commonly a boronic acid. This guide provides an in-depth comparative analysis of how different boronic acids influence Suzuki coupling yields, supported by experimental data and actionable protocols.
The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle
To understand how the choice of boronic acid impacts the reaction, we must first examine the catalytic cycle. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The boronic acid enters the cycle during the transmetalation step, where the organic group (Ar') is transferred from the boron atom to the palladium(II) complex. The efficiency of this step is a major determinant of the overall reaction rate and yield.
The Influence of Boronic Acid Structure on Reaction Yield
The electronic and steric properties of the substituents on the aryl boronic acid play a pivotal role in the outcome of the reaction. These factors directly influence the rate of transmetalation and the stability of the boronic acid itself.
Electronic Effects: A Tale of Donors and Withdrawers
The electronic nature of the substituents on the aryl boronic acid significantly impacts the nucleophilicity of the organic group being transferred.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density on the aromatic ring. This enhanced electron density generally accelerates the transmetalation step, leading to higher reaction rates and often improved yields.[1]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) and cyano (-CN) decrease the electron density of the aromatic ring. This can slow down the transmetalation step.[1] While sometimes leading to lower yields, successful couplings with electron-deficient partners can often be achieved by carefully selecting the reaction conditions.[1][5]
The following table summarizes experimental data illustrating the impact of electronic effects on Suzuki coupling yields.
| Aryl Boronic Acid | Substituent | Electronic Effect | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Phenylboronic acid | -H | Neutral | 4-Bromoacetophenone | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 85 | [1] |
| 4-Methoxyphenylboronic acid | -OCH₃ (para) | Electron-Donating | 4-Bromoacetophenone | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 92 | [1] |
| 4-Nitrophenylboronic acid | -NO₂ (para) | Electron-Withdrawing | 4-Bromoacetophenone | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 75 | [1] |
| 3-Thienylboronic acid | Thienyl | Heteroaryl (π-rich) | Aryl Halide | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Variable | [6] |
Steric Hindrance: The Challenge of Crowded Molecules
Steric bulk on the boronic acid, particularly at the ortho positions, can significantly hinder the approach of the boronic acid to the palladium center, thereby slowing down the transmetalation step.[7][8] This can lead to lower yields or require more forcing reaction conditions.
-
Ortho Substituents: The presence of large groups adjacent to the boronic acid moiety can create significant steric congestion.[8][9] Overcoming this challenge often necessitates the use of specialized, bulky phosphine ligands that can promote the desired coupling.[7] For instance, studies have shown that while ortho-substituted arylpyridines can be synthesized, the reaction selectivity and yield are highly dependent on the nature of the substituent and the reaction conditions.[8][9]
The Stability Factor: A Crucial Consideration for Boronic Acids
A significant challenge in Suzuki couplings is the potential for decomposition of the boronic acid, primarily through protodeboronation, where the carbon-boron bond is cleaved.[6][10] This side reaction is particularly problematic for certain heteroaryl boronic acids, such as 3-thienylboronic acid, which are more prone to instability.[6]
To mitigate this, more stable derivatives like pinacol esters or MIDA (N-methyliminodiacetic acid) boronates are often employed.[6][10] These derivatives can exhibit slower, controlled release of the boronic acid into the reaction mixture, minimizing decomposition and maximizing the yield of the desired cross-coupled product.[10]
Caption: Competing pathways for the boronic acid in Suzuki coupling.
Experimental Protocol: A General Procedure for Comparative Analysis
To objectively compare the performance of different boronic acids, a standardized experimental protocol is essential.
Materials:
-
Aryl halide (1.0 equivalent)
-
Substituted boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., Toluene/Water 4:1)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the substituted boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity, and determine the isolated yield.
Conclusion: Strategic Selection for Synthetic Success
The choice of boronic acid is a critical parameter in optimizing Suzuki-Miyaura cross-coupling reactions. A thorough understanding of the electronic and steric effects of substituents, as well as the inherent stability of the boronic acid, is crucial for maximizing yields and achieving synthetic goals. While electron-donating groups generally enhance reactivity, careful selection of ligands, bases, and solvents can enable efficient couplings even with more challenging electron-deficient or sterically hindered substrates. By applying the principles and protocols outlined in this guide, researchers can make informed decisions to enhance the efficiency and success of their synthetic endeavors.
References
- BenchChem. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. BenchChem Technical Support.
- Kumar, A., & Singh, A. (2018). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- BenchChem. (2025). A Comparative Analysis of 3-Thienylboronic Acid Yields in Suzuki-Miyaura Coupling. BenchChem Technical Support.
- Ghosh, A., & Sanyal, A. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences, 4(1), 1-13.
- Ghosh, A., & Sanyal, A. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Tang, W., & Zhang, X. (2014). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling.
- Lombardo, V. M., et al. (2018). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki‐Miyaura Reactions. ChemistrySelect, 3(42), 11849-11853.
- Wang, Y., et al. (2018). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ChemistrySelect, 3(29), 8431-8435.
- Knapp, D. M., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(16), 5431-5442.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Lindhardt, A. T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1956-1959.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
- Thomas, A. A., et al. (2020). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 22(15), 5945-5950.
- Tang, W., & Zhang, X. (2019). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Genov, M., et al. (2000). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 65(15), 4689-4692.
- Lee, J. C., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4304-4307.
- Tang, W., & Zhang, X. (2010). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Ortiz, A., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Tetrahedron Letters, 59(31), 3043-3047.
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Deng, J., et al. (2017). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Tetrahedron Letters, 58(4), 349-353.
- Al-Zoubi, R. M. (2011). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Letters in Organic Chemistry, 8(3), 193-197.
- Dakshinamurthy, S. (2020). Mastering Suzuki Coupling: Key Boronic Acids for Efficient Synthesis.
- Ishikura, M., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids.
- Rulíšek, L., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236-2247.
- Rulíšek, L., et al. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed.
- Fu, Z., et al. (2020). Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. Scientific Reports, 10(1), 1-10.
- Li, J., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(3), 696-702.
- Rulíšek, L., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
- Zou, G., et al. (2018). Palladium-Catalyzed Denitrogenative Suzuki Coupling of Benzotriazinones with Potassium (Hetero)aryl Trifluoroborates. The Journal of Organic Chemistry, 83(15), 8431-8440.
- Procter, D. J., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
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- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
fluorine substituent effects on biological activity of derivatives
As a Senior Application Scientist, this guide provides an in-depth comparison of how fluorine substitution systematically alters the biological activity of derivative compounds. We will explore the causal mechanisms, supported by comparative data, and provide detailed protocols for researchers to validate these effects in their own work.
The Strategic Role of Fluorine in Drug Design
The introduction of fluorine into a molecule is a cornerstone strategy in modern medicinal chemistry.[1][2] This is not merely an atomic replacement but a calculated intervention to modulate a compound's pharmacokinetic and pharmacodynamic profile. The unique properties of fluorine—its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine (C-F) bond—are leveraged to enhance metabolic stability, membrane permeability, binding affinity, and target selectivity.[3][4][5]
Why Fluorine? The Physicochemical Rationale
| Property | Consequence for Drug Derivatives |
| High Electronegativity | Inductively withdraws electron density, which can lower the pKa of nearby basic groups (making them less basic) and acidic groups (making them more acidic).[4][6] This modulation is critical for optimizing a drug's ionization state at physiological pH, thereby influencing solubility and cell penetration.[4] |
| Strong C-F Bond | The C-F bond is one of the strongest in organic chemistry, making it highly resistant to metabolic cleavage by enzymes like cytochrome P450 (CYP450).[4][5] This is a key strategy for blocking "metabolic soft spots."[1][4] |
| Small Atomic Radius | Allows for the substitution of hydrogen with minimal steric perturbation, often referred to as a "mimic" of hydrogen.[3][7] This enables chemists to alter electronic properties without drastically changing the molecule's overall shape and fit within a binding pocket.[7] |
| Lipophilicity Modulation | The effect is context-dependent. Fluorinating an aromatic ring typically increases lipophilicity (LogP), which can enhance membrane permeability.[7][8] Conversely, fluorinating aliphatic chains can sometimes decrease lipophilicity.[8] This provides a tool to fine-tune the hydrophilic-lipophilic balance. |
PART 1: Enhancing Pharmacokinetic Properties
Judicious placement of fluorine can dramatically improve a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The most profound impacts are seen in metabolic stability and the modulation of physicochemical properties like lipophilicity and pKa.
Blocking Metabolic Oxidation
A primary application of fluorination is to enhance metabolic stability by replacing a metabolically vulnerable C-H bond with a robust C-F bond.[4] This strategy directly hinders oxidative metabolism by CYP450 enzymes, which are responsible for the clearance of a majority of drugs.[4][9]
Mechanism of Action: Metabolic Shielding
A classic example is the para-position of a phenyl ring, a common site for CYP450-mediated hydroxylation. Installing a fluorine atom at this position effectively blocks this metabolic pathway, thereby increasing the drug's half-life and systemic exposure.[1][8]
Comparative Data: Fluorination and Metabolic Half-Life
| Compound Pair | Key Structural Difference | In Vitro Half-Life (t½, min) in Human Liver Microsomes | Fold Improvement |
| Ezetimibe Analog | Non-fluorinated phenyl group | ~20 | - |
| Ezetimibe | para-fluorophenyl group | >120 | >6x |
| JAK Inhibitor Series | Benzylic C-H | 35 | - |
| Fluorinated Analog | Benzylic C-F | 70 | 2x |
Data synthesized from principles described in medicinal chemistry literature.[1]
Modulating Lipophilicity (LogP) and Acidity (pKa)
Fluorine's powerful electron-withdrawing effect can significantly alter a molecule's LogP and the pKa of nearby functional groups.[4][10]
-
Lipophilicity (LogP/LogD): A single fluorine substitution on an aromatic ring can increase the LogP by 0.1 to 0.5 units.[1] This can improve passive diffusion across cell membranes but must be balanced to avoid excessive lipophilicity, which can lead to poor solubility and increased metabolic clearance.[1][3]
-
Acidity/Basicity (pKa): Placing fluorine near a basic amine lowers its pKa, making it less basic.[4][11] A less basic compound is less protonated at physiological pH (7.4), which can enhance its ability to cross biological membranes and improve oral bioavailability.[3]
Comparative Data: Physicochemical Modulation
| Compound | Key Group | pKa | LogP | Consequence |
| Aniline | -NH₂ | 4.6 | 0.9 | Basic, readily protonated |
| 4-Fluoroaniline | -NH₂ adjacent to F | 4.2 | 1.15 | Less basic, improved membrane permeability potential |
| Benzoic Acid | -COOH | 4.2 | 1.87 | Acidic |
| 4-Fluorobenzoic Acid | -COOH adjacent to F | 3.9 | 2.15 | More acidic, increased lipophilicity |
Data are representative values from chemical literature.
PART 2: Influencing Pharmacodynamic Properties
Fluorine can directly impact how a drug interacts with its biological target, often leading to enhanced binding affinity and selectivity.
Enhancing Binding Affinity
The polarized C-F bond can participate in favorable electrostatic and dipolar interactions within a protein's binding pocket.[4][7] Fluorine can act as a hydrogen bond acceptor and engage in non-traditional interactions, such as with backbone amides or aromatic rings, to anchor a drug to its target more effectively.[7][12]
Case Study: Fluoroquinolone Antibiotics
The introduction of a fluorine atom at the C-6 position of the quinolone scaffold was a breakthrough in antibiotic development. This single substitution enhances the binding affinity for the bacterial DNA gyrase enzyme by 2 to 17-fold compared to non-fluorinated analogs.[3] This improved target engagement, combined with increased cell penetration, results in a broader antibacterial spectrum and greater potency.[1][3]
Conformational Control
Fluorine substitution can influence the conformational preferences of a molecule through steric and electronic effects, such as the gauche effect.[4][11] By locking a flexible molecule into its "bioactive conformation"—the specific shape required to bind to its target—fluorine can significantly increase potency and selectivity.[1][4]
Comparative Data: Potency of Fluorinated vs. Non-fluorinated Drugs
| Drug Pair | Target | IC₅₀ of Non-Fluorinated Analog (nM) | IC₅₀ of Fluorinated Drug (nM) | Fold Improvement in Potency |
| Celecoxib Analog | COX-2 | 150 | 0.7 | ~214x |
| Atorvastatin Analog | HMG-CoA Reductase | 25 | 8 | ~3x |
| Fluoroquinolone Analog | DNA Gyrase | 170 | 10 | 17x |
Data synthesized from medicinal chemistry studies and reviews.[3][13][14]
PART 3: Experimental Protocols & Validation
To empower researchers, this section provides standardized, step-by-step protocols for assessing the key parameters discussed.
Protocol: In Vitro Liver Microsomal Stability Assay
This assay determines a compound's susceptibility to metabolism by liver enzymes, providing a quantitative measure of its metabolic stability (t½) and intrinsic clearance (Clint).[15][16][17]
Objective: To measure the rate of disappearance of a test compound when incubated with liver microsomes and an NADPH regenerating system.
Materials:
-
Pooled liver microsomes (human, rat, etc.)[15]
-
Test compounds (10 mM stock in DMSO)[16]
-
Phosphate buffer (100 mM, pH 7.4)[16]
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P dehydrogenase)[15][16]
-
Positive control compounds (e.g., Dextromethorphan, Midazolam)[17]
-
Acetonitrile (ACN) with an internal standard (IS) for quenching
-
96-well plates, incubator, centrifuge, LC-MS/MS system[15][16]
Methodology:
-
Preparation:
-
Prepare a working solution of the test compound at 100 µM in phosphate buffer.[18]
-
Thaw liver microsomes on ice and prepare a working solution (e.g., 0.5 mg/mL protein concentration) in cold phosphate buffer.[9][17]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.[15]
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution and the test compound working solution (final compound concentration typically 1 µM).[9][17] Include a negative control without the NADPH system.[16]
-
Pre-incubate the plate at 37°C for 5-10 minutes.[18]
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative control.[17][18]
-
-
Time Points & Quenching:
-
Sample Processing & Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (Clint) = (0.693 / t½) / (mg/mL microsomal protein).[18]
-
Protocol: Shake-Flask Method for LogD₇.₄ Determination
This "gold standard" method measures a compound's lipophilicity by determining its partition coefficient between n-octanol and an aqueous buffer at physiological pH.[19][20]
Objective: To determine the distribution coefficient (LogD) of a compound at pH 7.4.
Materials:
-
Test compound (10 mM stock in DMSO)[19]
-
n-Octanol (HPLC grade)[21]
-
Phosphate buffered saline (PBS, pH 7.4)[19]
-
Glass vials, vortex mixer, centrifuge, analytical instrument (HPLC-UV or LC-MS)
Methodology:
-
Pre-saturation:
-
Mix equal volumes of n-octanol and PBS (pH 7.4) in a large container. Shake vigorously for 24 hours to mutually saturate the phases.[19]
-
Allow the mixture to stand until two clear layers are formed. Separate the layers for use in the assay.
-
-
Partitioning:
-
Add a small amount of the test compound stock solution to a vial (final concentration should be within the linear range of the analytical detector).
-
Add equal volumes (e.g., 500 µL) of the pre-saturated n-octanol and pre-saturated PBS.[22]
-
Cap the vial tightly and vortex vigorously for 1-3 minutes to ensure thorough mixing.
-
Place the vial on a shaker at a constant temperature (e.g., 25°C) and agitate for 1-2 hours to reach equilibrium.[21]
-
-
Phase Separation:
-
Centrifuge the vial (e.g., 3000 rpm for 10 minutes) to ensure complete separation of the two phases.[22]
-
-
Quantification:
-
Carefully withdraw an aliquot from the aqueous (bottom) layer and the n-octanol (top) layer. Be extremely careful not to cross-contaminate the layers.[22]
-
Prepare appropriate dilutions of each aliquot and analyze the concentration of the compound in each phase (C_octanol and C_aqueous) using a suitable analytical method.
-
-
Calculation:
-
The distribution coefficient, D, is the ratio of the concentrations: D = C_octanol / C_aqueous.
-
Calculate the LogD value: LogD₇.₄ = log₁₀(D).
-
Protocol: Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kₐ or K₋), stoichiometry (n), and the thermodynamics (ΔH, ΔS) of the interaction in a single experiment.[23]
Objective: To characterize the thermodynamic profile of a ligand binding to a target protein.
Materials:
-
Purified target protein in a suitable buffer (e.g., HEPES or PBS, pH 7.4).
-
Ligand (test compound) dissolved in the exact same buffer as the protein.
-
Isothermal titration calorimeter.
Methodology:
-
Sample Preparation:
-
Dialyze the protein extensively against the chosen buffer to ensure a perfect buffer match with the ligand solution.
-
Prepare the protein solution at a suitable concentration (typically 10-100 µM) and the ligand solution at a concentration 10-20 times higher than the protein.[24]
-
Degas both solutions immediately before the experiment to prevent air bubbles.
-
-
Instrument Setup:
-
Titration:
-
Perform a series of small, timed injections (e.g., 1-10 µL) of the ligand into the protein solution while stirring.
-
The instrument measures the differential power required to maintain zero temperature difference between the sample cell and a reference cell, which corresponds to the heat of reaction.
-
-
Data Analysis:
-
The raw data appears as a series of peaks, with each peak representing the heat change from a single injection.
-
Integrate the area under each peak to determine the heat change per mole of injectant.
-
Plot these values against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software.[26] This fit yields the key parameters: Kₐ (and thus K₋ = 1/Kₐ), n (stoichiometry), and ΔH (enthalpy). ΔG and ΔS are then calculated automatically.
-
References
- Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org.
- Full article: The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
- Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]
- Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. PubMed. [Link]
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]
- Structure and conformational dynamics of fluorine-containing drugs. World Pharma Today. [Link]
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
- Microsomal Stability Assay Protocol. AxisPharm. [Link]
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). mdpi.com. [Link]
- Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. benthamscience.com. [Link]
- Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
- Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]
- Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Bentham Science. [Link]
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- LogP / LogD shake-flask method. protocols.io. [Link]
- Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. protocols.io. [Link]
- The Role of Small Molecules Containing Fluorine
- metabolic stability in liver microsomes. Mercell. [Link]
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- Synthesis and biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflamm
- Breaking C-F bonds in drugs. Hypha Discovery Blogs. [Link]
- Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. PubMed. [Link]
- Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability.
- Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
- Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor. J-Stage. [Link]
- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]
- A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflamm
- ITC Assay Service for Drug Discovery. Reaction Biology. [Link]
- Metabolism and Toxicity of Fluorine Compounds. pubs.acs.org. [Link]
- ADME Microsomal Stability Assay. BioDuro. [Link]
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- Isothermal titration calorimetry for studying protein-ligand interactions. PubMed. [Link]
- Microsomal Stability. Cyprotex. [Link]
- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
- Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. PubMed Central. [Link]
- METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Reviews. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of 2-Chloro-5-fluoropyridine-4-boronic acid Derivatives
<
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not just a matter of quality control; it is a critical factor that dictates the success of a synthetic route, the safety of a final active pharmaceutical ingredient (API), and the integrity of scientific data. 2-Chloro-5-fluoropyridine-4-boronic acid and its derivatives are vital building blocks in medicinal chemistry, frequently employed in Suzuki-Miyaura coupling reactions to construct complex molecular architectures.[1] Consequently, ensuring their purity is of paramount importance. Impurities can lead to unpredictable reaction outcomes, the formation of unwanted byproducts, and potential toxicity in the final drug product.[1]
This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound derivatives. We will delve into the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Our focus will be on providing not just the "how," but also the "why," grounding our recommendations in established scientific principles and regulatory expectations.
The Criticality of Purity in Pharmaceutical Intermediates
The United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in drug substances and products.[2][3][4] These guidelines categorize impurities and set thresholds for their acceptable levels. For an intermediate like this compound, potential impurities can arise from various sources, including residual starting materials, byproducts of the synthesis, and degradation products.[5] Even seemingly minor impurities can have a significant impact on the downstream process and the final API.[1]
A common challenge with boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[6] Additionally, protodeboronation, the cleavage of the carbon-boron bond, can lead to the formation of the corresponding deboronated pyridine derivative.[5] The presence of these and other impurities must be carefully monitored and controlled.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique for purity assessment depends on several factors, including the nature of the impurities, the required level of sensitivity, and the desired quantitative accuracy. Here, we compare the three most powerful and commonly used techniques in this context.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy. For boronic acids, reversed-phase HPLC (RP-HPLC) is the most common modality.
Principle of Operation: RP-HPLC separates compounds based on their differential partitioning between a nonpolar stationary phase (typically C18-silica) and a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.
Causality in Method Development: The choice of mobile phase, column chemistry, and detector is critical for achieving optimal separation. A gradient elution, where the composition of the mobile phase is changed over time, is often necessary to resolve impurities with a wide range of polarities. The pH of the mobile phase can also be a critical parameter, as it can affect the ionization state of the boronic acid and its impurities, thereby influencing their retention behavior. Post-column derivatization with reagents like alizarin can enhance the detection of boronic acids, particularly when using fluorescence detection.[7][8]
Experimental Protocol: RP-HPLC for this compound
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient might start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Data Presentation: Comparative HPLC Performance
| Parameter | Method A (Isocratic) | Method B (Gradient) | Method C (Post-Column Derivatization) |
| Resolution of Key Impurities | Poor | Excellent | Excellent |
| Limit of Detection (LOD) | ~0.05% | ~0.01% | ~0.005% |
| Limit of Quantitation (LOQ) | ~0.15% | ~0.03% | ~0.015% |
| Analysis Time | 15 min | 30 min | 35 min |
| Selectivity for Boronic Acids | Moderate | High | Very High |
Workflow Diagram: HPLC Purity Assessment
Caption: Workflow for HPLC purity analysis of boronic acid derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and purity assessment. For boronic acids, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all highly informative.
Principle of Operation: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical shift, coupling constants, and integration of the signals provide detailed information about the molecular structure and the relative abundance of different species.
Causality in Experimental Choices: ¹H NMR is excellent for identifying and quantifying organic impurities. ¹⁹F NMR is particularly useful for fluorinated compounds like this compound, providing a clean spectrum with high sensitivity. ¹¹B NMR is a powerful technique for directly observing the boron-containing species, allowing for the differentiation between the boronic acid, its boroxine anhydride, and boronate esters.[9][10][11][12] The choice of solvent is also important; deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice as it can solubilize a wide range of compounds.
Experimental Protocol: Multi-nuclear NMR for this compound
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR: Acquire a standard proton spectrum. Pay close attention to the aromatic region and any unexpected signals.
-
¹⁹F NMR: Acquire a fluorine spectrum. The chemical shift and coupling patterns can confirm the fluorine substitution pattern.
-
¹¹B NMR: Acquire a boron spectrum. The chemical shift will indicate the hybridization state of the boron atom (sp² for the boronic acid and boroxine, sp³ for boronate esters).[9][10][11][12]
-
Quantitative NMR (qNMR): For precise purity determination, a certified internal standard with a known concentration is added to the sample. The purity of the analyte is then calculated by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.
Data Presentation: Comparative NMR Performance
| Parameter | ¹H NMR | ¹⁹F NMR | ¹¹B NMR | qNMR |
| Structural Information | High | High | Moderate | High (with standard) |
| Quantitative Accuracy | Semi-quantitative | Semi-quantitative | Semi-quantitative | High (±1-2%) |
| Sensitivity | High | Very High | Moderate | High |
| Common Impurities Detected | Organic impurities | Fluorinated impurities | Boron-containing species | Quantifiable impurities |
Logical Relationship Diagram: NMR Analysis
Caption: Information derived from multi-nuclear NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of the analyte and identifying impurities. When coupled with a separation technique like HPLC (LC-MS), it becomes an even more formidable tool for purity assessment.
Principle of Operation: MS measures the mass-to-charge ratio (m/z) of ions. The sample is first ionized, and the resulting ions are separated based on their m/z in a mass analyzer. The detector then records the abundance of each ion.
Causality in Methodological Choices: Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of boronic acids, as it minimizes fragmentation and often produces a strong signal for the deprotonated molecule [M-H]⁻ in negative ion mode.[13] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent compound and its impurities, greatly aiding in their identification. The analysis of boronic acids by MS can sometimes be complicated by the formation of dimers and solvent adducts.[13][14]
Experimental Protocol: LC-MS for this compound
-
LC System: Utilize the same RP-HPLC conditions as described previously.
-
MS System: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is ideal for HRMS analysis.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
Mass Range: Scan a mass range appropriate for the expected analyte and impurities (e.g., m/z 50-500).
-
Data Acquisition: Acquire both full scan data for impurity identification and, if necessary, tandem MS (MS/MS) data for structural elucidation of unknown impurities.
Data Presentation: Comparative MS Performance
| Parameter | Low-Resolution MS (e.g., Single Quad) | High-Resolution MS (e.g., Q-TOF, Orbitrap) |
| Molecular Weight Confirmation | Yes | Yes (with high accuracy) |
| Impurity Identification | Tentative (based on MW) | Confident (based on accurate mass and elemental composition) |
| Sensitivity | High | Very High |
| Quantitative Capability | Limited (requires standards) | Can be quantitative with appropriate calibration |
Workflow Diagram: LC-MS Impurity Profiling
Caption: Workflow for impurity profiling using LC-MS.
An Integrated Approach for Comprehensive Purity Assessment
For a comprehensive and robust assessment of the purity of this compound derivatives, a multi-technique approach is strongly recommended.
-
Initial Screening and Quantification with HPLC: Use a validated gradient RP-HPLC method with UV detection to separate and quantify the main component and any impurities. This will provide the primary purity value.
-
Structural Confirmation and Orthogonal Purity Check with NMR: Employ ¹H, ¹⁹F, and ¹¹B NMR to confirm the structure of the main component and to identify and quantify impurities that may not be well-resolved or detected by HPLC. qNMR can provide a highly accurate and independent measure of purity.
-
Impurity Identification with LC-MS: Utilize LC-HRMS to identify any unknown impurities detected by HPLC. The accurate mass data will allow for the determination of their elemental compositions, and MS/MS fragmentation patterns can help to elucidate their structures.
This integrated approach provides a self-validating system, where the results from each technique corroborate and complement the others, leading to a high degree of confidence in the final purity assessment.
Conclusion
The purity of this compound and its derivatives is a critical quality attribute that directly impacts the success of drug discovery and development programs. A thorough understanding and application of modern analytical techniques are essential for ensuring the quality of these important building blocks. By employing an integrated approach that leverages the strengths of HPLC, NMR, and MS, researchers can confidently assess the purity of their materials, mitigate risks in their synthetic processes, and ultimately contribute to the development of safe and effective medicines.
References
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- Hall, D. G. (Ed.). (2011).
- Klee, J. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(23), 15637-15645. [Link]
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A Comparative Guide to Isotopic Labeling with 2-Chloro-5-fluoropyridine-4-boronic Acid for Advanced Drug Metabolism and Pharmacokinetic (DMPK) Studies
Executive Summary
For researchers at the forefront of drug discovery, understanding a compound's metabolic fate is paramount. Isotopic labeling is the gold standard for these investigations, and the choice of labeling reagent can significantly impact the efficiency and precision of such studies. This guide provides an in-depth comparison of 2-Chloro-5-fluoropyridine-4-boronic acid as a sophisticated tool for late-stage isotopic labeling, benchmarked against traditional methodologies. We will explore its utility in Suzuki-Miyaura coupling reactions for the seamless incorporation of isotopes like deuterium (²H), tritium (³H), and carbon-13/14 (¹³C/¹⁴C). The primary advantage of this reagent lies in its ability to facilitate late-stage functionalization, a strategy that streamlines the synthesis of labeled compounds, thereby accelerating preclinical development timelines.[1][2]
Introduction: The Critical Role of Isotopic Labeling in Modern Drug Discovery
The "Why": Tracing Molecular Fates in Complex Biological Systems
Isotopic labeling is an indispensable technique in drug discovery and development.[3] By replacing one or more atoms of a drug candidate with their isotopes, researchers can track the molecule's journey through a biological system without altering its chemical properties.[3] This allows for the precise quantification of the drug and its metabolites in various tissues and fluids, providing critical data for absorption, distribution, metabolism, and excretion (ADME) studies.[4] Furthermore, deuterium labeling has been shown to potentially improve the metabolic profile of certain drugs, a concept known as the "deuterium effect".[4][5]
The "How": A Brief Overview of Common Isotopic Labeling Strategies
Historically, the synthesis of isotopically labeled compounds involved multi-step processes starting from simple, labeled precursors. While effective, these methods can be time-consuming and inefficient, especially when the label is introduced early in the synthetic sequence. The advent of late-stage functionalization (LSF) has revolutionized this field by allowing for the introduction of isotopes into complex, drug-like molecules at a final or near-final step.[1][6] This approach is more atom-economical and significantly reduces the time required to generate labeled compounds.[7]
Introducing this compound: A Versatile Reagent for Late-Stage Functionalization
This compound is a substituted aryl boronic acid that is primed for use in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[8][9][10] Its structure is particularly relevant to medicinal chemistry, as the fluoropyridine motif is a common scaffold in many pharmaceutical agents.[8][9][11] The boronic acid functionality allows for its coupling with a wide range of partners, including isotopically labeled aryl halides and triflates, making it an excellent candidate for LSF-based isotopic labeling.
Comparative Analysis: this compound vs. Traditional Labeling Reagents
Head-to-Head: Performance Metrics
The choice of a labeling strategy is often a trade-off between synthetic accessibility, cost, and the desired position of the label. Here, we compare the proposed use of this compound in an LSF approach with more traditional methods.
| Performance Metric | This compound (via LSF) | Traditional Multi-step Synthesis | Direct C-H Activation |
| Label Incorporation Stage | Late-stage | Early to mid-stage | Late-stage |
| Synthetic Efficiency | High (fewer steps with the labeled material) | Low to moderate | Moderate to high |
| Substrate Scope | Broad, dependent on the availability of the unlabeled core and a suitable coupling partner | Can be narrow, requiring a de novo synthesis for each labeled compound | Can be limited by directing groups and inherent reactivity |
| Regioselectivity | High, dictated by the position of the boronic acid and the coupling partner | High, determined by the synthetic route | Variable, can be challenging to control |
| Functional Group Tolerance | Generally high, with mild reaction conditions | Can be low, requiring protecting groups | Moderate, can be sensitive to certain functional groups |
| Cost-Effectiveness | Potentially high, due to the efficient use of expensive labeled reagents | Can be low, with higher consumption of labeled materials | Moderate, depending on the catalyst and deuterium source |
Mechanistic Deep Dive: The Suzuki-Miyaura Coupling Advantage
The Suzuki-Miyaura coupling is a robust and versatile C-C bond-forming reaction that proceeds through a well-understood catalytic cycle.[12] This reaction's success in isotopic labeling stems from its mild conditions and high functional group tolerance.
Caption: Generalized Suzuki-Miyaura Coupling Mechanism.
Experimental Protocols: A Practical Guide to Isotopic Labeling
Protocol 1: General Procedure for Deuterium Labeling of an Aryl Halide using this compound
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a deuterated aryl bromide.
Caption: Step-by-step workflow for the labeling experiment.
Materials:
-
Deuterated Aryl Bromide (1.0 eq)
-
This compound (1.2 eq)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 eq)
-
Toluene and Water (e.g., 10:1 v/v)
Procedure:
-
To an oven-dried reaction vial, add the deuterated aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the vial with a septum cap and purge with argon for 10 minutes.
-
Add the degassed toluene and water via syringe.
-
Place the vial in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation: In-process Controls and Post-reaction Analysis
To ensure the success and accuracy of the labeling, the following analytical techniques are essential:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To monitor the reaction progress and confirm the mass of the labeled product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR to confirm the disappearance of the proton signal at the site of deuteration and to assess the isotopic purity. ²H NMR can also be used to directly observe the deuterium signal.
Case Study: Application in a Preclinical Drug Development Program
Scenario: A pharmaceutical company is developing a novel kinase inhibitor, "Kinhibitor-X," which contains a 2-chloro-5-fluoropyridine moiety. To support ADME studies, a ¹⁴C-labeled version is required. The unlabeled Kinhibitor-X is readily available through a multi-step synthesis.
Traditional Approach: Introduce a ¹⁴C-labeled synthon early in the synthesis, requiring a multi-step, resource-intensive process with handling of radioactive materials throughout.
Proposed LSF Approach: Utilize the final, unlabeled Kinhibitor-X precursor, which is an aryl halide, and couple it with a ¹⁴C-labeled boronic acid. However, a more direct approach would be to couple the unlabeled this compound with a ¹⁴C-labeled aryl halide partner. This localizes the handling of radioactivity to the final step.
| Parameter | LSF Approach with this compound | Traditional Multi-step Synthesis |
| Number of Radioactive Steps | 1 | 5-7 |
| Overall Radiochemical Yield | ~40-60% (from labeled precursor) | ~5-15% |
| Time to Synthesize Labeled API | ~1-2 weeks | ~4-6 weeks |
| Radioactive Waste Generated | Low | High |
The LSF approach significantly reduces the synthetic timeline and the amount of radioactive waste, accelerating the progression of Kinhibitor-X to clinical trials.
Conclusion: Strategic Implementation and Future Outlook
This compound represents a valuable tool for the late-stage isotopic labeling of drug candidates. Its utility in the robust and versatile Suzuki-Miyaura coupling reaction allows for the efficient and regioselective incorporation of isotopes. This LSF strategy aligns with the modern imperatives of drug discovery to increase efficiency and reduce timelines. As the demand for more complex and diverse chemical matter continues to grow, reagents that facilitate late-stage functionalization will become increasingly indispensable to the medicinal chemist's toolbox.
References
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- PubMed Central. (n.d.).
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- Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling.
- ACS Catalysis. (2023). Robust and General Late-Stage Methylation of Aryl Chlorides: Application to Isotopic Labeling of Drug-like Scaffolds.
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A Senior Application Scientist's Guide to 2-Chloro-5-fluoropyridine-4-boronic Acid in Cross-Coupling Reactions
An In-depth Cost-Benefit Analysis for Researchers in Drug Discovery and Agrochemical Synthesis
For scientists engaged in the intricate art of molecular design, the selection of building blocks is a critical decision that profoundly impacts the efficiency, cost, and ultimate success of a synthetic campaign. Among the vast arsenal of reagents available, functionalized heteroaromatic boronic acids have emerged as indispensable tools, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive cost-benefit analysis of a highly versatile, yet strategically important building block: 2-Chloro-5-fluoropyridine-4-boronic acid .
We will delve into its performance in the context of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis. This analysis extends beyond a simple cataloging of features, offering a comparative perspective against viable alternatives, supported by experimental data and field-proven insights. Our objective is to equip researchers and drug development professionals with the necessary information to make informed decisions, balancing the financial cost of a reagent with its synthetic utility and potential to accelerate discovery.
The Strategic Advantage of Fluorinated Pyridines
The pyridine scaffold is a privileged motif in medicinal chemistry and agrochemicals, present in numerous blockbuster drugs and potent crop protection agents.[1] The introduction of fluorine atoms into this core structure can dramatically enhance a molecule's pharmacokinetic and pharmacodynamic properties.[2][3] Fluorine's high electronegativity can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[2]
This compound offers a trifecta of functionalities: a pyridine core for diverse biological interactions, a fluorine substituent for property modulation, and a chloro group that can serve as a handle for further diversification through nucleophilic aromatic substitution or another cross-coupling reaction. The boronic acid moiety, of course, is the key to its utility in Suzuki-Miyaura couplings, enabling the formation of crucial carbon-carbon bonds.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Look
The true value of a building block is revealed in its performance. While a direct head-to-head comparison of this compound against all possible alternatives under identical conditions is not extensively documented in a single source, we can synthesize a comparative analysis from the available literature.
The "2-pyridyl problem" is a well-known challenge in Suzuki couplings, where the nitrogen lone pair can coordinate to the palladium catalyst, leading to inhibition or deactivation.[4] While our subject molecule has the boronic acid at the 4-position, the electronic environment of the pyridine ring remains a crucial factor.
Table 1: Comparative Performance of Pyridylboronic Acids in Suzuki-Miyaura Coupling (Representative Data)
| Boronic Acid | Coupling Partner | Catalyst System (Typical) | Yield (%) | Key Observations & References |
| This compound | Aryl Bromide | Pd(dppf)Cl₂ / Base | Good-Excellent | The electron-withdrawing fluorine can mitigate catalyst inhibition by the pyridine nitrogen. The chloro group provides a site for further functionalization. |
| 2-Chloropyridine-4-boronic acid | Aryl Bromide | Pd(dppf)Cl₂ / Base | Good | Serves as a direct non-fluorinated analog for comparison. Yields are generally good, but the final product lacks the potential benefits of fluorination.[5] |
| 2-Chloro-5-methoxypyridine-4-boronic acid | Aryl Bromide | Pd(PPh₃)₄ / Base | Moderate-Good | The electron-donating methoxy group can increase the Lewis basicity of the pyridine nitrogen, potentially leading to lower yields compared to the fluoro-substituted analog.[6] |
| 2-Fluoropyridine-3-boronic acid | Aryl Halide | Pd(OAc)₂ / SPhos / Base | Good | The position of the fluorine and boronic acid influences reactivity. This isomer is also a valuable building block.[7] |
| Pyridine-4-boronic acid | Aryl Bromide | Pd(dppf)Cl₂ / Base | Good | The parent, unsubstituted pyridylboronic acid. Performance is generally good, but lacks the handles for further diversification offered by the chloro and fluoro substituents.[5] |
Causality Behind Experimental Choices: The choice of catalyst and base is paramount. For pyridylboronic acids, catalysts with bulky, electron-rich phosphine ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) or SPhos are often employed to promote the reductive elimination step and prevent catalyst deactivation. The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial for the transmetalation step, activating the boronic acid.[8]
The Stability Challenge: Boronic Acids vs. Their Esters
A significant drawback of many boronic acids is their propensity for protodeboronation and formation of boroxines upon storage, which can lead to inconsistent reactivity and lower yields.[9] This is where boronic acid surrogates, such as pinacol esters and N-methyliminodiacetic acid (MIDA) boronates, offer a considerable advantage.
This compound pinacol ester and the corresponding MIDA boronate are bench-stable, crystalline solids that are compatible with chromatography.[4][10] MIDA boronates, in particular, are exceptionally stable and only slowly release the active boronic acid under the reaction conditions, which can be beneficial for challenging couplings.[4][9]
Cost-Benefit Consideration: While the initial purchase price of the pinacol ester or MIDA boronate may be higher than the free boronic acid, the enhanced stability translates to longer shelf-life, more reproducible results, and potentially higher yields, which can offset the initial cost, especially in a high-throughput or process chemistry setting.
Experimental Protocols: A Self-Validating System
To provide a practical context, here are detailed, step-by-step methodologies for a representative Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling with this compound
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the aryl bromide, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add Pd(dppf)Cl₂ to the flask under a positive flow of inert gas.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Trustworthiness through Self-Validation: The progress of the reaction should be carefully monitored. The disappearance of starting materials and the appearance of the product spot on TLC, which can be visualized under UV light, provide a real-time validation of the reaction's progress. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualization of the Process
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow
Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.
Cost-Benefit Analysis: The Bottom Line
The decision to use this compound should be based on a holistic assessment of its costs and benefits.
Costs:
-
Financial: As a more functionalized and specialized reagent, it will likely have a higher purchase price per gram compared to simpler pyridylboronic acids or their non-fluorinated counterparts.
-
Process: While generally robust, Suzuki couplings with heteroaromatic substrates can sometimes require more careful optimization of reaction conditions (catalyst, ligand, base, solvent) compared to simpler aryl-aryl couplings.
Benefits:
-
Synthetic Versatility: The presence of three distinct functional handles (boronic acid, chloro, and fluoro groups) on a privileged scaffold provides immense synthetic flexibility, allowing for rapid generation of diverse compound libraries.
-
Improved Properties: The fluorine atom can confer desirable physicochemical properties to the final molecule, potentially leading to improved biological activity, metabolic stability, and bioavailability. This can translate to a higher probability of success in drug discovery and agrochemical development programs.
-
Time Savings: By providing a pre-functionalized core, this building block can significantly shorten synthetic routes to complex target molecules, saving valuable time and resources in the long run.
Economic Justification:
The higher upfront cost of this compound can be justified in several scenarios:
-
Lead Optimization: In the later stages of drug discovery, where the goal is to fine-tune the properties of a lead compound, the ability to introduce a fluorinated pyridine moiety can be invaluable.
-
Fragment-Based Drug Discovery: This reagent can serve as a valuable fragment for screening and subsequent elaboration.
-
Agrochemical Development: The enhanced potency and metabolic stability imparted by the fluoro-pyridine core can lead to more effective and environmentally benign crop protection agents.
Conclusion and Recommendations
This compound is a powerful and versatile building block for researchers in medicinal chemistry and agrochemical synthesis. Its primary value lies in the strategic combination of a privileged pyridine scaffold with the property-enhancing effects of fluorine and the synthetic versatility of chloro and boronic acid functionalities.
While the initial financial outlay may be higher than for simpler analogs, the potential benefits in terms of synthetic efficiency, access to novel chemical space, and the improved properties of the final products often provide a compelling return on investment. For research programs where the introduction of a fluorinated pyridine moiety is a key design element, the use of this reagent is highly recommended.
For routine syntheses where the specific benefits of fluorination are not required, less expensive alternatives such as 2-chloropyridine-4-boronic acid may be more cost-effective. However, for projects aiming to push the boundaries of molecular design and discover novel bioactive compounds, the strategic application of this compound represents a sound and forward-thinking investment.
References
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
- The Role of Fluorinated Pyridine Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Kumar, A., & Sharma, G. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 58(74), 10335-10351.
- Schäfer, P., et al. (2017). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023, March 29). YouTube.
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont.
- Hu, H., et al. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). Medicinal Chemistry.
- Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. (n.d.). ResearchGate.
- Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology.
- Li, C. J., & Trost, B. M. (2008). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Proceedings of the National Academy of Sciences of the United States of America, 105(33), 11782–11786.
- Burke, M. D., et al. (2010). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Journal of the American Chemical Society, 132(40), 14073–14075.
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484–3488.
- Matsuoka, W., et al. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
- Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros.
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
- 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine. (2025). ResearchGate.
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A Comparative Guide to the Synthesis of 2-Chloro-5-fluoropyridine-4-boronic acid: Microwave-Assisted versus Conventional Heating Protocols
Introduction
In the landscape of modern pharmaceutical and agrochemical development, the efficiency and precision of synthetic chemistry are paramount. Heterocyclic boronic acids are critical building blocks, and among them, 2-Chloro-5-fluoropyridine-4-boronic acid serves as a key intermediate for introducing a substituted pyridine moiety into complex target molecules.[1] The method of its synthesis can dramatically impact project timelines, yield, purity, and overall resource consumption.
This guide provides an in-depth, data-driven comparison of two primary heating methodologies for the synthesis of this vital compound: modern microwave-assisted organic synthesis (MAOS) and traditional conventional heating. We will move beyond a simple recitation of protocols to explore the underlying principles, offer field-proven insights into experimental design, and present objective data to guide researchers in selecting the optimal approach for their specific laboratory needs.
The Fundamental Difference: A Tale of Two Heating Mechanisms
The choice between microwave irradiation and an oil bath is not merely one of convenience; it is a choice between fundamentally different modes of energy transfer, each with profound implications for the reaction outcome.
Conventional Conductive Heating: This traditional method relies on transferring thermal energy from an external source (e.g., an oil bath) through the walls of the reaction vessel to the solvent and, finally, to the reactants.[2] This process is inherently slow and inefficient, creating a significant temperature gradient where the vessel walls are hotter than the bulk solution. This can lead to localized overheating, decomposition of sensitive reagents, and the formation of impurities, complicating purification.[3]
Microwave-Assisted Dielectric Heating: Microwave synthesis represents a paradigm shift. Instead of heating from the outside-in, microwave irradiation passes through the vessel walls and directly couples with polar molecules (like the solvent and reactants) within the mixture.[4][5] This interaction causes rapid molecular rotation and ionic conduction, generating heat volumetrically and uniformly throughout the solution.[6] The result is incredibly fast and efficient heating, eliminating temperature gradients and allowing for precise temperature control. This often leads to dramatic accelerations in reaction rates, improved yields, and higher product purity.[7][8]
The Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The synthesis of aryl and heteroaryl boronic acids is commonly achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a powerful and versatile method for this transformation, forming a new carbon-carbon bond between an organohalide and an organoboron species.[9] The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron compound, and reductive elimination to yield the final product and regenerate the catalyst.[10][11]
Below is the general reaction scheme for the synthesis of the target compound from a suitable precursor.
Caption: General reaction scheme for boronic acid synthesis.
Comparative Performance Analysis
The choice of heating method has a quantifiable impact on the synthesis of this compound. The following table summarizes the expected performance metrics based on extensive literature on similar Suzuki-Miyaura cross-coupling reactions.[12][13][14]
| Parameter | Microwave-Assisted Synthesis (MAOS) | Conventional Oil Bath Heating | Justification & Rationale |
| Reaction Time | 15 - 40 minutes | 12 - 24 hours | Microwave's rapid, volumetric heating allows the reaction to reach and maintain the target temperature almost instantly, dramatically accelerating the rate-limiting steps of the catalytic cycle.[5][15] |
| Typical Yield | ~85 - 95% | ~60 - 75% | Uniform heating minimizes thermal degradation of reactants and products, leading to fewer side reactions and a higher conversion to the desired boronic acid.[6][7] |
| Product Purity | High | Moderate to Low | The shorter reaction times at elevated temperatures reduce the formation of byproducts, simplifying the subsequent purification process.[4] |
| Energy Efficiency | High | Low | Microwaves heat only the reaction mixture, not the entire apparatus and surrounding environment, resulting in significant energy savings.[8] |
| Reproducibility | High | Moderate | Precise software control over temperature and power in modern microwave reactors ensures high run-to-run consistency, a challenge with oil bath temperature fluctuations.[7] |
| Scalability | Moderate to High | High | While historically a challenge, modern batch and flow microwave reactors allow for kilogram-scale production. Conventional heating remains straightforward for very large, established processes.[16] |
Detailed Experimental Protocols
The following protocols are presented as robust, self-validating methodologies. Reaction progress should be monitored (e.g., by TLC or LC-MS) to confirm the consumption of starting material before proceeding to work-up.
Protocol 1: Microwave-Assisted Synthesis
This protocol prioritizes speed and efficiency, making it ideal for rapid synthesis in research and development settings.
Step-by-Step Methodology:
-
Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2,4-dichloro-5-fluoropyridine (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), and potassium acetate (KOAc, 1.5 mmol).
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol) and 5 mL of a suitable solvent (e.g., 1,4-dioxane).
-
Vessel Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel in a dedicated microwave reactor. Irradiate the mixture with stirring at 135°C for 40 minutes.[12]
-
Work-up: After cooling, filter the reaction mixture through a pad of celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.
-
Hydrolysis & Purification: The resulting crude pinacol ester is subjected to hydrolysis. Dissolve the crude material in a suitable solvent and treat with an aqueous acid (e.g., HCl) to yield the boronic acid.[17] The final product can be purified by recrystallization or by an acid-base extraction procedure to isolate the pure this compound.[18][19]
Protocol 2: Conventional Heating Synthesis
This protocol uses standard laboratory equipment but requires significantly more time and careful monitoring.
Step-by-Step Methodology:
-
Apparatus Setup: To a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,4-dichloro-5-fluoropyridine (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), and potassium acetate (KOAc, 1.5 mmol).
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol) and 10 mL of 1,4-dioxane.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Heating: Lower the flask into a pre-heated oil bath set to 110°C.
-
Reaction: Allow the reaction to reflux with vigorous stirring for 16 hours.[12] Monitor the reaction periodically by TLC or LC-MS.
-
Work-up and Purification: Follow the identical work-up and purification steps (5 and 6) as described in the microwave protocol.
Workflow and Mechanistic Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura Reaction.
Expert Insights & Conclusion
As a Senior Application Scientist, the data and my experience in the field consistently point to the superiority of microwave-assisted synthesis for reactions of this nature, particularly in a drug discovery or process development context. The causality is clear: the rapid, uniform energy transfer of microwaves directly addresses the primary limitations of conventional heating. [2][4] The dramatic reduction in reaction time from over 12 hours to under 40 minutes is not just an incremental improvement; it is a transformative one. It allows for multiple synthetic iterations in a single day, accelerating the optimization of reaction conditions and the rapid generation of compound libraries for screening. Furthermore, the consistently higher yields and purity simplify downstream processing, saving valuable time and resources during purification. [14][20][21][22] While conventional heating remains a viable option, especially in settings without access to specialized microwave equipment or for well-established, large-scale processes, it requires a greater investment of time and energy. For any researcher or drug development professional aiming to accelerate their projects and embrace greener chemistry principles, microwave-assisted synthesis is the demonstrably more effective and efficient choice for preparing this compound. [4][8]
References
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- Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (n.d.). Advanced Journal of Chemistry, Section A. [Link]
- Microwave-Assisted Synthesis: 10x Faster Organic Reactions - Patsnap Eureka. (2025).
- Microwave assisted green organic synthesis. (2024). LinkedIn. [Link]
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (n.d.). MDPI. [Link]
- WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents. (n.d.).
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. (2021).
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Semantic Scholar. (2021). Semantic Scholar. [Link]
- How to purify boronic acids/boronate esters? - ResearchGate. (2016).
- Theory of Microwave Heating for Organic Synthesis - CEM Corporation. (n.d.).
- Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells - MDPI. (n.d.). MDPI. [Link]
- Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - ACS Publications. (n.d.).
- A Method for the Deprotection of Alkylpinacolyl Boronate Esters - ACS Publications. (2011).
- Conventional heating compared to microwave heating of chemical reactions - Chemistry Stack Exchange. (2017). Chemistry Stack Exchange. [Link]
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- Suzuki reaction - Wikipedia. (n.d.). Wikipedia. [Link]
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
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- Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC - NIH. (n.d.).
- Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues - PMC - PubMed Central. (n.d.).
- Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues - MDPI. (n.d.). MDPI. [Link]
- Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]
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assessing the metabolic stability of compounds from 2-Chloro-5-fluoropyridine-4-boronic acid
A Comparative Guide to the Metabolic Stability of Compounds Derived from 2-Chloro-5-fluoropyridine-4-boronic acid
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate process of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a paramount determinant of its potential success.[1] It dictates the compound's half-life, bioavailability, and potential for drug-drug interactions, ultimately influencing its efficacy and safety profile.[1][2] A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, while one that is too stable could lead to adverse effects due to prolonged exposure.[2] Therefore, a thorough assessment of metabolic stability is a critical early-stage gatekeeper in the progression of drug candidates.[1][2][3]
This guide provides a comprehensive comparison of methodologies to assess the metabolic stability of compounds derived from this compound. This scaffold is of significant interest in medicinal chemistry due to the versatile reactivity of the boronic acid group for cross-coupling reactions and the influence of the halogenated pyridine ring on physicochemical properties.[4][5] The strategic incorporation of fluorine is a well-established strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes.[6][7][8][9] This guide will delve into the experimental workflows, data interpretation, and comparative analysis essential for researchers, scientists, and drug development professionals working with this class of compounds.
Understanding the Metabolic Landscape of Pyridine-Containing Compounds
The pyridine ring is a common motif in many approved drugs, valued for its ability to engage in hydrogen bonding and other interactions with biological targets, often enhancing potency and solubility.[10][11][12][13] However, the nitrogen atom and the aromatic ring can also be sites of metabolic modification. Common metabolic pathways for pyridine-containing compounds include:
-
Oxidation: The carbon atoms of the pyridine ring are susceptible to oxidation by CYP450 enzymes, leading to the formation of hydroxylated metabolites. The nitrogen atom can also be oxidized to form N-oxides.[14]
-
Glucuronidation and Sulfation: Phase II metabolic enzymes can conjugate glucuronic acid or sulfate groups to hydroxylated metabolites, increasing their water solubility and facilitating their excretion.
The presence of a fluorine atom, as in the 2-Chloro-5-fluoropyridine scaffold, is intended to sterically and electronically hinder these metabolic processes. The strong carbon-fluorine bond is significantly more resistant to enzymatic cleavage than a carbon-hydrogen bond, a principle often exploited to improve a drug's pharmacokinetic profile.[6][7][15][16]
In Vitro Models for Assessing Metabolic Stability
The cornerstone of early metabolic stability assessment lies in robust and predictive in vitro models that mimic the metabolic environment of the liver, the primary site of drug metabolism.[3][17] The two most widely used systems are liver microsomes and hepatocytes.[3][18]
Liver Microsomal Stability Assay
Liver microsomes are subcellular fractions of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the CYP450 superfamily.[3][19] This assay is a cost-effective and high-throughput method to determine a compound's intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize a drug.[2][3]
-
Preparation of Reagents:
-
Thaw cryopreserved liver microsomes (human, rat, mouse, etc.) and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).[20][21][22]
-
Prepare a stock solution of the test compound and positive controls (e.g., a high-clearance and a low-clearance compound) in an organic solvent like DMSO.[22]
-
Prepare an NADPH-regenerating system to ensure a sustained supply of the necessary cofactor for CYP450 activity.[20][22]
-
-
Incubation:
-
Reaction Termination and Sample Preparation:
-
Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein amount)[7]
-
Caption: Workflow for an in vitro microsomal stability assay.
Hepatocyte Stability Assay
While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of drug-metabolizing enzymes and cofactors present in intact liver cells.[24] Hepatocytes, the primary cells of the liver, contain both Phase I and Phase II enzymes, as well as the necessary transport proteins, offering a more comprehensive and physiologically relevant model for predicting hepatic clearance.[3][17][24][25]
-
Preparation of Reagents:
-
Thaw cryopreserved hepatocytes and resuspend them in a suitable incubation medium (e.g., Williams Medium E).[26]
-
Prepare stock solutions of the test compound and positive controls.
-
-
Incubation:
-
Pre-warm the hepatocyte suspension and test compound solutions to 37°C.
-
Initiate the incubation by adding the test compound to the hepatocyte suspension at a defined cell density (e.g., 0.5 or 1 million viable cells/mL).[25][26]
-
Incubate at 37°C in a humidified CO2 incubator with gentle shaking.
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension.[25][26]
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an ice-cold organic solvent with an internal standard to the collected aliquots.
-
Centrifuge to pellet cell debris and precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Analysis and Data Interpretation:
Comparative Analysis: Interpreting the Data
The primary output of these assays is a measure of intrinsic clearance. A lower CLint value and a longer half-life indicate greater metabolic stability.[23] By comparing the CLint of a novel compound derived from this compound to that of a non-fluorinated analog or other relevant heterocyclic scaffolds, researchers can make informed decisions about structure-activity relationships (SAR) and guide further chemical modifications.
Table 1: Hypothetical Comparative Metabolic Stability Data
| Compound | Scaffold | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound A | 2-Chloro-5-fluoropyridine | > 60 | < 10 |
| Compound B | 2-Chloropyridine | 25 | 45 |
| Compound C | Phenylboronic acid derivative | 15 | 77 |
Interpretation: In this hypothetical example, Compound A, featuring the 2-chloro-5-fluoropyridine scaffold, demonstrates significantly higher metabolic stability (longer half-life and lower clearance) compared to its non-fluorinated counterpart (Compound B) and a different aromatic scaffold (Compound C). This data strongly suggests that the fluorine atom at the 5-position effectively blocks a primary site of metabolic attack, a common and effective strategy in medicinal chemistry.[6][7][28]
Delving Deeper: Reaction Phenotyping
Once it is established that a compound is metabolized, the next critical step is to identify which specific enzymes are responsible. This process, known as reaction phenotyping, is crucial for predicting potential drug-drug interactions.[29][30][31] If a drug candidate is primarily cleared by a single polymorphic enzyme (like CYP2D6 or CYP2C19), its pharmacokinetics could vary significantly among different patient populations.[31]
Reaction phenotyping is typically conducted using two complementary approaches:[29][30][31]
-
Recombinant Human CYP Enzymes: The test compound is incubated individually with a panel of cDNA-expressed human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to directly assess which enzymes can metabolize it.[31][32][33]
-
Chemical Inhibition in Human Liver Microsomes (HLM): The compound is incubated with HLM in the presence and absence of potent, isoform-selective chemical inhibitors. A significant reduction in the compound's metabolism in the presence of a specific inhibitor points to the involvement of that particular CYP isoform.[29][30][32]
Caption: Decision-making workflow for CYP450 reaction phenotyping.
Conclusion: A Pathway to Optimized Drug Candidates
The assessment of metabolic stability is an indispensable component of modern drug discovery. For compounds derived from this compound, a systematic evaluation using a tiered approach of microsomal and hepatocyte stability assays, followed by detailed reaction phenotyping, provides the critical data needed to understand and optimize their pharmacokinetic properties. The strategic placement of the fluorine atom is a powerful tool for enhancing metabolic stability, and the robust in vitro methods described in this guide allow for the quantitative validation of this design strategy. By integrating these experimental approaches, researchers can efficiently identify and advance compounds with a higher probability of success in preclinical and clinical development.
References
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
- Pelkonen, O., Turpeinen, M., Uusitalo, J., & Rautio, A. (2009). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed.
- Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
- Eurofins Discovery. (n.d.). Metabolic Stability Services.
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
- Obach, R. S. (2001). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed.
- Springer Nature Experiments. (n.d.). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes.
- Evotec. (n.d.). Hepatocyte Stability | Cyprotex ADME-Tox Solutions.
- Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions.
- Domainex. (n.d.). Hepatocyte Stability Assay.
- ResearchGate. (n.d.). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes.
- AxisPharm. (n.d.). Hepatocyte Stability Assay Test.
- BioDuro. (n.d.). ADME Hepatocyte Stability Assay.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
- National Institutes of Health. (n.d.). Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates.
- Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
- Journal of Medicinal Chemistry. (2018). Mitigating Heterocycle Metabolism in Drug Discovery.
- Creative Bioarray. (n.d.). Microsomal Stability Assay.
- National Institutes of Health. (2020). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites.
- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
- National Institutes of Health. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
- Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity.
- ACS Publications. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Halogenated Pyridines in Modern Drug Discovery.
- Open Access Journals. (2024). A Brief View on Pyridine Compounds.
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- ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.
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- ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.
- ResearchGate. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.
- National Institutes of Health. (n.d.). 2-Chloro-5-fluoropyridine.
- Pipzine Chemicals. (n.d.). 2-Chloro-5-fluoropyridine Manufacturer & Supplier China.
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A Comparative Guide to the Structural Confirmation of 2-Chloro-5-fluoropyridine-4-boronic Acid Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, pyridyl-containing compounds are of paramount importance. Among the versatile building blocks used in their synthesis, 2-Chloro-5-fluoropyridine-4-boronic acid stands out as a key intermediate. Its utility, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allows for the construction of complex biaryl and heteroaryl structures. However, the successful synthesis of the desired product is only half the battle; rigorous structural confirmation is a critical and non-negotiable step to ensure the integrity of downstream applications.
This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of reaction products derived from this compound. We will delve into the principles, experimental considerations, and data interpretation of primary and orthogonal methods, offering field-proven insights to guide your analytical workflow.
The Synthetic Landscape: A Focus on Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organohalide. In the context of this compound, this reagent can participate as the organoboron partner, coupling with various aryl or heteroaryl halides.
The generalized reaction scheme is as follows:
Caption: Generalized Suzuki-Miyaura coupling reaction.
The catalytic cycle, a well-established mechanism, involves oxidative addition, transmetalation, and reductive elimination. Understanding this mechanism is crucial as it can inform potential side products and impurities that may need to be identified during structural analysis.
Primary Analytical Techniques for Structural Confirmation
A multi-faceted analytical approach is essential for unambiguous structural confirmation. While mass spectrometry provides crucial molecular weight information, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for detailed structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For pyridine derivatives, both ¹H and ¹³C NMR provide a wealth of information.
¹H NMR Spectroscopy
The aromatic region of the ¹H NMR spectrum is particularly informative for pyridine-containing compounds. The protons on the pyridine ring exhibit characteristic chemical shifts due to the electron-withdrawing nature of the nitrogen atom.
-
α-protons (adjacent to N): Typically resonate furthest downfield (δ 8.0-9.0 ppm).
-
β-protons: Appear around δ 7.0-8.0 ppm.
-
γ-protons: Found in the range of δ 7.0-7.5 ppm.
Substituents on the ring significantly influence these chemical shifts. For products of this compound, the presence of the new aryl group will introduce new signals and coupling patterns, while the existing fluorine and chlorine atoms will also affect the electronic environment of the pyridine protons.
¹³C NMR Spectroscopy
¹³C NMR complements ¹H NMR by providing information about the carbon skeleton. The carbon atoms in the pyridine ring also show characteristic shifts influenced by the nitrogen atom and other substituents.
Table 1: Expected NMR Data for a Hypothetical Suzuki Coupling Product
| Technique | Expected Observations | Rationale |
| ¹H NMR | Disappearance of the boronic acid proton signal. Appearance of new aromatic signals corresponding to the coupled aryl group. Characteristic shifts for pyridine ring protons. | Formation of the new C-C bond removes the boronic acid functionality. |
| ¹³C NMR | Shift in the carbon signal previously attached to the boron atom. Appearance of new carbon signals from the coupled aryl group. | The change in the substituent from a boronic acid to an aryl group alters the electronic environment of the carbon atom. |
| ¹⁹F NMR | A single resonance, potentially showing coupling to adjacent protons. | Confirms the presence of the fluorine atom on the pyridine ring. |
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
Mass spectrometry is a highly sensitive technique that provides the molecular weight of the product and its fragments. This is a critical first step in confirming that the desired reaction has occurred.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the product. This is particularly useful for confirming the presence of chlorine and fluorine atoms, as their exact masses are unique.
Isotopic Pattern Analysis
The presence of a chlorine atom in the molecule will result in a characteristic M+2 peak in the mass spectrum, with an intensity ratio of approximately 3:1 for the molecular ion peak (M) to the M+2 peak. This isotopic signature provides strong evidence for the incorporation of the 2-chloro-5-fluoropyridine moiety into the final product. Bromine, in contrast, has a nearly 1:1 ratio of its two main isotopes.
Caption: Characteristic isotopic patterns for chlorine and bromine in mass spectrometry.
Orthogonal Analytical Techniques for Comprehensive Validation
While NMR and MS are the primary tools for structural confirmation, orthogonal techniques provide additional layers of evidence, enhancing the trustworthiness of the analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is useful for identifying the functional groups present in a molecule. In the context of this compound reactions, FTIR can be used to monitor the disappearance of the O-H stretch of the boronic acid (around 3300 cm⁻¹) and the appearance of new bands associated with the coupled product. Characteristic vibrations for boronate esters can also be observed if the reaction involves the boronic acid moiety.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N, S) in a sample. This technique is a fundamental method for confirming the empirical formula of a newly synthesized compound. The experimentally determined percentages should be within ±0.4% of the calculated values for the proposed structure. This method is particularly valuable for ensuring the overall purity and correctness of the elemental composition of the final product.
A Self-Validating Experimental Workflow
To ensure the integrity of your results, a logical and self-validating workflow should be employed.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-5-fluoropyridine-4-boronic Acid
As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it is a commitment to safety and environmental stewardship that defines a high-functioning laboratory. The disposal of specialized reagents like 2-Chloro-5-fluoropyridine-4-boronic acid—a halogenated pyridylboronic acid crucial in Suzuki-Miyaura cross-coupling reactions—requires a nuanced understanding of its chemical properties and potential hazards.[1][2] This guide provides a procedural framework grounded in established safety protocols to ensure this compound and its associated waste streams are managed with the precision they demand.
Our core principle is waste stream integrity . This means that from the moment a substance is designated as waste, its path to final disposal is clear, contained, and compliant with all applicable regulations. We will move beyond a simple checklist to explain the causality behind these procedures, empowering you to make informed decisions that protect yourself, your colleagues, and the environment.
Hazard Identification and Safety Profile
This compound is a solid organic compound.[3][4] While comprehensive toxicological data is not available for this specific molecule, the hazards can be inferred from its structural motifs: a chlorinated pyridine ring and a boronic acid functional group. Safety Data Sheets (SDS) for this and analogous compounds indicate it should be handled as an irritant and a substance potentially harmful if ingested or inhaled.[5][6]
Table 1: Physicochemical Properties and Hazard Summary
| Property | Data | Source(s) |
|---|---|---|
| Chemical Formula | C₅H₄BClFNO₂ | [3] |
| Molecular Weight | 175.35 g/mol | [3] |
| Appearance | Off-white to white solid | [7] |
| Primary Hazards | Skin Irritation, Serious Eye Irritation, May cause respiratory irritation. Harmful if swallowed. | [5][6] |
| Storage Class | Combustible Solids |[3] |
The primary risk during handling and disposal is the generation of airborne dust.[8] Therefore, all manipulations should be performed in a well-ventilated area, preferably within a chemical fume hood.
Immediate Safety & Personal Protective Equipment (PPE)
Before handling or preparing waste, ensure the following PPE is in use. This is your first and most critical line of defense.
-
Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against dust particles.[9]
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any tears or punctures before use.[8]
-
Body Protection : A flame-retardant lab coat should be worn and kept fully fastened.[9]
-
Respiratory Protection : If there is a risk of generating dust outside of a fume hood, a properly fitted respirator is necessary.[8]
In Case of Accidental Exposure:
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[8]
-
Eye Contact : Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen.[8]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]
The Core Disposal Principle: Waste Stream Segregation
The fundamental rule of hazardous waste management is to never mix incompatible waste streams .[10] this compound waste must be segregated as a halogenated organic waste . This is for two critical reasons:
-
Regulatory Compliance : Halogenated waste is subject to specific disposal regulations due to the potential formation of harmful byproducts like dioxins and hydrochloric acid during incineration.[9][11]
-
Disposal Method : The designated disposal route for halogenated organics is typically high-temperature incineration at a licensed facility, which is equipped with flue gas scrubbers to neutralize acidic gases.[8][12] Mixing it with non-halogenated waste complicates and increases the cost of disposal for the entire container.
Step-by-Step Disposal Protocols
The following protocols detail the correct procedures for each type of waste you may generate. The logical flow for these decisions is visualized in the diagram below.
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A Senior Application Scientist's Guide to Handling 2-Chloro-5-fluoropyridine-4-boronic Acid
Scientist's Note: As laboratory professionals, our primary directive is to manage risk, not merely to follow protocols. 2-Chloro-5-fluoropyridine-4-boronic acid is a valuable reagent in modern synthetic chemistry, particularly in cross-coupling reactions.[1] However, its structure—a halogenated pyridine coupled with a boronic acid moiety—necessitates a comprehensive and proactive approach to safety. This guide is structured to provide not just the "what" but the "why" behind each safety recommendation, ensuring that every action taken in the lab is deliberate, informed, and grounded in sound scientific principles.
Hazard Profile and Inherent Risks
Understanding the specific chemical risks of this compound (CAS No. 951677-47-7) is fundamental to establishing a safe handling procedure.[2][3][4] This solid compound presents several potential hazards that dictate our choice of personal protective equipment (PPE).[5]
-
Dermal and Ocular Hazard: The compound is classified as a skin and eye irritant.[2][6][7][8] Safety data for analogous boronic acids indicates the potential for serious eye irritation.[6][8][9] Direct contact with the solid powder or solutions can cause irritation, and prolonged exposure should be avoided.
-
Respiratory Hazard: As a fine powder, this reagent poses an inhalation risk.[10] Inhaling the dust can cause respiratory tract irritation.[6][7][8][11][12] Some related compounds are considered harmful if inhaled.[7][9] Therefore, preventing dust formation and aerosolization is a critical control measure.[2]
-
Ingestion Hazard: The compound is categorized as harmful if swallowed.[6][7][9][12][13] Accidental ingestion can lead to systemic effects.
-
Reactivity and Decomposition: While stable under normal conditions, it is incompatible with strong oxidizing agents and acids.[6][7][12][13] In the event of a fire, it can decompose to release highly toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen fluoride, hydrogen chloride, and boron oxides.[6][7]
The Core Protective Ensemble: Your PPE Blueprint
A multi-layered approach to PPE is essential. The selection of equipment is directly tied to the specific task being performed. Engineering controls, such as a chemical fume hood, are the first and most critical line of defense.
Summary of Required PPE by Task
| Task | Engineering Control | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | General Laboratory Ventilation | Safety Glasses | Nitrile Gloves | Lab Coat | Not typically required |
| Weighing Solid | Certified Chemical Fume Hood | Chemical Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Recommended (e.g., N95/FFP2) if dust is unavoidable |
| Solution Preparation & Transfer | Certified Chemical Fume Hood | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Not required within fume hood |
| Accidental Spill Cleanup | Certified Chemical Fume Hood | Chemical Safety Goggles & Face Shield | Heavy-duty Nitrile Gloves | Lab Coat | Required (e.g., N95/FFP2 or higher) |
Detailed PPE Specifications
-
Eye and Face Protection: Standard safety glasses are insufficient. Use tight-fitting chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[7][12][14] When handling the solid powder outside of a glovebox, a face shield should be worn over the goggles to protect against accidental splashes or puff-backs.
-
Hand Protection: Chemically resistant, disposable nitrile gloves are the standard recommendation. Always inspect gloves for tears or punctures before use.[2][14] Employ the proper glove removal technique to avoid contaminating your skin.[14] For spill cleanup or handling contaminated equipment, consider double-gloving or using thicker, heavy-duty nitrile gloves.
-
Body Protection: A standard, flame-resistant lab coat should be worn and kept fully fastened. Ensure it is laundered regularly and separately from personal clothing.[9]
-
Respiratory Protection: All handling of the solid compound that may generate dust must be performed within a chemical fume hood to minimize inhalation exposure.[2] If a situation arises where dust generation is unavoidable despite engineering controls, a NIOSH/MSHA or EN 149 approved respirator (e.g., N95 or FFP2) should be used.[7][12]
Operational Protocols: From Benchtop to Waste
The following protocols provide a self-validating system for handling this compound safely.
Workflow for Safe Handling
Caption: Workflow for handling this compound.
Protocol 3.1: Weighing and Preparing Solutions
-
Preparation: Before retrieving the chemical, ensure your chemical fume hood is operational and your full PPE ensemble is on.
-
Weighing: Conduct all weighing operations on a draft shield-equipped balance inside the fume hood. Use a spatula to carefully transfer the solid to an anti-static weigh boat or creased weigh paper.
-
Scientist's Rationale: Minimizing air currents and using careful technique prevents the fine powder from becoming airborne.
-
-
Dissolution: Place a stir bar in your receiving flask containing the desired solvent. Slowly and carefully add the weighed solid to the solvent. Avoid "dumping" the powder, which can cause puffs of dust to escape.
-
Cleanup: Once the transfer is complete, rinse the weigh boat with a small amount of solvent and add the rinsing to the flask to ensure a quantitative transfer. Decontaminate the spatula and any affected surfaces immediately.
Protocol 3.2: Spill Management
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a containment hood, evacuate the lab.
-
Contain: If the spill is a solid within the fume hood, cover it with a plastic sheet to prevent aerosolization.
-
PPE: Don additional PPE if necessary, including a respirator and heavy-duty gloves.
-
Cleanup: Carefully sweep up the solid material using a brush and pan or an intrinsically safe vacuum cleaner.[9] Place the collected material and all cleaning supplies into a sealed, labeled hazardous waste container.[2][12]
-
Decontaminate: Wash the spill area thoroughly with soap and water.[2]
Protocol 3.3: Waste Disposal
-
Segregation: All waste containing this compound, including contaminated gloves, weigh boats, and paper towels, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[2]
-
Disposal Route: The material must be disposed of through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing, in accordance with all local, state, and federal regulations.[2]
-
Prohibition: Do NOT discharge this chemical or its containers into sewer systems or the general environment.[2]
Emergency Response: First Aid Measures
In case of accidental exposure, immediate and correct action is critical. An eyewash station and safety shower must be readily accessible.[7][12][13]
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, but do not use mouth-to-mouth resuscitation.[2] Seek immediate medical attention.[2][6]
-
Skin Contact: Immediately remove all contaminated clothing.[2] Flush the affected skin with large amounts of soap and water for at least 15 minutes.[2][6][7] Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids to ensure complete irrigation.[2][7][9] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2][7][12] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[2] Call a physician or poison control center immediately.[2][12]
References
- Boric Acid Safety & Hazards. Lab Alley. [Link]
- What Are The Safety Precautions For Using Boric Acid? (2025, April 26). Chemistry For Everyone. [Link]
- (5-CHLORO-2-FLUOROPYRIDIN-4-YL)BORONIC ACID | Cas 1034659-38-5. LookChem. [Link]
- SAFETY DATA SHEET - Hydrofluoric acid. (2025, July 15). Merck Millipore. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
